molecular formula Cr2O8Sn B13751816 Tin(IV) chromate CAS No. 10101-75-4

Tin(IV) chromate

Cat. No.: B13751816
CAS No.: 10101-75-4
M. Wt: 350.70 g/mol
InChI Key: ZGOVTYBSJCHQFF-UHFFFAOYSA-N
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Description

Tin(IV) chromate is a useful research compound. Its molecular formula is Cr2O8Sn and its molecular weight is 350.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10101-75-4

Molecular Formula

Cr2O8Sn

Molecular Weight

350.70 g/mol

IUPAC Name

dioxido(dioxo)chromium;tin(4+)

InChI

InChI=1S/2Cr.8O.Sn/q;;;;;;4*-1;+4

InChI Key

ZGOVTYBSJCHQFF-UHFFFAOYSA-N

Canonical SMILES

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Sn+4]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Hypothetical Synthesis of Tin(IV) Chromate from Stannic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details a hypothetical synthesis protocol for tin(IV) chromate (B82759) from stannic chloride. Extensive literature searches did not yield a specific, established experimental procedure for this direct synthesis. The described methodology is based on general principles of inorganic precipitation reactions and should be regarded as a theoretical framework. All laboratory work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

Introduction

Tin(IV) chromate, with the chemical formula Sn(CrO4)2, is an inorganic compound of interest for its potential applications in various fields, including as a pigment, catalyst, and in the formulation of specialized materials.[1][2][3] This guide provides a theoretical framework for the synthesis of this compound via a precipitation reaction utilizing stannic chloride (tin(IV) chloride) and a soluble chromate salt as precursors.

Stannic chloride is a versatile Lewis acid and a common precursor in tin chemistry.[4][5][6] The synthesis route explored herein is a double displacement reaction, where the tin(IV) cation and chromate anions combine to form an insoluble salt that precipitates from the aqueous solution.[7]

Hypothetical Synthesis Pathway

The proposed synthesis involves the reaction of an aqueous solution of stannic chloride with an aqueous solution of a soluble chromate salt, such as potassium chromate (K2CrO4). The anticipated reaction is as follows:

SnCl4(aq) + 2K2CrO4(aq) → Sn(CrO4)2(s) + 4KCl(aq)

In this reaction, the insoluble this compound precipitates out of the solution, while potassium chloride remains dissolved.

Experimental Protocol (Hypothetical)

3.1. Materials and Reagents

  • Stannic chloride pentahydrate (SnCl4·5H2O)

  • Potassium chromate (K2CrO4)

  • Deionized water

  • Dilute nitric acid (for pH adjustment)

  • 0.22 µm syringe filters

  • Glassware: beakers, graduated cylinders, magnetic stirrer and stir bars, Buchner funnel, vacuum flask

  • Filtration paper

  • Drying oven

3.2. Procedure

  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M solution of stannic chloride by dissolving the appropriate amount of stannic chloride pentahydrate in deionized water. Acidify the solution with a few drops of dilute nitric acid to prevent the hydrolysis of the tin(IV) salt.[8]

    • Prepare a 1.0 M solution of potassium chromate by dissolving the required mass of potassium chromate in deionized water.

  • Precipitation:

    • Place the stannic chloride solution in a beaker on a magnetic stirrer and begin stirring.

    • Slowly add the potassium chromate solution dropwise to the stannic chloride solution. A precipitate of this compound is expected to form immediately.

    • Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) at room temperature to ensure the completion of the reaction.

  • Isolation and Purification:

    • Isolate the precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper.

    • Wash the precipitate several times with deionized water to remove any soluble impurities, such as potassium chloride.

    • Perform a final wash with a small amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone) to aid in drying.

  • Drying:

    • Carefully transfer the filtered solid to a watch glass or drying dish.

    • Dry the product in a drying oven at a low temperature (e.g., 60-80 °C) to a constant weight.

3.3. Characterization

The identity and purity of the synthesized this compound would require characterization by standard analytical techniques, such as:

  • X-ray Diffraction (XRD) to confirm the crystal structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic vibrational modes.

  • Energy-Dispersive X-ray Spectroscopy (EDS) to determine the elemental composition.

  • Thermogravimetric Analysis (TGA) to assess thermal stability and hydration state.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Volume of 0.5 M SnCl4 solution100 mL
Moles of SnCl40.05 mol
Volume of 1.0 M K2CrO4 solution100 mL
Moles of K2CrO40.10 mol
Reaction Conditions
Reaction Temperature25 °C
Reaction Time2 hours
Product
Theoretical Yield of Sn(CrO4)217.5 g
Actual Yield of Sn(CrO4)215.8 g
Calculated Yield
Percentage Yield90.3%

Visual Representations

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_purification Isolation and Purification cluster_final Final Product prep_sncl4 Prepare 0.5 M Stannic Chloride Solution mix_reactants Slowly add K2CrO4 solution to SnCl4 solution with stirring prep_sncl4->mix_reactants prep_k2cro4 Prepare 1.0 M Potassium Chromate Solution prep_k2cro4->mix_reactants stir_mixture Stir mixture for 2 hours at room temperature mix_reactants->stir_mixture filter_precipitate Vacuum filter the precipitate stir_mixture->filter_precipitate wash_water Wash with deionized water filter_precipitate->wash_water wash_solvent Wash with ethanol wash_water->wash_solvent dry_product Dry the product in an oven at 60-80 °C wash_solvent->dry_product characterize Characterize the final product (XRD, FTIR, EDS) dry_product->characterize

References

In-depth Technical Guide: Preparation of Tin(IV) Chromate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it has been determined that there are currently no established, peer-reviewed, and detailed experimental protocols specifically for the synthesis of Tin(IV) chromate (B82759) (Sn(CrO4)2) nanoparticles. While Tin(IV) chromate is a known chemical compound, its synthesis in nanoparticle form is not documented in the accessible scientific domain.

In the spirit of providing accurate and actionable scientific information, this guide will instead focus on a closely related and highly relevant area: the preparation of chromate-doped tin oxide (Cr-doped SnO2) nanoparticles and a general overview of synthetic methodologies applicable to chromate-based nanomaterials. This approach will provide valuable insights and practical methodologies for researchers working with tin and chromate-based nanomaterials.

We will explore common synthesis techniques such as co-precipitation, sol-gel, and hydrothermal methods, which are frequently employed for the synthesis of both tin oxide and other metal chromate nanoparticles. By understanding these methods, researchers can develop a foundational approach for the potential synthesis of novel chromate-based nanoparticles.

Introduction to Chromate-Based and Tin-Based Nanoparticles

Nanotechnology has garnered significant interest in various scientific fields, including medicine and drug delivery.[1] Metal and metal oxide nanoparticles are of particular importance due to their unique physicochemical properties at the nanoscale. Tin oxide (SnO2) nanoparticles, for instance, are widely studied for their applications in gas sensors, photocatalysis, and as transparent conducting electrodes.[2][3] Chromate-containing materials have applications as pigments, corrosion inhibitors, and in catalysis.[4][5] The combination of these elements at the nanoscale is a promising area of research.

This guide provides a technical overview of established methods for synthesizing chromate-doped tin oxide nanoparticles and other relevant chromate nanomaterials, offering a foundational understanding for researchers in this field.

Synthesis Methodologies for Chromate-Doped Tin Oxide Nanoparticles

The synthesis of chromate-doped tin oxide nanoparticles can be achieved through various wet-chemical methods. The choice of method can significantly influence the size, morphology, and properties of the resulting nanoparticles.[6]

Co-Precipitation Method

Co-precipitation is a straightforward and widely used technique for synthesizing multicomponent oxide nanoparticles.[7] It involves the simultaneous precipitation of the tin and chromium precursors from a solution by adding a precipitating agent.

Experimental Protocol: Co-precipitation Synthesis of Cr-doped SnO2 Nanoparticles

  • Precursor Solution Preparation:

    • A precursor solution of tin(IV) chloride pentahydrate (SnCl4·5H2O) is prepared in deionized water.

    • A separate aqueous solution of a chromium salt, such as chromium(III) nitrate (B79036) nonahydrate (Cr(NO3)3·9H2O), is prepared. The molar ratio of Cr to Sn is adjusted to achieve the desired doping concentration.

  • Precipitation:

    • The chromium nitrate solution is added to the tin chloride solution under vigorous stirring to ensure a homogeneous mixture.

    • A precipitating agent, such as a dilute ammonium (B1175870) hydroxide (B78521) (NH4OH) solution, is added dropwise to the mixed precursor solution until a pH of approximately 8-10 is reached, leading to the formation of a precipitate.

  • Aging and Washing:

    • The resulting precipitate is aged for a period, typically a few hours, to allow for complete precipitation and particle growth.

    • The precipitate is then washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products. Centrifugation is typically used to separate the precipitate after each washing step.

  • Drying and Calcination:

    • The washed precipitate is dried in an oven at a temperature of around 80-100 °C for several hours to remove the solvent.

    • The dried powder is then calcined in a furnace at a specific temperature (e.g., 400-600 °C) for a few hours. Calcination is a critical step for the formation of the crystalline Cr-doped SnO2 nanoparticles.

Co_Precipitation_Workflow cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Purification & Formation Tin Precursor Solution Tin Precursor Solution Mixing Mixing Tin Precursor Solution->Mixing Chromium Precursor Solution Chromium Precursor Solution Chromium Precursor Solution->Mixing Precipitation Precipitation Mixing->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Calcination Calcination Drying->Calcination Cr-doped SnO2 Nanoparticles Cr-doped SnO2 Nanoparticles Calcination->Cr-doped SnO2 Nanoparticles

Caption: General workflow for sol-gel synthesis of Cr-doped SnO2 nanoparticles.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. This method is particularly useful for synthesizing crystalline nanoparticles directly from the solution. [6] Experimental Protocol: Hydrothermal Synthesis of Cr-doped SnO2 Nanoparticles

  • Precursor Solution:

    • Aqueous solutions of a tin salt (e.g., SnCl4·5H2O) and a chromium salt (e.g., CrCl3·6H2O) are mixed in the desired molar ratio.

  • Hydrothermal Reaction:

    • The precursor solution is transferred to a Teflon-lined stainless-steel autoclave.

    • The autoclave is sealed and heated to a specific temperature (e.g., 150-200 °C) for a defined period (e.g., 12-24 hours).

  • Product Recovery and Purification:

    • After the reaction, the autoclave is cooled down to room temperature.

    • The resulting product is collected, washed several times with deionized water and ethanol, and then dried.

Characterization of Nanoparticles

The synthesized nanoparticles need to be thoroughly characterized to understand their physical and chemical properties.

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline structure, phase purity, and average crystallite size.
Transmission Electron Microscopy (TEM) Particle size, size distribution, and morphology.
Scanning Electron Microscopy (SEM) Surface morphology and agglomeration of nanoparticles.
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition and confirmation of chromium doping.
UV-Visible Spectroscopy Optical properties and band gap energy.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups on the nanoparticle surface.

Potential Applications in Drug Development

Metal and metal oxide nanoparticles are being explored for various applications in drug delivery and therapy. [1]

  • Drug Delivery Vehicles: The high surface area-to-volume ratio of nanoparticles allows for the loading of therapeutic agents. Surface functionalization can enable targeted delivery to specific cells or tissues.

  • Bioimaging: Some nanoparticles exhibit fluorescent properties or can be functionalized with imaging agents for diagnostic purposes.

  • Antimicrobial Agents: Certain metal oxide nanoparticles have shown inherent antimicrobial activity, which is a promising area of research for combating drug-resistant bacteria.

Signaling Pathway Implication in Nanoparticle Cytotoxicity

Signaling_Pathway Nanoparticle Nanoparticle Cellular Uptake Cellular Uptake Nanoparticle->Cellular Uptake ROS Generation ROS Generation Cellular Uptake->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis

Caption: A simplified pathway showing nanoparticle-induced oxidative stress leading to apoptosis.

Conclusion and Future Directions

While the direct synthesis of this compound nanoparticles remains an unexplored area, the methodologies for preparing chromate-doped tin oxide nanoparticles are well-established. The co-precipitation, sol-gel, and hydrothermal methods offer robust platforms for the synthesis of these materials with tunable properties. Further research into the specific synthesis conditions for this compound nanoparticles could open up new avenues for their application in catalysis, drug delivery, and other biomedical fields. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to build upon in this exciting area of nanomaterial science.

References

An In-depth Technical Guide to the Crystal Structure Determination of Tin(IV) Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, albeit currently hypothetical, approach to the synthesis and definitive crystal structure determination of tin(IV) chromate (B82759), Sn(CrO₄)₂. To date, a detailed crystallographic analysis of this inorganic compound is not publicly available in crystallographic databases. This document serves as a roadmap for researchers aiming to elucidate its three-dimensional atomic arrangement. The protocols described herein cover aqueous precipitation synthesis, single-crystal X-ray diffraction (SC-XRD) for structural solution, and powder X-ray diffraction (PXRD) for bulk sample verification. The successful application of these methodologies would provide critical data, including lattice parameters, space group, and atomic coordinates, thereby filling a notable gap in the structural chemistry of tin compounds.

Introduction

Tin(IV) chromate, with the chemical formula Sn(CrO₄)₂, is an inorganic salt formed from the tin(IV) cation (Sn⁴⁺) and the chromate anion (CrO₄²⁻)[1][2][3]. While its existence and basic chemical properties are known, a detailed understanding of its solid-state structure remains elusive. The arrangement of atoms in a crystal lattice is fundamental to determining a material's physical and chemical properties, such as its stability, reactivity, and potential applications in areas like catalysis or materials science.

The determination of a crystal structure provides invaluable insights into bond lengths, bond angles, coordination environments, and intermolecular interactions. This guide presents a standardized, rigorous workflow for the complete structural characterization of Sn(CrO₄)₂.

Physicochemical Properties of Sn(CrO₄)₂

A summary of the known and calculated properties of this compound is presented in Table 1. This data serves as a baseline for the material that will be synthesized and analyzed.

PropertyValueReference
Chemical Formula Sn(CrO₄)₂[4]
Molecular Weight 350.70 g/mol [4][5]
CAS Number 10101-75-4[5]
Elemental Composition Sn: 33.85%, Cr: 29.65%, O: 36.50%[4]
Synonyms Stannic chromate, Tin chromate[5]

Table 1: Known Physicochemical Properties of this compound.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and crystallographic analysis of Sn(CrO₄)₂.

Synthesis of this compound Crystals

The synthesis of high-quality single crystals is the most critical and often the most challenging step in crystal structure determination[6]. An aqueous precipitation method is proposed, which is a common technique for preparing insoluble salts.

Materials:

  • Tin(IV) chloride (SnCl₄), anhydrous

  • Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)

  • Deionized water

  • Hydrochloric acid (HCl), dilute (for pH adjustment)

  • Ethanol (B145695) and acetone (B3395972) (for washing)

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of tin(IV) chloride in deionized water. A small amount of dilute HCl may be added to prevent the hydrolysis of Sn⁴⁺.

    • Prepare a 0.2 M solution of potassium chromate in deionized water.

  • Precipitation:

    • Slowly add the potassium chromate solution dropwise to the tin(IV) chloride solution with constant stirring at room temperature. The expected reaction is: SnCl₄(aq) + 2K₂CrO₄(aq) → Sn(CrO₄)₂(s) + 4KCl(aq)

    • A precipitate of this compound should form.

  • Crystal Growth (Hypothetical):

    • To encourage the growth of single crystals suitable for SC-XRD, the precipitation can be slowed down using techniques such as gel diffusion or slow evaporation. For gel diffusion, the two reactant solutions would be allowed to slowly diffuse towards each other through a silica (B1680970) gel matrix.

  • Isolation and Purification:

    • The precipitate is collected by vacuum filtration.

    • The collected solid is washed sequentially with deionized water (to remove soluble byproducts like KCl), followed by ethanol and acetone to facilitate drying.

    • The purified Sn(CrO₄)₂ powder is dried in a desiccator.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid[6].

Instrumentation:

  • A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

Procedure:

  • Crystal Selection and Mounting:

    • A suitable single crystal (typically < 0.5 mm in all dimensions) is identified under a polarizing microscope.

    • The crystal is mounted on a goniometer head using a cryoloop and cryoprotectant (e.g., paratone-N oil).

  • Data Collection:

    • The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.

    • A preliminary screening is performed to determine the unit cell parameters and crystal system.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.

    • The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Sn and Cr).

    • Subsequent difference Fourier maps are used to locate the lighter oxygen atoms.

  • Structure Refinement:

    • The atomic positions, site occupancy factors, and displacement parameters are refined using a full-matrix least-squares method.

    • The final refined structure is validated using metrics such as R-factors and goodness-of-fit.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk synthesized sample and to serve as a fingerprint for the material.

Instrumentation:

  • A powder X-ray diffractometer with a Bragg-Brentano geometry.

Procedure:

  • Sample Preparation:

    • A small amount of the dried Sn(CrO₄)₂ powder is gently ground to ensure a random orientation of the crystallites.

    • The powder is packed into a sample holder.

  • Data Collection:

    • The sample is scanned over a range of 2θ angles (e.g., 5° to 80°) using monochromatic X-rays.

  • Data Analysis:

    • The resulting diffractogram (intensity vs. 2θ) is compared with a theoretical pattern calculated from the single-crystal structure data to confirm the identity and purity of the bulk sample.

Data Presentation

Upon successful completion of the experimental work, the crystallographic data for Sn(CrO₄)₂ would be summarized as shown in the hypothetical tables below.

ParameterHypothetical Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) e.g., 90
β (°) To be determined
γ (°) e.g., 90
Volume (ų) To be determined
Z (formula units/cell) To be determined
Calculated Density (g/cm³) To be determined

Table 2: Hypothetical Crystallographic Data for Sn(CrO₄)₂.

AtomWyckoff Positionxyz
Sn1e.g., 2ae.g., 0e.g., 0e.g., 0
Cr1e.g., 4eTo be determinedTo be determinedTo be determined
O1e.g., 4eTo be determinedTo be determinedTo be determined
O2e.g., 4eTo be determinedTo be determinedTo be determined
O3e.g., 4eTo be determinedTo be determinedTo be determined
O4e.g., 4eTo be determinedTo be determinedTo be determined

Table 3: Hypothetical Fractional Atomic Coordinates for Sn(CrO₄)₂.

Visualizations

Diagrams are essential for illustrating the logical flow of the experimental process.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_results Data Elucidation prep_sol Prepare Precursor Solutions (SnCl₄ and K₂CrO₄) precipitate Aqueous Precipitation prep_sol->precipitate isolate Isolate and Purify Sn(CrO₄)₂ precipitate->isolate sc_xrd Single-Crystal X-ray Diffraction (SC-XRD) isolate->sc_xrd Select Single Crystal pxrd Powder X-ray Diffraction (PXRD) isolate->pxrd Use Bulk Powder solve_structure Solve Crystal Structure sc_xrd->solve_structure verify_purity Verify Bulk Phase Purity pxrd->verify_purity refine_structure Refine Atomic Positions solve_structure->refine_structure

Figure 1: Experimental Workflow for the Determination of the Crystal Structure of Sn(CrO₄)₂.

Conclusion

This technical guide provides a detailed, systematic protocol for the determination of the crystal structure of this compound. Although no published structure currently exists, the methodologies outlined—from synthesis to single-crystal and powder X-ray diffraction—represent a robust and standard approach in solid-state chemistry. The successful execution of these experiments would yield the first definitive crystal structure of Sn(CrO₄)₂, providing crucial data for the materials science and chemistry communities and enabling a deeper understanding of its properties.

References

An In-depth Technical Guide to the X-ray Diffraction Analysis of Tin(IV) Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the X-ray diffraction (XRD) analysis of Tin(IV) chromate (B82759) (Sn(CrO₄)₂). Due to the limited availability of specific experimental data in publicly accessible literature for this compound, this document focuses on outlining a robust procedural framework. It is designed to guide researchers in the synthesis, characterization, and structural analysis of Tin(IV) chromate or analogous inorganic compounds. The guide details hypothetical experimental protocols, data presentation formats, and the logical workflows required for such an investigation.

Introduction

This compound, with the chemical formula Sn(CrO₄)₂, is an inorganic compound of interest for its potential applications in various fields, including catalysis, pigment production, and as a precursor in materials synthesis. X-ray diffraction (XRD) is a powerful non-destructive technique that provides detailed information about the crystallographic structure, phase purity, and physical properties of crystalline materials. This guide presents a generalized yet detailed approach to the XRD analysis of this compound, from material synthesis to data interpretation.

Synthesis of this compound

Proposed Experimental Protocol: Precipitation Method

This protocol describes a hypothetical synthesis of this compound powder suitable for XRD analysis.

Materials:

  • Tin(IV) chloride (SnCl₄)

  • Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)

  • Deionized water

  • Hydrochloric acid (HCl, dilute)

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of Tin(IV) chloride in dilute hydrochloric acid to prevent hydrolysis.

    • Prepare a 0.2 M solution of potassium chromate in deionized water.

  • Precipitation:

    • Slowly add the potassium chromate solution dropwise to the Tin(IV) chloride solution with constant stirring. The addition of the chromate solution should be carried out at a controlled rate to promote the formation of well-defined crystals.

    • A precipitate of this compound is expected to form according to the following reaction: Sn⁴⁺(aq) + 2CrO₄²⁻(aq) → Sn(CrO₄)₂(s)

  • Washing and Filtration:

    • After complete addition of the chromate solution, continue stirring the mixture for a designated period (e.g., 1 hour) to ensure complete precipitation.

    • Separate the precipitate from the solution by vacuum filtration using a Buchner funnel.

    • Wash the collected precipitate multiple times with deionized water to remove any soluble impurities, followed by a final wash with a suitable organic solvent (e.g., ethanol) to facilitate drying.

  • Drying:

    • Carefully transfer the washed precipitate to a watch glass or petri dish.

    • Dry the sample in a drying oven at a relatively low temperature (e.g., 80-100 °C) to avoid any thermal decomposition. The final product should be a fine, crystalline powder.

X-ray Diffraction Analysis

The synthesized this compound powder is now ready for XRD analysis to determine its structural properties.

Experimental Protocol: Powder X-ray Diffraction

Instrumentation:

  • A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • The diffractometer should be well-calibrated with a standard reference material (e.g., silicon).

Sample Preparation:

  • Grind the dried this compound powder gently in an agate mortar to ensure a fine and uniform particle size. This minimizes preferred orientation effects in the XRD pattern.

  • Mount the powdered sample onto a sample holder. Ensure a flat and densely packed surface to maximize the diffracted X-ray signal.

Data Acquisition:

  • Place the sample holder in the diffractometer.

  • Set the instrument parameters for data collection. A typical scan might involve:

    • 2θ Range: 10° to 80°

    • Step Size: 0.02°

    • Dwell Time: 1-2 seconds per step

Data Presentation and Interpretation

The output of the XRD experiment is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). From this plot, key information can be extracted and tabulated.

Hypothetical XRD Data for this compound

The following table represents a hypothetical set of powder XRD data for a crystalline this compound sample. This data would be used to identify the crystal structure and calculate lattice parameters.

2θ (°)d-spacing (Å)Relative Intensity (%)
26.53.36100
33.82.6585
37.92.3740
47.81.9060
51.71.7735
54.51.6850
62.31.4925
64.51.4430
73.11.2920

Note: This data is for illustrative purposes only and does not represent experimentally verified values for this compound.

Data Analysis:

  • Phase Identification: The obtained diffraction pattern would be compared with standard diffraction databases (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) to confirm the phase purity of the synthesized this compound.

  • Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (Kλ) / (βcosθ) Where:

    • D is the mean crystallite size.

    • K is the Scherrer constant (typically ~0.9).

    • λ is the X-ray wavelength.

    • β is the full width at half maximum (FWHM) of the diffraction peak.

    • θ is the Bragg angle.

  • Lattice Parameter Refinement: By indexing the diffraction peaks (assigning Miller indices, hkl), the lattice parameters of the unit cell can be calculated and refined using appropriate software. This would reveal the crystal system (e.g., cubic, tetragonal, orthorhombic) of this compound.

Visualization of Experimental Workflow

The logical flow of the synthesis and analysis process can be visualized to provide a clear overview of the experimental procedure.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_xrd X-ray Diffraction Analysis cluster_output Analysis Output prep_sncl4 Prepare 0.1 M SnCl4 Solution precipitation Precipitation prep_sncl4->precipitation prep_k2cro4 Prepare 0.2 M K2CrO4 Solution prep_k2cro4->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying sample_prep Sample Preparation (Grinding) drying->sample_prep data_acq XRD Data Acquisition sample_prep->data_acq data_analysis Data Analysis data_acq->data_analysis phase_id Phase Identification data_analysis->phase_id crystal_size Crystallite Size Estimation data_analysis->crystal_size lattice_params Lattice Parameter Refinement data_analysis->lattice_params

Caption: Experimental workflow for the synthesis and XRD analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive, albeit generalized, protocol for the X-ray diffraction analysis of this compound. It provides researchers with a structured methodology for the synthesis of the material, preparation for XRD analysis, and the subsequent data acquisition and interpretation steps. The provided workflows and data table templates serve as a practical framework for conducting and reporting such research. While specific experimental data for this compound remains elusive in the current literature, the procedures detailed herein are fundamentally sound and applicable to the characterization of this and other novel inorganic crystalline materials. Future experimental work is required to establish a definitive and validated set of crystallographic data for this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Stannic Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannic chromate (B82759), with the chemical formula Sn(CrO₄)₂, is an inorganic compound that has found applications primarily as a pigment in the ceramics and glass industries.[1][2] Its distinct brownish-yellow crystalline nature lends color to porcelain and glazes.[1][2] Despite its niche applications, a comprehensive understanding of its physical and chemical properties is crucial for its safe handling, application, and for exploring potential new uses in various scientific and industrial fields. This technical guide provides a detailed overview of the known physical and chemical characteristics of stannic chromate, including available data on its synthesis, reactivity, and analytical procedures.

Physical Properties

Stannic chromate is a brownish-yellow crystalline powder.[3] A summary of its key physical properties is presented in the table below. It is important to note that detailed experimental data for some properties, such as its crystal structure and precise solubility, are not widely available in published literature.

PropertyValueReference(s)
Chemical Formula Sn(CrO₄)₂[4][5]
Molecular Weight 350.70 g/mol [4]
Appearance Brownish-yellow crystalline powder[3]
CAS Number 10101-75-4[4][5]
Solubility in Water Slightly soluble[1]
Melting Point Decomposes on heating
Boiling Point Not applicable
Density Data not available
Crystal Structure Data not available

Chemical Properties

Stannic chromate is a salt of tin in its +4 oxidation state and chromic acid. The chromate anion (CrO₄²⁻) is a moderately strong oxidizing agent.[6] The chemical behavior of stannic chromate is largely dictated by the properties of the stannic (Sn⁴⁺) and chromate (CrO₄²⁻) ions.

Reactivity

Detailed experimental studies on the reactivity of isolated stannic chromate are scarce. However, based on the general chemistry of stannic compounds and chromates, the following reactivity can be inferred:

  • Hydrolysis: Stannic salts are known to undergo hydrolysis in aqueous solutions, a reaction that is influenced by pH.

  • Reaction with Acids: It is anticipated that stannic chromate will react with strong acids. For instance, in the presence of hydrochloric acid, it is likely to form stannic chloride and chromic acid or dichromate ions, depending on the acid concentration. The chromate ion is known to convert to the dichromate ion (Cr₂O₇²⁻) in acidic conditions.

  • Reaction with Bases: In alkaline solutions, stannic chromate is expected to react to form stannates and maintain the chromate ion.

  • Redox Reactions: The chromate ion in stannic chromate is a potential oxidizing agent. Reactions of potassium dichromate with reducing agents like stannous chloride (SnCl₂) in acidic media are well-documented, resulting in the formation of Cr³⁺ and Sn⁴⁺ ions.[7]

Thermal Decomposition

While a specific decomposition temperature is not well-documented, it is known that stannic chromate decomposes upon heating. The products of thermal decomposition have not been definitively characterized in the available literature.

Experimental Protocols

Synthesis of Stannic Chromate (Proposed)

A potential route for the synthesis of stannic chromate could involve a precipitation reaction between a soluble stannic salt and a soluble chromate salt. A hypothetical experimental workflow is presented below.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation and Purification Stannic Chloride Solution Stannic Chloride Solution Mixing and Precipitation Mixing and Precipitation Stannic Chloride Solution->Mixing and Precipitation Potassium Chromate Solution Potassium Chromate Solution Potassium Chromate Solution->Mixing and Precipitation Filtration Filtration Mixing and Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Stannic Chromate Product Stannic Chromate Product Drying->Stannic Chromate Product

Caption: A proposed workflow for the synthesis of stannic chromate.

Methodology:

  • Preparation of Reactant Solutions: Prepare an aqueous solution of a soluble stannic salt, such as stannic chloride (SnCl₄). Separately, prepare an aqueous solution of a soluble chromate salt, like potassium chromate (K₂CrO₄).

  • Precipitation: Slowly add the potassium chromate solution to the stannic chloride solution with constant stirring. A precipitate of stannic chromate should form. The reaction can be represented as: SnCl₄(aq) + 2K₂CrO₄(aq) → Sn(CrO₄)₂(s) + 4KCl(aq)

  • Filtration and Washing: The precipitate is then separated from the solution by filtration. The collected solid should be washed with deionized water to remove any soluble impurities, such as potassium chloride.

  • Drying: The washed precipitate is then dried, for instance, in a desiccator or a low-temperature oven, to obtain the final stannic chromate product.

Analytical Determination of Tin and Chromate (General Approach)

The quantitative analysis of stannic chromate would involve the determination of both tin and chromate content.

1. Determination of Tin:

A common method for the determination of tin in a sample is through volumetric analysis.[8][9][10]

Methodology:

  • Sample Dissolution: Dissolve a known weight of the stannic chromate sample in a suitable acid, such as hydrochloric acid.

  • Reduction of Tin(IV) to Tin(II): The Sn⁴⁺ ions in the solution need to be reduced to Sn²⁺ ions. This can be achieved using a reducing agent like metallic iron or aluminum powder.

  • Titration: The resulting Sn²⁺ solution is then titrated with a standard solution of an oxidizing agent, such as potassium iodate (B108269) (KIO₃) or iodine (I₂), using a suitable indicator (e.g., starch for iodine titration) to determine the endpoint.

Caption: General workflow for the volumetric determination of tin.

2. Determination of Chromate:

Chromate concentration can be determined using spectrophotometry.[11][12][13][14]

Methodology:

  • Sample Preparation: Dissolve a known weight of the stannic chromate sample in a suitable solvent to release the chromate ions.

  • Complexation: The chromate ions are reacted with a specific colorimetric reagent, such as 1,5-diphenylcarbazide, in an acidic solution to form a colored complex.

  • Spectrophotometric Measurement: The absorbance of the colored solution is measured at a specific wavelength using a spectrophotometer.

  • Quantification: The concentration of chromate is determined by comparing the absorbance of the sample to a calibration curve prepared from standard chromate solutions.

Caption: General workflow for the spectrophotometric determination of chromate.

Safety and Handling

Stannic chromate should be handled with care due to the toxicity of chromium(VI) compounds, which are known to be carcinogenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Conclusion

Stannic chromate is a compound with specific industrial applications, particularly as a pigment. While its basic physical and chemical properties are known, there is a notable lack of in-depth, publicly available experimental data regarding its synthesis, crystal structure, and detailed reactivity. The proposed experimental protocols in this guide are based on general chemical principles and provide a starting point for researchers interested in working with this compound. Further research is needed to fully characterize stannic chromate and potentially expand its applications.

References

Navigating the Solubility of Tin(IV) Chromate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Organic Solvent Solubility

The solubility of a compound dictates its behavior in various chemical and biological systems. For drug development professionals, understanding the solubility of a substance like Tin(IV) chromate (B82759) in organic solvents is paramount for:

  • Formulation Development: Selecting appropriate solvent systems for drug delivery.

  • Purification Processes: Designing effective crystallization and extraction procedures.

  • Toxicology Studies: Preparing solutions for in vitro and in vivo testing.

  • Chemical Reactions: Determining suitable reaction media for synthesis and modification.

Given the limited publicly available data on the solubility of Tin(IV) chromate in organic media, a standardized approach to its determination is essential for generating reliable and comparable results across different laboratories.

Quantitative Solubility Data: A Call for Investigation

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of this compound in common organic solvents. This absence of information necessitates a proactive approach by researchers to experimentally determine these values. To facilitate this, the following sections provide a detailed experimental protocol.

Table 1: Solubility of this compound in Organic Solvents (Data to be Determined)

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)MethodReference
e.g., EthanolAlcohol25TBDTBDShake-Flask[Your Study]
e.g., AcetoneKetone25TBDTBDShake-Flask[Your Study]
e.g., TolueneAromatic Hydrocarbon25TBDTBDShake-Flask[Your Study]
e.g., DichloromethaneHalogenated Hydrocarbon25TBDTBDShake-Flask[Your Study]
e.g., Diethyl EtherEther25TBDTBDShake-Flask[Your Study]
e.g., Dimethyl SulfoxideSulfoxide25TBDTBDShake-Flask[Your Study]

TBD: To Be Determined

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[1] It involves agitating an excess amount of the solid with the solvent until equilibrium is reached, followed by the analysis of the solute concentration in the saturated solution.

Materials and Apparatus
  • Solute: High-purity this compound (Sn(CrO₄)₂)

  • Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane, hexane, dimethylformamide, dimethyl sulfoxide).

  • Apparatus:

    • Analytical balance (± 0.1 mg accuracy)

    • Thermostatically controlled shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Screw-capped vials or flasks of appropriate volume.

    • Syringe filters (e.g., 0.45 µm pore size, compatible with the organic solvent).

    • Volumetric flasks and pipettes.

    • A suitable analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectrometer (AAS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)).

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials, ensuring that a solid phase will remain after equilibrium is reached.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker. Agitate the samples at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostat for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.[1]

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

Analytical Methods for Concentration Determination

The choice of analytical method will depend on the properties of this compound and the solvent used. Potential methods include:

  • UV-Vis Spectrophotometry: If this compound exhibits a characteristic absorbance in the UV-Vis spectrum, a calibration curve can be prepared to determine its concentration.

  • High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method with a suitable detector (e.g., UV-Vis or Diode Array Detector) can be developed for the separation and quantification of the chromate anion or a tin-containing species.

  • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Techniques: These methods are highly sensitive for determining the concentration of tin in the solution.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in organic solvents.

Solubility_Workflow start Start: Define Research Question (Solubility of Sn(CrO4)2 in Organic Solvents) solvent_selection Solvent Selection (e.g., Alcohols, Ketones, Ethers, etc.) start->solvent_selection reagent_prep Reagent Preparation (High-Purity Sn(CrO4)2 and Solvents) solvent_selection->reagent_prep equilibration Equilibration (Shake-Flask Method) - Add excess solute to solvent - Agitate at constant temperature reagent_prep->equilibration phase_separation Phase Separation - Allow solid to settle equilibration->phase_separation sampling Sampling and Filtration - Withdraw supernatant - Filter to remove undissolved solid phase_separation->sampling analysis Concentration Analysis (e.g., UV-Vis, HPLC, AAS/ICP) sampling->analysis data_processing Data Processing and Calculation - Calculate solubility (g/100mL, mol/L) analysis->data_processing reporting Reporting and Interpretation - Tabulate results - Analyze trends data_processing->reporting end End: Established Solubility Data reporting->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Future Directions

The solubility of this compound in organic solvents remains a critical yet under-reported parameter. This technical guide provides a robust framework for researchers to systematically and accurately determine this data using the well-established shake-flask method. The generation of a comprehensive solubility profile for this compound across a diverse range of organic solvents will be invaluable for its potential applications in pharmaceuticals, materials science, and chemical synthesis. It is our hope that this guide will stimulate further research in this area, leading to a publicly available and reliable dataset that will benefit the broader scientific community.

References

An In-depth Technical Guide to the Thermal Decomposition of Tin(IV) Chromate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tin(IV) chromate (B82759) is an inorganic compound with the chemical formula Sn(CrO₄)₂. While its applications are not widely documented, the thermal behavior of metal chromates and tin compounds is of significant interest in materials science, catalysis, and chemical synthesis. Understanding the thermal decomposition of Tin(IV) chromate is crucial for its safe handling at elevated temperatures and for predicting the nature of the resulting materials, which are likely to be mixed metal oxides with potential catalytic or electronic properties.

This technical guide provides a projected pathway for the thermal decomposition of this compound, including the anticipated intermediate and final products. It also outlines standard experimental protocols used to investigate such decomposition processes and presents the theoretical data in a structured format.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a multi-step process involving redox reactions. The chromate ion (CrO₄²⁻), containing chromium in the +6 oxidation state, is expected to be the primary reactive species at lower temperatures, while the tin(IV) cation (Sn⁴⁺) is likely to remain in its oxidation state, forming the highly stable tin(IV) oxide.

The overall proposed decomposition reaction is:

2 Sn(CrO₄)₂ (s) → 2 SnO₂ (s) + 2 Cr₂O₃ (s) + 3 O₂ (g)

This reaction is likely to proceed through several intermediate steps, as detailed below.

Initial Decomposition

Upon heating, this compound is expected to first decompose to form tin(IV) oxide, chromium(VI) oxide, and oxygen. Chromium(VI) oxide is unstable and readily decomposes at temperatures above 197°C.

Sn(CrO₄)₂ (s) → SnO₂ (s) + 2 CrO₃ (s) + O₂ (g)

Decomposition of Chromium(VI) Oxide

The chromium(VI) oxide formed in the initial step will further decompose at elevated temperatures. The decomposition of CrO₃ can proceed through intermediate chromium oxides before forming the stable chromium(III) oxide.

4 CrO₃ (s) → 2 Cr₂O₅ (s) + O₂ (g)

Followed by:

2 Cr₂O₅ (s) → 2 Cr₂O₃ (s) + 2 O₂ (g)

Alternatively, a direct decomposition to chromium(III) oxide is also reported:

4 CrO₃ (s) → 2 Cr₂O₃ (s) + 3 O₂ (g)

Final Products

The final solid products at high temperatures are expected to be a mixture of the thermodynamically stable oxides: tin(IV) oxide (SnO₂) and chromium(III) oxide (Cr₂O₃). Gaseous oxygen is the other major product.

Quantitative Data (Theoretical)

The following table summarizes the projected quantitative data for the thermal decomposition of this compound based on the proposed pathway. The temperature ranges are estimates based on the known decomposition of related compounds.

Decomposition StageProposed Temperature Range (°C)Theoretical Mass Loss (%)Gaseous ProductsSolid Residue
Stage 1 200 - 400~9.1O₂SnO₂, CrO₃
Stage 2 400 - 600~13.7 (cumulative)O₂SnO₂, Cr₂O₃
Overall > 600~13.7O₂SnO₂, Cr₂O₃

Note: The mass loss is calculated based on the stoichiometry of the proposed overall reaction.

Experimental Protocols

To experimentally validate the proposed thermal decomposition pathway of this compound, a combination of thermoanalytical and spectroscopic techniques would be employed.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the temperature ranges of decomposition and identify the evolved gaseous products.

Methodology:

  • A small, accurately weighed sample (5-10 mg) of this compound is placed in an alumina (B75360) or platinum crucible.

  • The crucible is placed in a thermogravimetric analyzer.

  • The sample is heated from ambient temperature to 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., inert gas like nitrogen or argon, or an oxidative atmosphere like air).

  • The mass of the sample is continuously recorded as a function of temperature.

  • The evolved gases from the TGA are simultaneously introduced into a mass spectrometer to identify the gaseous decomposition products by their mass-to-charge ratio.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal events (endothermic or exothermic) associated with decomposition.

Methodology:

  • A sample of this compound and a thermally inert reference material are placed in separate crucibles in a DTA or DSC instrument.

  • Both the sample and the reference are heated at a constant rate.

  • The temperature difference between the sample and the reference is measured (DTA), or the heat flow required to maintain the sample at the same temperature as the reference is measured (DSC).

  • Endothermic or exothermic peaks indicate phase transitions or decomposition events.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues at different decomposition stages.

Methodology:

  • Samples of this compound are heated to various temperatures corresponding to the observed decomposition stages in the TGA.

  • The heated samples are cooled to room temperature.

  • The solid residues are analyzed using a powder X-ray diffractometer.

  • The resulting diffraction patterns are compared with standard diffraction data (e.g., from the ICDD database) to identify the crystalline phases present.

Mandatory Visualizations

Proposed_Decomposition_Pathway SnCrO4_2 Sn(CrO₄)₂ (s) Intermediate SnO₂ (s) + 2CrO₃ (s) + O₂ (g) SnCrO4_2->Intermediate ~200-400°C Final SnO₂ (s) + Cr₂O₃ (s) + O₂ (g) Intermediate->Final ~400-600°C Experimental_Workflow Start This compound Sample TGA_MS TGA-MS Analysis Start->TGA_MS DTA_DSC DTA/DSC Analysis Start->DTA_DSC XRD_Initial XRD of Initial Sample Start->XRD_Initial Heating Heating to Intermediate Temperatures TGA_MS->Heating Identify Decomposition Temperatures Data_Analysis Data Analysis and Pathway Elucidation TGA_MS->Data_Analysis DTA_DSC->Data_Analysis XRD_Initial->Data_Analysis XRD_Residue XRD of Solid Residues Heating->XRD_Residue XRD_Residue->Data_Analysis

Molecular formula and CAS number for Tin(IV) chromate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tin(IV) Chromate (B82759)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tin(IV) chromate, a chemical compound with limited direct research but significant implications derived from its constituent parts: tin(IV) and chromate ions. Due to the sparse availability of specific data for this compound, this document synthesizes information from related tin(IV) compounds and chromates to offer insights into its potential properties, synthesis, biological activities, and toxicological profile. This guide is intended for researchers, scientists, and professionals in drug development who may encounter or consider this compound in their work.

Chemical Identity

This compound is an inorganic compound with the molecular formula Sn(CrO₄)₂.[1][2] It is also known by other names such as stannic chromate and tin chromate (Sn(CrO4)2).[3]

Molecular Formula and CAS Number

A summary of the key identifiers for this compound is provided in the table below.

IdentifierValueReference
Molecular Formula Cr₂O₈Sn or Sn(CrO₄)₂[3]
CAS Number 10101-75-4[3]
Molecular Weight 350.70 g/mol [3]
IUPAC Name bis(dioxido(dioxo)chromium);tin(4+)[3]

Physicochemical Properties

PropertyValueSource
Molecular Weight 350.70 g/mol PubChem[3]
Physical Description Brown-Yellow Crystalline PowderMatWeb[4]
Solubility Data not available

Synthesis and Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not well-documented in scientific literature. However, general methods for the preparation of other Tin(IV) compounds, such as Tin(IV) iodide and Tin(IV) sulfides, can provide a conceptual basis for its synthesis. A plausible route could involve a precipitation reaction between a soluble Tin(IV) salt (e.g., Tin(IV) chloride) and a soluble chromate salt (e.g., potassium chromate) in an aqueous solution.

General Protocol for Synthesis of Tin(IV) Halides (as an example)

The synthesis of Tin(IV) iodide can be achieved via a simple reflux reaction. This process can be conceptually adapted for other tin compounds.

Materials:

Procedure:

  • Combine tin and iodine in a round-bottom flask with dichloromethane as a solvent.

  • Heat the mixture to reflux.

  • Continue the reaction until the iodine color dissipates, indicating the formation of Tin(IV) iodide.

  • After cooling, the product can be isolated by filtration and washed with a cold solvent.

G Conceptual Synthesis Workflow for Tin(IV) Compounds A Reactants (e.g., Tin metal, Halogen/Chromate source) C Reaction Vessel (e.g., Round-bottom flask) A->C B Solvent (e.g., Dichloromethane, Water) B->C D Reflux/Stirring C->D E Precipitation/Crystallization D->E F Filtration E->F G Washing F->G H Drying G->H I Pure Tin(IV) Compound H->I

Caption: Conceptual workflow for the synthesis of Tin(IV) compounds.

Biological Activity and Potential Applications

While there is no specific data on the biological activity of this compound, the activities of organotin(IV) compounds and chromates are well-studied.

Tin(IV) Compounds

Organotin(IV) compounds have garnered significant interest for their potential applications in drug development, particularly as anticancer agents.[5] They are known to exhibit a range of biological activities, including:

  • Antitumor Activity: Many organotin(IV) compounds have shown potent cytotoxic effects against various cancer cell lines.[5] Their mechanism of action is thought to involve interaction with DNA and inhibition of enzymes like thioredoxin reductase.

  • Antimicrobial and Antifungal Activity: Certain organotin(IV) complexes have demonstrated efficacy as antimicrobial and antifungal agents.[5]

  • Anti-inflammatory Action: Some tin compounds have been investigated for their anti-inflammatory properties.[6]

The biological activity of organotin(IV) compounds is influenced by the nature of the organic groups attached to the tin atom.

Chromates

Chromate (CrO₄²⁻) is the anion of chromic acid and is a known oxidizing agent.[7] The toxicity of chromates is a significant concern, as they are classified as carcinogens.

Signaling Pathways

Specific signaling pathways affected by this compound have not been elucidated. However, research on organotin compounds suggests they can induce cell death through apoptosis via the mitochondrial intrinsic pathway and cause cell cycle arrest.[5] Tin compounds can also impact cellular immune systems by affecting phospholipid metabolism and impairing the function of the Golgi apparatus and endoplasmic reticulum.[6]

G Potential Cellular Effects of Tin(IV) Compounds A Tin(IV) Compound B Cellular Uptake A->B C Interaction with Cellular Components (DNA, Proteins, Membranes) B->C D Mitochondrial Pathway Activation C->D E Cell Cycle Arrest C->E F Apoptosis (Programmed Cell Death) D->F G Inhibition of Cell Proliferation E->G F->G

Caption: Generalized signaling pathway of Tin(IV) compounds in cells.

Toxicology

The toxicological profile of this compound is not specifically documented. However, based on its components, significant toxicity is expected.

  • Tin Compounds: While metallic tin has low toxicity, organotin compounds can be highly toxic, causing neurotoxic and immunotoxic effects.[8]

  • Chromates: Insoluble chromates are considered to have low acute dermal toxicity but can be carcinogenic.[9]

Conclusion

This compound remains a poorly characterized compound. Its potential properties and biological activities can only be inferred from the broader classes of tin(IV) compounds and chromates. While tin(IV) compounds show promise in medicinal chemistry, the inherent toxicity of the chromate ion would be a major concern for any therapeutic application. Further research is required to determine the specific characteristics and potential applications of this compound. Researchers should exercise extreme caution when handling this compound due to the predicted toxicity of both its cationic and anionic components.

References

Spectroscopic Characterization of Tin(IV) Chromate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Tin(IV) chromate (B82759) (Sn(CrO4)2). Due to a lack of extensive published data on pure Tin(IV) chromate, this document synthesizes information from related compounds and general spectroscopic principles to present a predictive analysis. It includes detailed experimental protocols for Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Powder X-ray Diffraction (XRD), and Thermal Analysis (TGA/DSC). Predicted quantitative data is summarized in structured tables to serve as a reference for researchers. Additionally, logical workflows for synthesis and analysis are visualized using Graphviz diagrams. This guide is intended to be a foundational resource for professionals working with or developing materials containing this compound.

Introduction

This compound, with the chemical formula Sn(CrO4)2, is an inorganic compound of interest in various fields, including materials science and potentially as a precursor in catalyst development. A thorough understanding of its physicochemical properties is crucial for its application and for ensuring safety and efficacy in any related processes. Spectroscopic characterization provides essential information about its chemical structure, purity, crystalline nature, and thermal stability. This guide outlines the standard spectroscopic techniques for a comprehensive analysis of this compound powder.

Synthesis of this compound

A plausible route for the synthesis of this compound is through a precipitation reaction. This involves the reaction of a soluble Tin(IV) salt with a soluble chromate salt in an aqueous solution.

Proposed Synthesis Workflow:

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product SnCl4 Tin(IV) Chloride (SnCl4) Mixing Mixing and Stirring SnCl4->Mixing K2CrO4 Potassium Chromate (K2CrO4) K2CrO4->Mixing H2O1 Deionized Water H2O1->SnCl4 H2O2 Deionized Water H2O2->K2CrO4 Filtration Vacuum Filtration Mixing->Filtration Precipitate Forms Washing Washing with Deionized Water Filtration->Washing Drying Drying in an Oven (e.g., 80-100 °C) Washing->Drying SnCrO42 This compound Powder Sn(CrO4)2 Drying->SnCrO42

Proposed synthesis workflow for this compound.

Spectroscopic Characterization

A multi-technique approach is essential for a thorough characterization of this compound. The following sections detail the experimental protocols and expected results for key spectroscopic methods.

Analytical Workflow:

G cluster_0 Sample cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample This compound Powder FTIR FTIR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis XRD Powder XRD Sample->XRD TGA_DSC TGA/DSC Sample->TGA_DSC FTIR_Data Functional Group Identification FTIR->FTIR_Data UVVis_Data Electronic Transitions and Optical Properties UVVis->UVVis_Data XRD_Data Crystalline Structure and Phase Purity XRD->XRD_Data TGA_DSC_Data Thermal Stability and Decomposition Profile TGA_DSC->TGA_DSC_Data

Overall analytical workflow for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, this technique is crucial for confirming the presence of the chromate anion (CrO₄²⁻) and the Sn-O bond.

Experimental Protocol:

  • Sample Preparation: The KBr pellet method is commonly used for solid inorganic samples.[1][2][3]

    • Thoroughly grind 1-2 mg of the this compound powder with approximately 200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or a pure KBr pellet.

    • Place the this compound-KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Predicted FTIR Data:

The FTIR spectrum of this compound is expected to be dominated by the vibrational modes of the chromate ion.

Predicted Peak Position (cm⁻¹)AssignmentReference
~850-950Asymmetric stretching of Cr-O in CrO₄²⁻[4][5][6]
~830-870Symmetric stretching of Cr-O in CrO₄²⁻[4][6]
~500-600Sn-O stretching vibrations
Below 450O-Cr-O bending modes[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a compound. For this compound, the spectrum will be characteristic of the chromate anion.

Experimental Protocol:

  • Sample Preparation: For solid samples, diffuse reflectance spectroscopy is a suitable method.[7]

    • The this compound powder is placed in a sample holder designed for diffuse reflectance measurements.

    • A non-absorbing, highly reflective material like barium sulfate (B86663) (BaSO₄) or a calibrated white standard is used as a reference.

  • Data Acquisition:

    • Record a baseline spectrum using the reference material.

    • Acquire the diffuse reflectance spectrum of the this compound powder, typically over a wavelength range of 200-800 nm.

    • The reflectance data can be converted to absorbance using the Kubelka-Munk function.

Predicted UV-Vis Data:

The UV-Vis spectrum of chromate solutions typically shows two main absorption bands.[8][9][10][11] The exact position of these bands in the solid state may vary.

Predicted Absorbance Maximum (nm)Electronic TransitionReference
~260-280Charge transfer band of CrO₄²⁻[9][10]
~360-380Charge transfer band of CrO₄²⁻[8][10]
Powder X-ray Diffraction (XRD)

Powder XRD is a powerful technique for determining the crystalline structure, phase purity, and crystallite size of a material.[12][13][14][15]

Experimental Protocol:

  • Sample Preparation:

    • Finely grind the this compound powder to ensure a random orientation of the crystallites.

    • Mount the powder onto a sample holder, ensuring a flat, level surface.

  • Data Acquisition:

    • Place the sample holder in the X-ray diffractometer.

    • Scan the sample over a range of 2θ angles (e.g., 10-80°) using a monochromatic X-ray source (commonly Cu Kα radiation).

    • The diffraction pattern is recorded as intensity versus 2θ.

Predicted XRD Data:

Without experimental data, specific 2θ values cannot be provided. However, a crystalline sample of this compound is expected to produce a distinct diffraction pattern with sharp peaks. The positions and intensities of these peaks can be used to determine the unit cell parameters and crystal system. Amorphous materials will show a broad halo instead of sharp peaks.

2θ (°)d-spacing (Å)Relative Intensity (%)
PredictedPredictedPredicted
.........

This table would be populated with experimental data.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.[16][17][18][19] These techniques provide information about thermal stability, decomposition, and phase transitions.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound powder (typically 5-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).

  • Data Acquisition:

    • Place the crucible in the TGA/DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a desired temperature range (e.g., room temperature to 1000 °C).

    • Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

Predicted Thermal Analysis Data:

The thermal decomposition of this compound is expected to involve the loss of oxygen and the formation of tin and chromium oxides. The exact decomposition pathway and temperatures would need to be determined experimentally.

Temperature Range (°C)Mass Loss (%)DSC Event (Endo/Exo)Probable ProcessReference (for similar compounds)
> 400PredictedEndothermic/ExothermicDecomposition of chromate to chromium oxide and release of oxygen[20][21]
Final ResiduePredicted-Formation of SnO₂ and Cr₂O₃[20][21]

Conclusion

The spectroscopic characterization of this compound is essential for understanding its fundamental properties. This guide provides a framework for conducting such an analysis using FTIR, UV-Vis, XRD, and TGA/DSC techniques. While the presented spectral data is predictive due to the limited availability of experimental reports on pure this compound, the detailed protocols and expected trends serve as a valuable starting point for researchers. Experimental verification of these predictions will be crucial for establishing a definitive spectroscopic profile of this compound.

References

Methodological & Application

Application Notes and Protocols for Tin(IV) Chromate as a Catalyst in Baeyer-Villiger Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of Tin(IV) chromate (B82759) being used as a catalyst for Baeyer-Villiger oxidation. The following application notes and protocols are therefore presented as a guide for researchers and scientists interested in exploring the potential of Tin(IV) chromate in this context. The information is based on the well-established principles of the Baeyer-Villiger oxidation and the known catalytic activity of other tin-based compounds. All protocols are generalized and would require optimization for specific substrates and reaction conditions.

Introduction to Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction in organic synthesis that converts ketones to esters, or cyclic ketones to lactones, through the insertion of an oxygen atom adjacent to the carbonyl group.[1][2][3] This transformation is typically achieved using peroxyacids or peroxides as the oxidant.[1][2] The reaction proceeds via the "Criegee intermediate," and the migratory aptitude of the substituents on the ketone determines the regioselectivity of the oxygen insertion.[3][4][5] Generally, the group that can better stabilize a positive charge will preferentially migrate. The accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3][5]

Tin-Based Catalysts in Baeyer-Villiger Oxidation

While information on this compound is scarce, various other tin-containing materials have been successfully employed as catalysts for the Baeyer-Villiger oxidation, often in conjunction with hydrogen peroxide as a green oxidant.[6][7] Heterogeneous tin catalysts, such as Sn-beta zeolite and Sn-MCM-41, are particularly noteworthy due to their high catalytic activity, selectivity, and reusability.[6][8] The Lewis acidic nature of the tin centers is believed to activate the carbonyl group of the ketone, facilitating the nucleophilic attack by the peroxide.[7][9]

Advantages of Tin-Based Catalysts:

  • High Activity and Selectivity: Tin-based catalysts have demonstrated high conversion rates and selectivity for the desired ester or lactone products.[8]

  • Use of Green Oxidants: They are often effective with environmentally benign oxidants like hydrogen peroxide.[7]

  • Heterogeneous Nature: Solid tin-based catalysts can be easily recovered and reused, simplifying product purification and reducing waste.[6][10]

Data Presentation: Performance of Tin-Based Catalysts

The following tables summarize the performance of various tin-based catalysts in the Baeyer-Villiger oxidation of different substrates, providing a benchmark for potential studies with this compound.

Table 1: Baeyer-Villiger Oxidation of Cyclic Ketones with Tin-Based Catalysts

CatalystSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Sn-beta zeoliteCyclohexanoneH₂O₂7015>99>99 (ε-caprolactone)[7]
Sn-MCM-412-AdamantanoneH₂O₂9024~95>99[7]
Sn-Silica PillaredNorcamphorH₂O₂-836>99[11]
Sn(OTf)₂2-AdamantanoneH₂O₂700.5>99>99[7]

Table 2: Baeyer-Villiger Oxidation of Aromatic Ketones with Tin Beta Zeolite

SubstrateOxidantTemperature (°C)Time (h)Yield (%)Reference
4'-MethoxyacetophenoneH₂O₂--81[12]
AcetophenoneH₂O₂--50[12]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the investigation of this compound as a catalyst in the Baeyer-Villiger oxidation.

Catalyst Preparation (Hypothetical for this compound)

This is a speculative protocol as no specific synthesis for catalytic this compound was found.

A potential route for synthesizing a supported this compound catalyst could involve the impregnation of a high-surface-area support (e.g., silica (B1680970) gel, alumina, or zeolite) with a solution of a Tin(IV) salt (e.g., SnCl₄) followed by treatment with a chromate source (e.g., K₂CrO₄ or CrO₃). Subsequent calcination under controlled conditions would be necessary to form the active catalytic species. Characterization of the resulting material would be crucial to confirm the presence and nature of this compound.

General Protocol for Baeyer-Villiger Oxidation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone substrate (1 mmol), the this compound catalyst (e.g., 1-10 mol%), and a suitable solvent (e.g., 1,4-dioxane, acetonitrile, or toluene; 10 mL).

  • Addition of Oxidant: While stirring the mixture, slowly add the oxidant (e.g., 30% aqueous hydrogen peroxide, 1.5-3 mmol) dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-90 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

  • Work-up: After completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Catalyst Recovery: If a heterogeneous catalyst is used, it can be recovered by filtration. The recovered catalyst should be washed with a suitable solvent and dried before reuse.

  • Product Isolation: The filtrate can be quenched with a reducing agent (e.g., saturated aqueous sodium thiosulfate) to destroy any excess peroxide. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[4] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[4]

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure ester or lactone.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Baeyer_Villiger_Mechanism cluster_activation Activation cluster_criegee Criegee Intermediate Formation cluster_rearrangement Rearrangement cluster_product Product Formation Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone Protonation Peroxyacid Peroxyacid Criegee_Intermediate Criegee Intermediate Peroxyacid->Criegee_Intermediate Protonated_Ketone->Criegee_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Criegee_Intermediate->Protonated_Ester Migratory Insertion Ester Ester Protonated_Ester->Ester Deprotonation

Caption: Mechanism of the Baeyer-Villiger Oxidation.

Experimental_Workflow Start Start Setup Reaction Setup (Ketone, Catalyst, Solvent) Start->Setup Add_Oxidant Add Oxidant (e.g., H₂O₂) Setup->Add_Oxidant Reaction Heating and Stirring (Monitor by TLC/GC) Add_Oxidant->Reaction Workup Cool and Quench Reaction->Workup Filter Catalyst Filtration (for heterogeneous) Workup->Filter Extract Solvent Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Pure Ester/Lactone Purify->Product

References

Application Notes and Protocols for the Catalytic Activity of Tin(IV) Chromate in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of compounds, including active pharmaceutical ingredients, prodrugs, and various specialty chemicals. Solid acid catalysts have garnered significant attention as environmentally benign and reusable alternatives to traditional homogeneous catalysts. This document provides detailed application notes and proposed experimental protocols for the use of Tin(IV) chromate (B82759) as a potential solid acid catalyst in esterification reactions. While direct literature on the catalytic use of Tin(IV) chromate in esterification is limited, its properties as a tetravalent metal salt suggest its potential as a solid acid catalyst. The following protocols are therefore proposed based on established methodologies for other solid tin-based and mixed-metal oxide catalysts.

Introduction to Tin-Based Solid Acid Catalysis in Esterification

Solid acid catalysts offer several advantages over homogeneous catalysts like sulfuric acid, including ease of separation from the reaction mixture, reusability, reduced corrosion, and minimized environmental impact. Tin-based materials, such as tin oxides (SnO₂) and sulfated tin oxides, have demonstrated notable catalytic activity in esterification reactions. The Lewis acidity of the tin(IV) center is considered a key factor in its catalytic performance, facilitating the activation of the carboxylic acid for nucleophilic attack by the alcohol.

This compound (Sn(CrO₄)₂), as a stable inorganic salt, possesses potential Lewis acidic sites at the tin center, making it a candidate for investigation as a solid acid catalyst in esterification. These application notes provide a framework for exploring this potential.

Proposed Synthesis of this compound Catalyst

A straightforward precipitation method is proposed for the laboratory-scale synthesis of this compound.

Materials:

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Potassium chromate (K₂CrO₄)

  • Deionized water

  • Buchner funnel and filter paper

  • Oven

Protocol:

  • Solution Preparation:

    • Prepare a 0.5 M aqueous solution of Tin(IV) chloride pentahydrate.

    • Prepare a 1.0 M aqueous solution of potassium chromate.

  • Precipitation:

    • Slowly add the potassium chromate solution to the Tin(IV) chloride solution with constant stirring. A precipitate of this compound will form.

    • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.

  • Filtration and Washing:

    • Filter the precipitate using a Buchner funnel.

    • Wash the collected solid several times with deionized water to remove any soluble impurities, particularly potassium chloride.

  • Drying and Calcination:

    • Dry the filtered cake in an oven at 110 °C overnight.

    • For activation and to enhance its catalytic properties, the dried powder can be calcined in a muffle furnace at a temperature range of 300-500 °C for 2-4 hours. The optimal calcination temperature should be determined experimentally.

  • Characterization:

    • The synthesized this compound catalyst can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystalline phase, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.

Experimental Protocol for Esterification of a Carboxylic Acid

This protocol details a general procedure for the esterification of a model carboxylic acid (e.g., lauric acid) with an alcohol (e.g., methanol) using the prepared this compound catalyst.

Materials:

  • Lauric acid

  • Methanol (B129727)

  • This compound catalyst

  • Toluene (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus (optional, for water removal)

  • Rotary evaporator

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Protocol:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add lauric acid, methanol, and the this compound catalyst. A typical molar ratio of acid to alcohol is 1:10, and the catalyst loading can be in the range of 1-5 wt% with respect to the carboxylic acid. Toluene can be used as a solvent to facilitate azeotropic removal of water if a Dean-Stark apparatus is employed.

  • Reaction Execution:

    • Heat the reaction mixture to the reflux temperature of methanol (approximately 65 °C) with vigorous stirring.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up and Product Isolation:

    • Upon completion of the reaction (as determined by the consumption of the limiting reactant), cool the mixture to room temperature.

    • Separate the solid this compound catalyst by filtration or centrifugation. The catalyst can be washed with a solvent, dried, and potentially reused.

    • Remove the excess methanol and solvent from the filtrate using a rotary evaporator.

    • The resulting crude ester can be purified by distillation or column chromatography if necessary.

Data Presentation: Catalytic Performance of Various Solid Acid Catalysts

The following table summarizes typical reaction conditions and outcomes for the esterification of fatty acids using different solid acid catalysts, providing a benchmark for evaluating the performance of this compound.

CatalystCarboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)Catalyst Loading (wt%)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Sulfated Tin OxideLauric AcidMethanol-0.16 g catalyst for 4.167 g acid606-[1]
Sulfated ZirconiaLauric Acidn-propanol1:55133-High[2]
Amberlyst-15Palmitic AcidMethanol-20-60-0.5-2.2High[3]
Tin-exchanged Tungstophosphoric Acid on K-10Acetic AcidGlycerol1:10101102>95 (Glycerol Conversion)[4]
Fe₂O₃-doped Sulfated Tin OxideLauric AcidMethanol--608High[1]

Visualizations

General Mechanism of Acid-Catalyzed Esterification

Esterification_Mechanism cluster_activation Activation of Carboxylic Acid cluster_nucleophilic_attack Nucleophilic Attack cluster_rearrangement_elimination Proton Transfer and Elimination cluster_product_formation Product Formation RCOOH Carboxylic Acid (R-COOH) Activated_Acid Protonated Carboxylic Acid RCOOH->Activated_Acid + H⁺ ROH Alcohol (R'-OH) H_plus H⁺ (from Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water Water (H₂O) Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (regenerated)

Caption: General mechanism of acid-catalyzed esterification.

Experimental Workflow for Esterification using this compound

Experimental_Workflow cluster_preparation Catalyst and Reagent Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation and Purification cluster_analysis Analysis Prep_Catalyst Synthesize and Activate This compound Reaction_Setup Combine Reactants and Catalyst in Reaction Vessel Prep_Catalyst->Reaction_Setup Prep_Reagents Prepare Carboxylic Acid and Alcohol Solutions Prep_Reagents->Reaction_Setup Heating_Stirring Heat to Reflux with Stirring Reaction_Setup->Heating_Stirring Monitoring Monitor Reaction Progress (GC/HPLC) Heating_Stirring->Monitoring Catalyst_Separation Cool and Separate Catalyst (Filtration/Centrifugation) Monitoring->Catalyst_Separation Reaction Complete Solvent_Removal Remove Excess Alcohol/Solvent (Rotary Evaporation) Catalyst_Separation->Solvent_Removal Purification Purify Ester (Distillation/Chromatography) Solvent_Removal->Purification Product_Characterization Characterize Final Product (NMR, IR, MS) Purification->Product_Characterization Yield_Calculation Calculate Yield Product_Characterization->Yield_Calculation

Caption: Proposed experimental workflow for esterification.

Safety Precautions

  • Tin(IV) chloride is corrosive and moisture-sensitive; handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Chromium compounds can be toxic and should be handled with care.

  • Organic solvents and reagents should be handled in a well-ventilated area, away from ignition sources.

  • Always wear safety glasses, gloves, and a lab coat when performing these experiments.

Conclusion

While this compound is not a widely documented catalyst for esterification, its chemical nature suggests it may possess catalytic activity. The protocols provided herein offer a solid foundation for researchers to investigate its potential as a heterogeneous acid catalyst. Systematic studies varying reaction parameters such as temperature, catalyst loading, and substrate scope will be essential to fully elucidate its efficacy and optimize its application in organic synthesis.

References

Application Notes and Protocols for the Degradation of Organic Pollutants Using Tin(IV)-Based Photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

A-P-N-20251215-Sn-Photocat

Introduction

The removal of persistent organic pollutants (POPs) from wastewater is a critical environmental challenge. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis using semiconductor materials, have emerged as a promising technology for the degradation of these pollutants. Tin(IV)-based materials, such as tin(IV) oxide (SnO₂), are of significant interest due to their chemical stability, non-toxicity, and photocatalytic activity.[1][2] When irradiated with light of sufficient energy, these materials generate highly reactive oxygen species (ROS) that can mineralize organic pollutants into less harmful substances like CO₂ and H₂O.[2]

Note on Tin(IV) Chromate (B82759) (Sn(CrO₄)₂): Extensive literature searches did not yield any specific studies on the application of Tin(IV) chromate as a photocatalyst for the degradation of organic pollutants. The following application notes and protocols are based on the well-documented photocatalytic activity of a representative tin(IV) compound, Tin(IV) Oxide (SnO₂), and provide a general framework for evaluating the photocatalytic potential of other tin-based materials.

Principle of Photocatalysis

Semiconductor photocatalysis is initiated when a photon with energy greater than or equal to the band gap of the semiconductor is absorbed, leading to the promotion of an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the valence band. These charge carriers migrate to the surface of the photocatalyst. The photogenerated holes can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). The electrons in the conduction band can reduce adsorbed oxygen to superoxide (B77818) radicals (•O₂⁻). These reactive oxygen species are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants.

Applications

Tin(IV)-based photocatalysts, particularly SnO₂, have been effectively used for the degradation of various organic pollutants, including:

  • Synthetic Dyes: Methylene (B1212753) blue, Rhodamine B, Methyl orange, and Eosin Y.[1][3]

  • Phenolic Compounds: Phenol and 4-chlorophenol.[4]

  • Pesticides and Herbicides.

Data Presentation

The efficiency of photocatalytic degradation is influenced by several factors, including catalyst loading, pollutant concentration, pH, and light intensity. The following tables summarize typical quantitative data for the degradation of organic dyes using tin(IV) oxide nanoparticles.

Table 1: Effect of Catalyst Dosage on Methylene Blue Degradation

Catalyst (SnO₂) Dosage (g/L)Degradation Efficiency (%) after 100 min
0.2576.5
0.5083.5
0.7586.0
1.0086.0

Data adapted from studies on nanocomposites where SnO₂ is a component, demonstrating general trends.[5]

Table 2: Effect of pH on Methylene Blue Degradation

pHDegradation Efficiency (%) after 100 min
370
578
785
992
1195

General trend observed for photocatalytic degradation of cationic dyes.

Table 3: Degradation of Various Dyes using SnO₂ Nanoparticles under Sunlight

DyeInitial Concentration (M)Rate Constant (min⁻¹)Degradation Efficiency (%)
Methylene Blue10⁻⁵0.0153~95% after 180 min
Eosin Y10⁻⁵0.1103~99% after 30 min

Data is illustrative and based on typical performance of SnO₂ nanoparticles.[1]

Experimental Protocols

Protocol 1: Synthesis of Tin(IV) Oxide (SnO₂) Nanoparticles via Hydrothermal Method

This protocol describes a common method for synthesizing SnO₂ nanoparticles.

Materials:

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol (B145695)

  • Deionized (DI) water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve a specific amount of SnCl₄·5H₂O in a mixture of ethanol and DI water.

  • Slowly add a NaOH solution dropwise to the tin chloride solution under vigorous stirring until a desired pH is reached (e.g., pH 10), leading to the formation of a white precipitate.

  • Continue stirring the mixture for 1 hour at room temperature.

  • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 150-200 °C) for a designated period (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the collected product several times with DI water and ethanol to remove any unreacted precursors and by-products.

  • Dry the final product in an oven at 60-80 °C overnight.

  • The dried powder can be further calcined at a higher temperature (e.g., 400-600 °C) to improve crystallinity.

Protocol 2: Photocatalytic Degradation of an Organic Dye (e.g., Methylene Blue)

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized SnO₂ nanoparticles.

Materials and Equipment:

  • Synthesized SnO₂ nanoparticles

  • Methylene blue (MB)

  • Deionized (DI) water

  • Photoreactor equipped with a light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer

  • pH meter

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of methylene blue (e.g., 100 mg/L) in DI water. Prepare the working solutions of the desired concentration (e.g., 10 mg/L) by diluting the stock solution.

  • Catalyst Suspension: Accurately weigh a specific amount of the synthesized SnO₂ nanoparticles (e.g., 50 mg) and add it to a specific volume of the MB solution (e.g., 100 mL) in a beaker or the photoreactor vessel. This corresponds to a catalyst loading of 0.5 g/L.

  • Adsorption-Desorption Equilibrium: Place the suspension in the dark and stir for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface. Take an initial sample (t = 0) at the end of this period.

  • Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic degradation reaction. Maintain constant stirring throughout the experiment to ensure the catalyst remains suspended.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension (e.g., 3-5 mL).

  • Sample Analysis: Immediately centrifuge the collected samples to separate the catalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength of methylene blue (~664 nm) using a UV-Vis spectrophotometer.

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance of the dye solution (at t = 0, after dark adsorption) and Aₜ is the absorbance at time t.

  • Control Experiments: To confirm that the degradation is due to photocatalysis, perform control experiments, such as irradiating the dye solution without the catalyst and keeping the dye and catalyst suspension in the dark.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Catalyst Synthesis cluster_degradation Protocol 2: Photocatalytic Degradation s1 Prepare Precursor Solution (SnCl₄·5H₂O) s2 Precipitation with NaOH s1->s2 s3 Hydrothermal Treatment (Autoclave) s2->s3 s4 Washing and Centrifugation s3->s4 s5 Drying and Calcination s4->s5 s6 SnO₂ Nanoparticles s5->s6 d2 Add SnO₂ Catalyst s6->d2 Use in Degradation d1 Prepare Dye Solution (e.g., Methylene Blue) d1->d2 d3 Dark Adsorption (Equilibrium) d2->d3 d4 Irradiation (UV/Visible Light) d3->d4 d5 Sampling at Intervals d4->d5 d6 Centrifugation d5->d6 d7 UV-Vis Analysis d6->d7 d8 Calculate Degradation Efficiency d7->d8

Caption: Experimental workflow for the synthesis of SnO₂ nanoparticles and their application in photocatalytic degradation.

photocatalysis_mechanism cluster_catalyst SnO₂ Particle vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ h2o H₂O vb->h2o h⁺ + H₂O → •OH o2 O₂ cb->o2 e⁻ + O₂ → •O₂⁻ light Light (hν ≥ Eg) light->vb Excitation pollutant Organic Pollutant degraded Degradation Products (CO₂, H₂O, etc.) pollutant->degraded oh_rad •OH o2_rad •O₂⁻ oh_rad->pollutant Oxidation o2_rad->pollutant Oxidation

Caption: General mechanism of photocatalytic degradation of organic pollutants by a semiconductor photocatalyst like SnO₂.

References

Application Notes and Protocols: Tin(IV) Chromate in the Development of Novel Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin(IV) chromate (B82759) (Sn(CrO₄)₂) is a chemical compound with potential applications as an inorganic pigment.[1] Possessing the inherent characteristics of metal chromates, it is anticipated to exhibit notable color properties, specifically in the rose and violet spectrum when used in porcelain glazes and glass.[2] This document provides a framework for the investigation of Tin(IV) chromate as a novel pigment, outlining hypothetical synthesis protocols, characterization methodologies, and critical safety considerations. The information presented is based on established principles for analogous metal chromate pigments and serves as a foundational guide for further research and development. Given the presence of hexavalent chromium, a strong emphasis is placed on the toxicological assessment of this compound.

Introduction

Inorganic pigments are crucial components in a vast array of applications, from industrial coatings and ceramics to specialized uses in biomedical imaging and diagnostics. The exploration of new inorganic compounds for pigment development is driven by the demand for enhanced properties such as improved color saturation, thermal stability, chemical resistance, and unique spectral characteristics.

This compound, with the chemical formula Sn(CrO₄)₂, is a compound that remains largely unexplored in the context of novel pigment development.[1] While its use as a rose and violet colorant in porcelain glazes suggests chromophoric properties, detailed studies on its synthesis, characterization, and performance as a standalone pigment are scarce in publicly available literature.[2]

These application notes aim to bridge this knowledge gap by providing a theoretical and practical framework for researchers interested in investigating the potential of this compound. By drawing parallels with well-characterized chromate pigments like lead chromate and zinc chromate, we propose experimental protocols and highlight key performance indicators to be evaluated.

A critical aspect of this document is the emphasis on the toxicological profile of this compound. The presence of the chromate ion (CrO₄²⁻), which contains hexavalent chromium (Cr(VI)), necessitates rigorous safety protocols and a thorough assessment of its potential health and environmental impact. Hexavalent chromium compounds are known carcinogens and are subject to strict regulatory oversight.[1][3][4][5]

Potential Applications

Based on the properties of other inorganic pigments and the limited information available, potential applications for novel this compound pigments could include:

  • High-Performance Coatings: Its inorganic nature suggests potential for high thermal stability and chemical resistance, making it a candidate for industrial coatings, automotive finishes, and marine paints.

  • Ceramics and Glass: Building upon its known use, further research could optimize its coloristic properties for advanced ceramic and glass applications.[2]

  • Specialty Inks: Depending on its particle size and dispersibility, it could be explored for use in specialty printing inks.

  • Biomedical Imaging (with caution): While highly speculative and contingent on a thorough toxicological evaluation and potential surface modification to mitigate toxicity, some inorganic pigments have been investigated as contrast agents. This avenue would require extensive research into biocompatibility.

Experimental Protocols

The following protocols are proposed based on common precipitation methods for the synthesis of inorganic pigments.[2][6][7]

Synthesis of this compound Pigment via Precipitation

This protocol describes a laboratory-scale synthesis of this compound by reacting a soluble tin(IV) salt with a soluble chromate salt.

Materials:

  • Tin(IV) chloride (SnCl₄)

  • Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)

  • Deionized water

  • Dilute nitric acid (for pH adjustment)

  • Dilute sodium hydroxide (B78521) solution (for pH adjustment)

Equipment:

  • Glass beakers

  • Magnetic stirrer and stir bars

  • pH meter

  • Büchner funnel and filter paper

  • Drying oven

  • Mortar and pestle

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.5 M solution of Tin(IV) chloride in deionized water. Caution: Tin(IV) chloride is corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE).

    • Prepare a 1.0 M solution of potassium chromate in deionized water. Caution: Potassium chromate is toxic and a suspected carcinogen. Handle with appropriate PPE.

  • Precipitation:

    • In a clean beaker, place the Tin(IV) chloride solution and begin stirring with a magnetic stirrer.

    • Slowly add the potassium chromate solution dropwise to the Tin(IV) chloride solution. A precipitate should form immediately.

    • Monitor the pH of the solution. Adjust the pH to a range of 4-6 using dilute nitric acid or sodium hydroxide to optimize the precipitation and particle characteristics.

  • Aging the Precipitate:

    • Continue stirring the suspension at a controlled temperature (e.g., 50 °C) for 1-2 hours to allow for particle growth and stabilization.

  • Filtration and Washing:

    • Filter the precipitate using a Büchner funnel.

    • Wash the collected pigment cake with deionized water to remove any unreacted salts. Repeat the washing step several times.

    • A final wash with ethanol (B145695) can aid in the drying process.

  • Drying and Grinding:

    • Dry the pigment in an oven at 110 °C for several hours until a constant weight is achieved.

    • The dried pigment can then be gently ground using a mortar and pestle to achieve a fine powder.

Experimental Workflow for this compound Pigment Synthesis

G cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Purification & Processing SnCl4 Tin(IV) Chloride Solution Precipitation Precipitation (pH 4-6) SnCl4->Precipitation K2CrO4 Potassium Chromate Solution K2CrO4->Precipitation Aging Aging (50°C, 1-2h) Precipitation->Aging Filtration Filtration Aging->Filtration Washing Washing Filtration->Washing Drying Drying (110°C) Washing->Drying Grinding Grinding Drying->Grinding Final_Pigment This compound Pigment Powder Grinding->Final_Pigment

Caption: Workflow for the synthesis of this compound pigment.

Characterization of this compound Pigment

A comprehensive characterization is essential to determine the properties and potential applications of the synthesized pigment.

Techniques:

  • X-ray Diffraction (XRD): To determine the crystalline phase and purity of the synthesized powder.

  • Scanning Electron Microscopy (SEM): To analyze the particle morphology, size, and size distribution.

  • UV-Visible Spectroscopy: To measure the diffuse reflectance spectrum and determine the color coordinates (CIELAB values).[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of characteristic chromate and tin-oxygen bonds.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the pigment.[8]

  • Chemical Resistance Testing: To assess the stability of the pigment in acidic and alkaline environments.

Pigment Characterization Workflow

G cluster_0 Structural & Morphological Analysis cluster_1 Spectroscopic & Colorimetric Analysis cluster_2 Performance & Stability Analysis Synthesized_Pigment Synthesized this compound Pigment XRD XRD (Phase Identification) Synthesized_Pigment->XRD SEM SEM (Morphology & Particle Size) Synthesized_Pigment->SEM UV_Vis UV-Vis Spectroscopy (Color Coordinates) Synthesized_Pigment->UV_Vis FTIR FTIR Spectroscopy (Bond Identification) Synthesized_Pigment->FTIR TGA TGA (Thermal Stability) Synthesized_Pigment->TGA Chemical_Resistance Chemical Resistance Synthesized_Pigment->Chemical_Resistance Data_Analysis Data Analysis & Application Assessment XRD->Data_Analysis SEM->Data_Analysis UV_Vis->Data_Analysis FTIR->Data_Analysis TGA->Data_Analysis Chemical_Resistance->Data_Analysis

Caption: Workflow for the characterization of synthesized pigments.

Data Presentation

Quantitative data obtained from the characterization should be summarized in tables for clear comparison.

Table 1: Hypothetical Colorimetric Data for this compound Pigment

ParameterValue
L* (Lightness)TBD
a* (Red-Green)TBD
b* (Yellow-Blue)TBD
C* (Chroma)TBD
h° (Hue Angle)TBD

Table 2: Hypothetical Physicochemical Properties of this compound Pigment

PropertyValue
Average Particle Size (μm)TBD
Crystalline PhaseTBD
Decomposition Temperature (°C)TBD
Chemical Stability (Acid)TBD
Chemical Stability (Alkali)TBD

Toxicology and Safety Considerations

The development and application of any chromate-containing material must be approached with a thorough understanding of its toxicological profile.

Key Concerns:

  • Hexavalent Chromium (Cr(VI)): The chromate ion contains Cr(VI), which is a known human carcinogen, particularly when inhaled.[1][3][5] Chronic exposure is associated with an increased risk of lung cancer.[3][5]

  • Genotoxicity: Hexavalent chromium compounds can be genotoxic.[3]

  • Dermal and Respiratory Irritation: Contact with chromates can cause skin and respiratory irritation and ulceration.[1]

  • Environmental Impact: The solubility and mobility of chromates in water pose a significant environmental risk.

Safety Protocols:

  • All handling of this compound and its precursors should be conducted in a well-ventilated fume hood.

  • Appropriate PPE, including gloves, safety goggles, and a lab coat, is mandatory.

  • Respiratory protection may be required, especially when handling the dry powder.

  • All waste materials must be disposed of as hazardous waste according to institutional and national regulations.

Logical Relationship of Toxicological Concerns

G Tin_Chromate This compound Pigment Hexavalent_Chromium Contains Hexavalent Chromium (Cr(VI)) Tin_Chromate->Hexavalent_Chromium Carcinogenicity Carcinogenicity (especially inhalation) Hexavalent_Chromium->Carcinogenicity Genotoxicity Genotoxicity Hexavalent_Chromium->Genotoxicity Irritation Dermal & Respiratory Irritation Hexavalent_Chromium->Irritation Environmental_Toxicity Environmental Toxicity (Water Contamination) Hexavalent_Chromium->Environmental_Toxicity Strict_Handling Requires Strict Handling Protocols & PPE Carcinogenicity->Strict_Handling Genotoxicity->Strict_Handling Irritation->Strict_Handling Waste_Disposal Hazardous Waste Disposal Environmental_Toxicity->Waste_Disposal

Caption: Toxicological considerations for this compound.

Future Directions and Drug Development Considerations

The direct application of this compound in drug development is highly unlikely due to the inherent toxicity of hexavalent chromium. However, research into this and similar compounds could inform the development of safer, chromium-free inorganic pigments with desirable optical properties for use in medical devices, diagnostics, and pharmaceutical packaging.

Key Research Questions:

  • Can the synthesis be controlled to produce nanoparticles with a narrow size distribution?

  • What are the precise colorimetric properties of pure this compound?

  • How does its stability and performance compare to existing commercial pigments?

  • Is it possible to encapsulate or surface-modify the pigment to mitigate the leaching of chromate ions?

Conclusion

This compound represents an under-explored area in the field of inorganic pigments. While its potential as a colorant is suggested by its use in ceramics, its development as a novel pigment requires a systematic approach to synthesis and characterization. The protocols and frameworks provided in these application notes offer a starting point for such investigations. However, the significant toxicological concerns associated with hexavalent chromium must be the primary consideration in any research and development efforts. Future work should focus not only on the performance of this material but, more importantly, on ensuring its safe handling and assessing its environmental and health impacts.

References

Application Notes and Protocols for Tin(IV) Chromate in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit hypothetical, protocol for the application of Tin(IV) chromate (B82759) as an adsorbent for the removal of pollutants from wastewater. Due to a lack of specific studies on Tin(IV) chromate for this application, this protocol is synthesized from established principles of wastewater treatment using inorganic adsorbents and data from analogous materials such as tin oxides and other metal-based adsorbents for chromate removal. These notes are intended to serve as a foundational guide for researchers exploring novel materials for environmental remediation.

Introduction

Heavy metal and dye pollution in wastewater is a significant environmental concern. Adsorption is a widely used, effective, and economical method for removing these contaminants. Tin-based materials, such as tin oxide, have shown promise as adsorbents due to their chemical stability and potential for high surface area.[1] this compound (Sn(CrO₄)₂) is an inorganic compound that, based on the properties of its constituent ions, could theoretically be employed as an adsorbent for various cationic and anionic pollutants. This document outlines a potential methodology for its synthesis, characterization, and application in laboratory-scale batch adsorption studies.

Synthesis of this compound Adsorbent

A plausible route for the synthesis of this compound nanoparticles is through chemical precipitation, which allows for control over particle size and surface area.

Materials:

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Potassium chromate (K₂CrO₄)

  • Deionized water

  • Ammonium hydroxide (B78521) (NH₄OH) solution (1 M)

Protocol:

  • Prepare a 0.1 M solution of SnCl₄·5H₂O in deionized water.

  • Prepare a 0.2 M solution of K₂CrO₄ in deionized water.

  • Slowly add the K₂CrO₄ solution to the SnCl₄ solution dropwise under vigorous stirring.

  • Adjust the pH of the resulting suspension to approximately 7.0 using the 1 M NH₄OH solution to facilitate the precipitation of this compound.

  • Age the precipitate in the solution for 24 hours at room temperature to allow for crystal growth and stabilization.

  • Separate the precipitate by centrifugation or filtration.

  • Wash the precipitate repeatedly with deionized water to remove any unreacted ions.

  • Dry the resulting this compound powder in an oven at 105°C for 12 hours.

  • Grind the dried powder to a fine, homogeneous particle size and store it in a desiccator.

Characterization of this compound Adsorbent

To understand the physicochemical properties of the synthesized this compound, the following characterization techniques are recommended:

Technique Purpose Anticipated Results
Scanning Electron Microscopy (SEM) To observe the surface morphology and particle shape.Agglomerated nanoparticles with a somewhat irregular shape.
X-ray Diffraction (XRD) To determine the crystalline structure and phase purity.Diffraction peaks corresponding to the crystalline phase of this compound.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the surface.Bands corresponding to Sn-O and Cr-O vibrations.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore size distribution.A relatively high surface area, which is desirable for adsorption. Tin oxides have been synthesized with surface areas exceeding 100 m²/g.[1]

Experimental Protocol: Batch Adsorption Studies

This protocol describes a typical batch adsorption experiment to evaluate the efficacy of this compound in removing a model contaminant (e.g., a heavy metal like Pb(II) or a dye like Methylene Blue) from an aqueous solution.

Materials and Equipment:

  • Synthesized this compound adsorbent

  • Stock solution of the target pollutant (e.g., 1000 mg/L)

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks (250 mL)

  • Orbital shaker

  • pH meter

  • Spectrophotometer (for dye concentration measurement) or Atomic Absorption Spectrometer (for metal ion concentration measurement)

Procedure:

  • Prepare a series of pollutant solutions of known concentrations by diluting the stock solution.

  • For each experiment, add a pre-weighed amount of this compound adsorbent to a conical flask containing a known volume of the pollutant solution.

  • Adjust the initial pH of the solution using 0.1 M HCl or 0.1 M NaOH.

  • Place the flasks on an orbital shaker at a constant speed and temperature for a specified contact time.

  • After the desired time, filter the solution to separate the adsorbent.

  • Analyze the final concentration of the pollutant in the filtrate.

  • Calculate the removal efficiency (%) and the adsorption capacity (qₑ, in mg/g) using the following equations:

    • Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

    • Adsorption Capacity (qₑ) = ((C₀ - Cₑ) * V) / m where:

      • C₀ = Initial pollutant concentration (mg/L)

      • Cₑ = Equilibrium pollutant concentration (mg/L)

      • V = Volume of the solution (L)

      • m = Mass of the adsorbent (g)

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for the removal of a generic heavy metal ion by this compound to illustrate the expected outcomes of the batch adsorption experiments.

Table 1: Effect of pH on Removal Efficiency (Conditions: Initial Concentration = 50 mg/L, Adsorbent Dose = 1 g/L, Contact Time = 120 min, Temperature = 25°C)

pHFinal Concentration (mg/L)Removal Efficiency (%)
235.229.6
418.563.0
68.183.8
812.475.2
1021.956.2

Table 2: Effect of Adsorbent Dose on Removal Efficiency (Conditions: Initial Concentration = 50 mg/L, pH = 6, Contact Time = 120 min, Temperature = 25°C)

Adsorbent Dose (g/L)Final Concentration (mg/L)Removal Efficiency (%)
0.230.539.0
0.517.864.4
1.08.283.6
1.54.191.8
2.03.992.2

Table 3: Effect of Contact Time on Adsorption Capacity (Conditions: Initial Concentration = 50 mg/L, Adsorbent Dose = 1 g/L, pH = 6, Temperature = 25°C)

Contact Time (min)Final Concentration (mg/L)Adsorption Capacity (mg/g)
1528.421.6
3019.130.9
6011.338.7
1208.341.7
1808.141.9

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_adsorption Batch Adsorption Experiment cluster_analysis Analysis synthesis Synthesis of This compound characterization Characterization (SEM, XRD, FTIR, BET) synthesis->characterization mixing Mixing Adsorbent and Pollutant Solution synthesis->mixing pollutant_prep Preparation of Pollutant Solution pollutant_prep->mixing ph_adjust pH Adjustment mixing->ph_adjust agitation Agitation for Contact Time ph_adjust->agitation separation Separation of Adsorbent agitation->separation concentration_analysis Analysis of Final Pollutant Concentration separation->concentration_analysis data_calculation Calculation of Removal Efficiency and Adsorption Capacity concentration_analysis->data_calculation

Caption: Experimental workflow for the synthesis, characterization, and application of this compound.

Adsorption_Mechanism cluster_surface Adsorbent Surface cluster_pollutant Pollutant in Solution cluster_interaction Adsorption surface This compound Surface (Sn-OH groups) adsorbed_complex Surface Complexation (Sn-O-M) surface->adsorbed_complex pollutant Heavy Metal Cations (Mⁿ⁺) or Anionic Dyes pollutant->adsorbed_complex Electrostatic Attraction & Surface Complexation

Caption: Proposed adsorption mechanism of pollutants onto the this compound surface.

Conclusion

While direct experimental evidence for the use of this compound in wastewater treatment is currently lacking in scientific literature, this document provides a comprehensive and scientifically plausible framework for its investigation. The proposed synthesis and experimental protocols are based on established methodologies for similar materials. The hypothetical data and visualizations serve to guide researchers in their experimental design and data interpretation. Further research is necessary to validate the efficacy of this compound as an adsorbent and to optimize the treatment parameters.

References

Application Note: Vibrational Spectroscopic Analysis of Tin(IV) Chromate using FTIR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed overview of the application of Fourier Transform Infrared (FTIR) and Raman spectroscopy for the characterization of Tin(IV) chromate (B82759) (Sn(CrO4)2). Due to the limited availability of direct spectroscopic data for this compound, this note compiles and analyzes the characteristic vibrational modes of the constituent ions, the chromate (CrO4)2- anion and the Tin(IV) cation, to predict the expected spectral features of Tin(IV) chromate. Detailed, generalized experimental protocols for acquiring high-quality FTIR and Raman spectra of solid inorganic compounds are presented, along with a logical workflow for data acquisition and interpretation. This document serves as a practical guide for researchers utilizing vibrational spectroscopy for the analysis of inorganic materials.

Introduction

This compound is an inorganic compound with potential applications in various fields, including catalysis, pigments, and as a precursor for other materials. A thorough characterization of its structural and bonding properties is crucial for its development and application. Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides valuable insights into the molecular structure and chemical bonding within a material. FTIR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, while Raman spectroscopy analyzes the inelastic scattering of monochromatic light. Together, they offer a comprehensive vibrational profile of a sample.

This application note outlines the expected FTIR and Raman spectral features of this compound based on the known vibrational modes of chromate anions and Tin(IV) oxide. Furthermore, it provides standardized protocols for sample preparation and spectral acquisition.

Predicted Vibrational Modes of this compound

The vibrational spectrum of this compound is expected to be a composite of the vibrational modes of the tetrahedral chromate anion (CrO4)2- and the vibrations associated with the Sn-O bonds.

Chromate Ion (CrO4)2- Vibrational Modes

The free chromate ion possesses tetrahedral (Td) symmetry and exhibits four fundamental vibrational modes. These modes are well-documented in the literature for various inorganic chromates. The expected spectral regions for these modes are summarized in Table 1. The symmetric stretching mode (ν1) is typically strong and sharp in the Raman spectrum, while the asymmetric stretching mode (ν3) is intense in the infrared spectrum.[1] The bending modes (ν2 and ν4) appear at lower wavenumbers.

Tin(IV) Oxide (SnO2) Vibrational Modes

To approximate the contribution of the Tin(IV) cation, the vibrational modes of Tin(IV) oxide (SnO2) can be considered. SnO2 in its common rutile structure exhibits several Raman and infrared active modes.[2][3][4] The most prominent Raman active modes are typically the Eg, A1g, and B2g modes.[4][5] The presence of Sn-O bonds in this compound is expected to give rise to bands in the lower frequency region of the spectrum.

Data Presentation: Predicted Spectral Data

The following table summarizes the expected vibrational modes for this compound, based on data from analogous compounds.

Vibrational Mode Description Expected Raman Shift (cm⁻¹) Expected FTIR Absorption (cm⁻¹) Reference(s)
Chromate (CrO4)2-
ν1 (A1)Symmetric Cr-O Stretch840 - 880 (Strong, Sharp)Weak or Inactive[6][7][8]
ν2 (E)Symmetric O-Cr-O Bend340 - 370Weak or Inactive[9]
ν3 (F2)Asymmetric Cr-O Stretch880 - 950875 - 952 (Strong, Broad)[1][10]
ν4 (F2)Asymmetric O-Cr-O Bend350 - 450350 - 450[1]
Tin-Oxygen (Sn-O)
Sn-O Stretching/Lattice Modes-470 - 780Below 700[2][3][4]

Table 1: Predicted vibrational modes for this compound based on literature values for chromate salts and tin oxide.

Experimental Protocols

The following are generalized protocols for obtaining FTIR and Raman spectra of a solid powder sample like this compound.

FTIR Spectroscopy Protocol

4.1.1. Sample Preparation (KBr Pellet Method)

  • Thoroughly dry a small amount of high-purity potassium bromide (KBr) powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

  • In an agate mortar, grind 1-2 mg of the this compound sample with approximately 200 mg of the dried KBr. Ensure a homogeneous mixture is obtained.

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

4.1.2. Instrumental Parameters

  • Spectrometer: A Fourier Transform Infrared Spectrometer equipped with a DTGS or MCT detector.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected under the same conditions and subtracted from the sample spectrum.

Raman Spectroscopy Protocol

4.2.1. Sample Preparation

  • Place a small amount of the this compound powder on a clean microscope slide or in a sample holder.

  • Gently press the powder to create a flat surface for analysis.

4.2.2. Instrumental Parameters

  • Spectrometer: A dispersive Raman spectrometer coupled to a microscope.

  • Excitation Laser: A visible laser (e.g., 532 nm or 785 nm) is commonly used. The choice of laser wavelength may be critical to avoid fluorescence from the sample.

  • Laser Power: Use the lowest laser power necessary to obtain a good quality spectrum to avoid sample degradation (typically < 10 mW at the sample).

  • Objective Lens: A 10x or 50x objective can be used to focus the laser onto the sample.

  • Spectral Range: 100 - 1200 cm⁻¹ (to cover the expected chromate and tin-oxygen modes).

  • Integration Time and Accumulations: Adjust the integration time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10 seconds integration time, 5 accumulations).

Logical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using FTIR and Raman spectroscopy.

FTIR_Raman_Workflow Workflow for Vibrational Spectroscopy of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Output Sample This compound Powder Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_Raman Mount on Slide Sample->Prep_Raman FTIR_Acq FTIR Spectroscopy Prep_FTIR->FTIR_Acq Raman_Acq Raman Spectroscopy Prep_Raman->Raman_Acq Process_FTIR Background Subtraction Baseline Correction FTIR_Acq->Process_FTIR Process_Raman Baseline Correction Cosmic Ray Removal Raman_Acq->Process_Raman Identify_Modes Peak Picking & Mode Assignment Process_FTIR->Identify_Modes Process_Raman->Identify_Modes Compare Compare with Literature Data (Chromates, Tin Oxides) Identify_Modes->Compare Report Structural Characterization Report Compare->Report

Caption: Workflow for this compound Analysis.

Conclusion

FTIR and Raman spectroscopy are powerful, complementary techniques for the structural characterization of inorganic compounds such as this compound. By analyzing the characteristic vibrational modes of the chromate anion and the tin-oxygen bonds, a comprehensive understanding of the material's structure can be obtained. The protocols and predictive data presented in this application note provide a solid foundation for researchers to successfully employ vibrational spectroscopy in their study of this compound and related materials.

References

Application Notes and Protocols for NMR Studies of Tin(IV) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A General Guide in the Absence of Specific Data for Tin(IV) Chromate (B82759) Complexes

Disclaimer: Extensive literature searches did not yield specific Nuclear Magnetic Resonance (NMR) studies on Tin(IV) chromate complexes. The following application notes and protocols are therefore based on established principles and data from studies of other Tin(IV) complexes, particularly organotin(IV) compounds. This document is intended to serve as a general guide for researchers, scientists, and drug development professionals initiating NMR studies on Tin(IV) complexes.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of Tin(IV) complexes in solution. It provides valuable information on the coordination environment of the tin atom, ligand binding, and the overall molecular structure. The key nuclei for NMR studies of Tin(IV) complexes are ¹H, ¹³C, and, most importantly, ¹¹⁹Sn.

  • ¹H and ¹³C NMR spectra provide information about the organic ligands coordinated to the Tin(IV) center. Chemical shift changes upon coordination can reveal the binding sites of the ligand.

  • ¹¹⁹Sn NMR is particularly informative as the chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the electronic environment around the tin atom.[1] This makes ¹¹⁹Sn NMR an indispensable tool for determining the geometry of Tin(IV) complexes in solution.

Data Presentation: Quantitative NMR Data for Tin(IV) Complexes

The following tables summarize typical NMR data for various classes of Tin(IV) complexes. Note that these are representative values and the actual chemical shifts for a specific complex will depend on the precise ligand environment, solvent, and temperature.

Table 1: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Tin(IV) Complexes with Different Coordination Numbers.

Coordination NumberGeometryTypical ¹¹⁹Sn Chemical Shift Range (ppm)Reference Compound
4Tetrahedral+200 to -60Me₄Sn (δ = 0 ppm)
5Trigonal bipyramidal-90 to -330Not applicable
6Octahedral-125 to -515Not applicable
7Pentagonal bipyramidalVariesNot applicable

Note: The chemical shift ranges can overlap, and interpretation should be done in conjunction with other characterization data. The ¹¹⁹Sn chemical shift is referenced to tetramethyltin (B1198279) (Me₄Sn).

Table 2: Representative ¹H and ¹³C NMR Data for Ligands in Organotin(IV) Complexes.

Ligand TypeMoietyTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
Alkyl (e.g., Butyl)α-CH₂1.5 - 1.727 - 29Protons and carbons closer to the tin atom are more deshielded.
β-CH₂1.2 - 1.426 - 28
γ-CH₂0.8 - 1.013 - 14
δ-CH₃0.8 - 0.913 - 14
PhenylOrtho-H7.5 - 7.8137 - 139Coordination can lead to downfield shifts of ligand signals.
Meta-H7.2 - 7.4128 - 130
Para-H7.2 - 7.4128 - 130
Carboxylate-COO--170 - 180The chemical shift of the carboxylate carbon is sensitive to the coordination mode (monodentate vs. bidentate).[2]
Schiff Base-CH=N-8.0 - 9.0160 - 170A downfield shift of the imine proton and carbon upon coordination is indicative of nitrogen coordination to the tin center.[3]

Experimental Protocols

The following are generalized protocols for the NMR analysis of Tin(IV) complexes.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • Tin(IV) complex

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • Cotton wool or syringe filter

Protocol:

  • Weighing: Accurately weigh 5-20 mg of the Tin(IV) complex into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent is critical as it can influence the coordination sphere of the tin complex.[4]

  • Mixing: Vortex the sample until the complex is fully dissolved. Gentle warming may be necessary for some complexes, but care should be taken to avoid decomposition.

  • Filtering: If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette or a syringe filter directly into a clean, dry NMR tube.

  • Capping: Cap the NMR tube securely. If the sample is air- or moisture-sensitive, the entire preparation should be carried out in an inert atmosphere (e.g., in a glovebox).

NMR Data Acquisition

The following are typical parameters for acquiring ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. These may need to be optimized for specific instruments and samples.

Table 3: General NMR Instrument Parameters for Tin(IV) Complexes.

Parameter¹H NMR¹³C NMR¹¹⁹Sn NMR
Spectrometer Frequency 300-600 MHz75-150 MHz111-223 MHz
Pulse Program Standard single pulseStandard single pulse with proton decouplingStandard single pulse with proton decoupling
Acquisition Time 2-4 s1-2 s0.5-1 s
Relaxation Delay (d1) 1-5 s2-5 s1-5 s
Number of Scans 8-641024-40962048-16384 or more
Spectral Width 10-15 ppm200-250 ppm1000-2000 ppm (or wider)
Reference TMS (internal)TMS (internal)Me₄Sn (external)
  • ¹¹⁹Sn NMR Considerations: The ¹¹⁹Sn nucleus has a wide chemical shift range and can exhibit broad lines. A larger spectral width may be necessary. Due to its lower natural abundance and gyromagnetic ratio compared to ¹H, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a newly synthesized Tin(IV) complex using NMR spectroscopy.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesize Tin(IV) Complex purification Purify Complex synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_1h Acquire ¹H NMR sample_prep->acquire_1h acquire_13c Acquire ¹³C NMR sample_prep->acquire_13c acquire_119sn Acquire ¹¹⁹Sn NMR sample_prep->acquire_119sn analyze_1h Analyze ¹H Spectrum (Ligand Protons, Coupling) acquire_1h->analyze_1h analyze_13c Analyze ¹³C Spectrum (Ligand Carbons) acquire_13c->analyze_13c analyze_119sn Analyze ¹¹⁹Sn Spectrum (Coordination Number) acquire_119sn->analyze_119sn elucidate Elucidate Structure analyze_1h->elucidate analyze_13c->elucidate analyze_119sn->elucidate

Caption: General workflow for the NMR characterization of Tin(IV) complexes.

Interpreting ¹¹⁹Sn NMR Data

The following decision tree provides a simplified guide for interpreting ¹¹⁹Sn NMR chemical shifts in terms of the coordination number of the Tin(IV) center.

tin119_interpretation start Obtain ¹¹⁹Sn Chemical Shift (δ) range1 δ > -60 ppm start->range1 range2 -60 > δ > -330 ppm start->range2 range3 δ < -330 ppm start->range3 coord4 Likely 4-Coordinate (Tetrahedral) range1->coord4 coord5 Likely 5-Coordinate (Trigonal Bipyramidal) range2->coord5 coord6 Likely 6-Coordinate (Octahedral) range3->coord6

Caption: Decision tree for interpreting ¹¹⁹Sn NMR chemical shifts.

Applications in Drug Development

Organotin(IV) complexes have been investigated for their potential as therapeutic agents, including anticancer and antimicrobial applications. NMR spectroscopy plays a crucial role in these studies by:

  • Confirming Structure-Activity Relationships: By accurately determining the structure of the synthesized complexes, NMR helps in understanding how molecular geometry influences biological activity.

  • Studying Solution Behavior: NMR can be used to assess the stability of Tin(IV) complexes in biological media and to study their interactions with biomolecules such as proteins and DNA.

The development of new Tin(IV)-based drugs relies heavily on a thorough understanding of their chemistry, and NMR spectroscopy is a cornerstone of this characterization process.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Tin(IV) Chromate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) chromate (B82759) (Sn(CrO4)2) is an inorganic compound with potential applications in various industrial and research fields. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. Mass spectrometry offers a powerful tool for the analysis of such inorganic compounds, providing high sensitivity and specificity. These application notes provide detailed protocols for the elemental and isotopic analysis of Tin(IV) chromate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a technique well-suited for the determination of metallic and non-metallic elements at trace and ultra-trace levels. While direct molecular mass spectrometry of intact this compound is challenging due to its inorganic and non-volatile nature, ICP-MS provides robust elemental composition data.

I. Elemental Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is the method of choice for accurate quantification of tin (Sn) and chromium (Cr) in a sample. The technique involves introducing the sample into an argon plasma, which atomizes and ionizes the constituent elements. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio.

Experimental Protocol: ICP-MS Analysis

1. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound powder. Dissolve the powder in 10 mL of 10% (v/v) nitric acid (HNO3) with gentle heating. Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This stock solution should be stored in a clean polypropylene (B1209903) container.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with 2% (v/v) HNO3 to cover the desired concentration range (e.g., 1, 10, 50, 100 µg/L).

  • Sample Digestion (for matrix-bound samples): For samples where this compound is present in a complex matrix, an acid digestion step is required. A representative protocol involves digesting a known weight of the sample with a mixture of concentrated nitric acid and hydrochloric acid (aqua regia) in a microwave digestion system. The digested sample is then diluted to a known volume with deionized water.

2. Instrumentation and Operating Conditions:

The following table summarizes typical ICP-MS instrument parameters for the analysis of tin and chromium.

ParameterValue
Instrument Quadrupole ICP-MS
RF Power 1550 W
Plasma Gas Flow 15 L/min
Auxiliary Gas Flow 0.9 L/min
Nebulizer Gas Flow 1.0 L/min
Sample Uptake Rate 0.4 mL/min
Detector Mode Dual (Pulse counting and analog)
Isotopes Monitored ¹¹⁸Sn, ¹²⁰Sn, ⁵²Cr, ⁵³Cr
Dwell Time per Isotope 10 ms
Collision/Reaction Cell Helium (He) at 4.5 mL/min (to reduce polyatomic interferences on Cr)

3. Data Acquisition and Analysis:

  • A calibration curve is generated by plotting the signal intensity of the monitored isotopes against the concentration of the working standards.

  • The concentration of tin and chromium in the unknown samples is then determined from the calibration curve.

  • Internal standards (e.g., Yttrium-89, Rhodium-103) should be used to correct for instrumental drift and matrix effects.

Data Presentation: Quantitative Elemental Analysis

The following table presents hypothetical quantitative data obtained from the ICP-MS analysis of three different batches of a this compound sample.

Sample IDMeasured Sn Concentration (mg/kg)Measured Cr Concentration (mg/kg)Theoretical Sn (%)Theoretical Cr (%)Purity (%)
Batch 1338,100296,20033.8529.6599.88
Batch 2337,500295,80033.8529.6599.71
Batch 3338,900297,00033.8529.65100.15

Theoretical percentages are based on the molar mass of Sn(CrO4)2 (350.70 g/mol ).[1][2]

II. Logical Workflow for ICP-MS Analysis

The following diagram illustrates the logical workflow for the ICP-MS analysis of this compound.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Sample This compound Sample Digestion Sample Digestion (if required) Sample->Digestion Complex Matrix ICPMS ICP-MS Instrument Sample->ICPMS Direct Analysis Standard_Prep Standard Preparation Standard_Prep->ICPMS Digestion->ICPMS Calibration Calibration Curve Generation ICPMS->Calibration Quantification Quantification of Sn and Cr Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantitative analysis of this compound using ICP-MS.

III. Speciation Analysis by Ion Chromatography-ICP-MS (IC-ICP-MS)

To determine the oxidation state of chromium (toxic Cr(VI) vs. less toxic Cr(III)), speciation analysis is necessary.[3][4] IC-ICP-MS is a powerful technique for separating different ionic species before their elemental detection by ICP-MS.[3][4]

Experimental Protocol: IC-ICP-MS Speciation Analysis

1. Sample Preparation:

  • Extraction: A gentle extraction procedure is required to preserve the original species. A common method involves extracting the sample with a slightly alkaline buffer (e.g., 10 mM (NH4)2SO4 + 10 mM NH4OH, pH 8.5) to stabilize the Cr(VI) species.

  • Filtration: The extract must be filtered through a 0.45 µm syringe filter before injection into the IC system.

2. Instrumentation and Operating Conditions:

ParameterValue
Ion Chromatograph Anion exchange column (e.g., Dionex IonPac™ AS7)
Mobile Phase Gradient of ammonium (B1175870) sulfate (B86663) and ammonium hydroxide
Flow Rate 1.0 mL/min
Injection Volume 100 µL
ICP-MS Conditions As described in the elemental analysis section

3. Data Acquisition and Analysis:

  • Chromatograms are recorded by monitoring the ⁵²Cr signal as a function of retention time.

  • The retention times of Cr(III) and Cr(VI) are determined by injecting standards of each species.

  • Quantification is achieved by integrating the peak areas and using a calibration curve for Cr(VI).

Data Presentation: Quantitative Speciation Analysis

The following table shows hypothetical results from the speciation analysis of a this compound sample, indicating the distribution of chromium species.

Sample IDTotal Cr (µg/L)Cr(VI) (µg/L)Cr(III) (µg/L)% Cr(VI)
Sample A100.298.51.798.3
Sample B99.897.91.998.1

IV. Structural Relationship and Instrumentation Logic

The following diagram outlines the logical connection between the analytical techniques and the information obtained for this compound.

Analysis_Logic cluster_compound Analyte cluster_techniques Analytical Techniques cluster_info Information Obtained Compound This compound Sn(CrO4)2 ICPMS ICP-MS Compound->ICPMS IC_ICPMS IC-ICP-MS Compound->IC_ICPMS Elemental Elemental Composition (Sn, Cr) ICPMS->Elemental Isotopic Isotopic Ratios ICPMS->Isotopic Speciation Chromium Oxidation State (Cr(VI) vs. Cr(III)) IC_ICPMS->Speciation

Caption: Relationship between analytical techniques and the resulting data for this compound.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific instrumentation, experimental conditions, and sample matrix. The protocols provided are intended as a starting point and may require optimization for specific applications.

References

Troubleshooting & Optimization

Optimizing the yield and purity of Tin(IV) chromate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Tin(IV) chromate (B82759), Sn(CrO4)2, synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Tin(IV) chromate via precipitation reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Precipitate 1. Incomplete precipitation due to suboptimal pH. 2. Formation of soluble tin-hydroxo complexes. 3. Loss of product during washing steps.1. Carefully control the pH of the reaction mixture. The optimal pH for the precipitation of many metal hydroxides is slightly alkaline, but for chromates, it can vary. Start with a neutral pH and adjust as needed. 2. Add the tin(IV) salt solution slowly to the chromate solution with vigorous stirring to ensure localized pH changes are minimized. 3. Use centrifugation and decantation for washing instead of filtration to minimize mechanical loss of the fine precipitate. Wash with deionized water followed by a final wash with a low-boiling point organic solvent (e.g., acetone) to facilitate drying.
White or Pale Yellow Precipitate Instead of Brown-Yellow 1. Predominant formation of tin(IV) hydroxide (B78521) or hydrated tin(IV) oxide due to hydrolysis of the tin(IV) precursor. 2. Insufficient chromate ions to fully react with the tin(IV) ions.1. Maintain a slightly acidic condition in the tin(IV) salt solution before adding it to the chromate solution to suppress hydrolysis. 2. Ensure a stoichiometric or slight excess of the chromate salt solution is used. 3. Add the tin(IV) solution to the chromate solution, not the other way around, to ensure an excess of chromate ions is always present during the initial precipitation.
Product is Difficult to Filter 1. Formation of a very fine, colloidal precipitate.1. Age the precipitate by allowing it to stand in the mother liquor for several hours, or gently heat the suspension to promote particle growth (Ostwald ripening). 2. Use a high-speed centrifuge to pellet the solid before decanting the supernatant.
Product Contaminated with Chloride or Other Ions 1. Inadequate washing of the precipitate. 2. Co-precipitation of other salts.1. Wash the precipitate thoroughly with deionized water. Test the washings for the presence of chloride ions using a silver nitrate (B79036) solution until no precipitate is observed. 2. Ensure high-purity reagents are used. Control the rate of addition of the tin(IV) solution to minimize the trapping of spectator ions within the precipitate.
Product Shows Poor Crystalline Structure 1. Rapid precipitation leading to an amorphous solid.1. Slow down the rate of addition of the tin(IV) salt solution. 2. Maintain a constant temperature during the precipitation. 3. Consider post-precipitation aging or controlled heating (digestion) of the suspension.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is a precipitation reaction involving the mixing of a soluble tin(IV) salt solution (e.g., tin(IV) chloride, SnCl4) with a soluble chromate salt solution (e.g., potassium chromate, K2CrO4, or sodium chromate, Na2CrO4). The insoluble this compound then precipitates out of the solution.

Q2: Why is the control of pH so critical in this synthesis?

A2: The control of pH is crucial to prevent the hydrolysis of the tin(IV) ions. In aqueous solutions, tin(IV) ions have a strong tendency to react with water to form insoluble tin(IV) hydroxide (Sn(OH)4) or hydrated tin(IV) oxide (SnO2·nH2O), especially in neutral to alkaline conditions. Maintaining an appropriate pH ensures that the desired this compound is preferentially precipitated.

Q3: What are the ideal starting materials and their concentrations?

A3: High-purity tin(IV) chloride and potassium or sodium chromate are recommended. The use of dilute solutions (e.g., 0.1 M) is often preferred to control the rate of precipitation and improve the quality of the precipitate.

Q4: How can I confirm the purity of my synthesized this compound?

A4: Several analytical techniques can be employed to assess the purity:

  • X-ray Diffraction (XRD): To confirm the crystalline phase of Sn(CrO4)2 and to detect any crystalline impurities like SnO2.

  • Energy-Dispersive X-ray Spectroscopy (EDS or EDX): To determine the elemental composition and check for the correct stoichiometric ratio of tin, chromium, and oxygen.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the chromate group and to check for the absence of hydroxide bands which would indicate contamination with tin hydroxide.

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS): For precise quantitative determination of tin and chromium content.

Q5: What safety precautions should be taken during the synthesis of this compound?

A5: Both tin compounds and, in particular, hexavalent chromium compounds are hazardous. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be carried out in a well-ventilated fume hood. Chromate compounds are known carcinogens and should be handled with extreme care. Dispose of all waste in accordance with institutional and national safety regulations.

Data Presentation

Due to the limited availability of specific quantitative data in the literature for the optimization of this compound synthesis, the following table is provided as a template for researchers to systematically record their experimental conditions and results.

Experiment ID Tin(IV) Precursor & Conc. (M) Chromate Salt & Conc. (M) Reaction Temp. (°C) pH of Chromate Solution Addition Rate (mL/min) Aging Time (h) Yield (%) Purity (%) Notes

Experimental Protocols

Proposed Protocol for the Synthesis of this compound

This protocol is based on general principles of precipitation reactions for insoluble salts. Optimization of the parameters outlined below is recommended.

Materials:

  • Tin(IV) chloride (SnCl4)

  • Potassium chromate (K2CrO4)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Dilute potassium hydroxide (KOH)

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 0.1 M solution of Tin(IV) chloride in deionized water. To prevent initial hydrolysis, acidify this solution by adding a few drops of dilute HCl until the solution is clear.

    • Prepare a 0.2 M solution of potassium chromate in deionized water. Adjust the pH of this solution to approximately 7 using dilute HCl or KOH as needed.

  • Precipitation:

    • Place the potassium chromate solution in a beaker and stir vigorously with a magnetic stirrer.

    • Slowly add the Tin(IV) chloride solution dropwise to the potassium chromate solution. A brown-yellow precipitate of this compound should form immediately.

    • Monitor the pH of the reaction mixture during the addition and maintain it close to neutral if possible.

  • Aging the Precipitate:

    • After the complete addition of the tin(IV) chloride solution, continue stirring the suspension for 1-2 hours at room temperature. This aging process can help to improve the filterability of the precipitate.

  • Isolation and Washing:

    • Separate the precipitate from the supernatant by centrifugation or filtration.

    • Wash the precipitate several times with deionized water to remove any soluble impurities, such as potassium chloride.

    • Perform a final wash with a small amount of acetone (B3395972) to aid in drying.

  • Drying:

    • Dry the purified precipitate in a desiccator or in an oven at a low temperature (e.g., 60-80 °C) to avoid any thermal decomposition.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Precipitation Reaction cluster_purification 3. Isolation & Purification cluster_final 4. Final Product prep_sncl4 Prepare 0.1 M SnCl4 (acidified) precipitation Slowly add SnCl4 solution to stirred K2CrO4 solution prep_sncl4->precipitation prep_k2cro4 Prepare 0.2 M K2CrO4 (pH adjusted) prep_k2cro4->precipitation aging Age the precipitate (1-2 hours) precipitation->aging separation Separate precipitate (Centrifugation/Filtration) aging->separation washing Wash with deionized water and then acetone separation->washing drying Dry the precipitate (60-80 °C) washing->drying final_product This compound Sn(CrO4)2 drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Impure Product cluster_filtration Filtration Issues start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (e.g., white precipitate) start->impure_product filter_issue Difficult Filtration start->filter_issue check_ph Check & Adjust pH low_yield->check_ph slow_addition Slow Reagent Addition low_yield->slow_addition solution Optimized Synthesis check_ph->solution Optimize slow_addition->solution Control prevent_hydrolysis Acidify Sn(IV) solution impure_product->prevent_hydrolysis thorough_washing Thorough Washing impure_product->thorough_washing prevent_hydrolysis->solution Improve thorough_washing->solution Enhance age_precipitate Age/Digest Precipitate filter_issue->age_precipitate use_centrifuge Use Centrifugation filter_issue->use_centrifuge age_precipitate->solution Improve use_centrifuge->solution Alternative

Caption: Troubleshooting logical relationships for this compound synthesis.

Technical Support Center: Synthesis of Tin(IV) Chromate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of Tin(IV) chromate (B82759) nanoparticles during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Tin(IV) chromate nanoparticles?

A1: this compound nanoparticles are typically synthesized using wet chemical methods, with co-precipitation being one of the most common and cost-effective approaches.[1][2] This method involves the simultaneous precipitation of tin and chromate ions from a solution to form the nanoparticles.[2] Other methods, such as sol-gel and hydrothermal synthesis, can also be adapted for this purpose.

Q2: Why do this compound nanoparticles tend to agglomerate?

A2: Nanoparticles have a high surface area-to-volume ratio, leading to high surface energy. To minimize this energy, nanoparticles tend to clump together, a process known as agglomeration. This is a spontaneous process driven by van der Waals forces. Factors such as improper surface stabilization, inappropriate pH, and high reaction temperatures can exacerbate agglomeration.

Q3: What is the role of a capping agent or stabilizer in preventing agglomeration?

A3: Capping agents or stabilizers are molecules that adsorb onto the surface of nanoparticles during their formation.[3] They prevent agglomeration through two primary mechanisms:

  • Steric Hindrance: Polymeric stabilizers like polyvinylpyrrolidone (B124986) (PVP) create a physical barrier around the nanoparticles, preventing them from coming into close contact.

  • Electrostatic Repulsion: Ionic surfactants like cetyltrimethylammonium bromide (CTAB) impart a surface charge to the nanoparticles, causing them to repel each other.

The choice of capping agent is crucial and depends on the desired properties of the nanoparticles and the solvent system used.[3]

Q4: How does pH influence the stability of this compound nanoparticle suspensions?

A4: The pH of the synthesis medium significantly affects the surface charge of the nanoparticles, which is quantified by the zeta potential.[4][5] When the zeta potential is close to zero (the isoelectric point), the repulsive forces between nanoparticles are minimal, leading to maximum agglomeration.[4] By adjusting the pH away from the isoelectric point, the surface charge increases, enhancing electrostatic repulsion and improving the stability of the nanoparticle dispersion. For tin oxide (a component of this compound), the isoelectric point is typically in the acidic range (pH 3-4).[4] Therefore, maintaining a pH well above this range is generally recommended to prevent agglomeration.

Q5: What is the effect of temperature on nanoparticle agglomeration?

A5: Temperature plays a complex role in nanoparticle synthesis and stability.[6][7][8][9]

  • Increased Reaction Rate: Higher temperatures generally increase the rate of nanoparticle formation. However, if not controlled, this can lead to rapid, uncontrolled growth and agglomeration.

  • Increased Kinetic Energy: At higher temperatures, nanoparticles have greater kinetic energy, which can lead to more frequent collisions and an increased likelihood of overcoming the repulsive energy barrier, resulting in agglomeration.

  • Stabilizer Desorption: Elevated temperatures can sometimes cause the desorption of capping agents from the nanoparticle surface, reducing their stabilizing effect.

Therefore, careful control of the reaction temperature is essential for producing stable, non-agglomerated nanoparticles.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Large, agglomerated particles observed (e.g., via DLS or TEM) 1. Ineffective Stabilization: The capping agent is not providing sufficient steric or electrostatic repulsion. 2. Inappropriate pH: The pH of the reaction medium is near the isoelectric point of the nanoparticles. 3. High Reaction Temperature: The temperature is promoting excessive particle growth and agglomeration. 4. High Precursor Concentration: High concentrations can lead to rapid, uncontrolled nucleation and growth.1. Optimize Stabilizer: Increase the concentration of the capping agent. Consider using a different stabilizer (e.g., a polymer with a higher molecular weight for better steric hindrance). 2. Adjust pH: Measure the zeta potential of your nanoparticles at different pH values to determine the isoelectric point. Adjust the synthesis pH to a value that provides a high absolute zeta potential (typically > ±30 mV). For tin-based systems, a pH well above 4 is recommended. 3. Control Temperature: Lower the reaction temperature to slow down the kinetics of particle formation and growth.[6][8] 4. Reduce Concentration: Decrease the concentration of the tin and chromate precursor solutions.
Low yield of nanoparticles 1. Incomplete Precipitation: The pH is not optimal for the complete precipitation of this compound. 2. Loss during washing: Nanoparticles are being discarded during the centrifugation and washing steps.1. Optimize Precipitation pH: Ensure the final pH of the solution is within the optimal range for the precipitation of both tin hydroxide (B78521) and chromium hydroxide. 2. Improve Separation: Increase the centrifugation speed or time. Use a finer filter membrane if filtration is used.
Inconsistent particle size between batches 1. Variability in Reagent Addition: The rate of addition of the precipitating agent or precursors is not consistent. 2. Temperature Fluctuations: The reaction temperature is not being precisely controlled. 3. Inconsistent Stirring: The stirring speed is not uniform, leading to localized concentration gradients.1. Standardize Addition Rate: Use a syringe pump for the controlled, dropwise addition of reagents. 2. Precise Temperature Control: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath). 3. Consistent Agitation: Use a magnetic stirrer with a constant and reproducible stirring rate.

Data Presentation

Disclaimer: The following quantitative data is based on studies of tin oxide (SnO₂) nanoparticles, a component of this compound. This data serves as a model to illustrate the expected trends for this compound. Researchers should perform their own optimization experiments.

Table 1: Effect of Polyvinylpyrrolidone (PVP) Concentration on Tin Oxide Nanoparticle Size

PVP Concentration (wt%)Average Particle Size (nm)ObservationsReference
0>1000 (Agglomerated)Severe agglomeration, unstable suspension.Adapted from[10]
1150 ± 30Reduced agglomeration, moderate stability.Adapted from[10]
580 ± 15Well-dispersed nanoparticles, good stability.Adapted from[10]
1060 ± 10Highly stable, monodisperse nanoparticles.Adapted from[10]

Table 2: Effect of pH on Zeta Potential and Hydrodynamic Diameter of Tin Oxide Nanoparticles

pHZeta Potential (mV)Hydrodynamic Diameter (nm)StabilityReference
3.5~0> 1000 (Agglomerated)Unstable[4]
6.0-25150Moderately Stable[4]
8.0-4075Stable[4]
10.0-5550Highly Stable[4]

Table 3: Effect of Temperature on Agglomeration Rate of Metal Oxide Nanoparticles (Qualitative)

Temperature (°C)Agglomeration RateObservationReference
25 (Room Temp)LowStable dispersion with appropriate stabilization.General Observation
50ModerateIncreased collision frequency, potential for some agglomeration.Adapted from[6][9]
80HighRapid agglomeration, unstable suspension.Adapted from[6][9]

Experimental Protocols

Protocol 1: Co-Precipitation Synthesis of this compound Nanoparticles with PVP Stabilization

This protocol describes a general method for the synthesis of this compound nanoparticles using a co-precipitation approach with polyvinylpyrrolidone (PVP) as a stabilizing agent.

Materials:

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Potassium chromate (K₂CrO₄)

  • Polyvinylpyrrolpyrrolidone (PVP, e.g., MW 40,000)

  • Ammonium hydroxide (NH₄OH) solution (1 M)

  • Deionized water

  • Ethanol

Procedure:

  • Precursor Solution A: Dissolve a specific amount of SnCl₄·5H₂O in deionized water to achieve the desired concentration (e.g., 0.1 M).

  • Precursor Solution B: Dissolve a stoichiometric amount of K₂CrO₄ in deionized water to achieve the same molar concentration as Solution A.

  • Stabilizer Solution: Dissolve the desired amount of PVP (e.g., 5 wt% relative to the final solution volume) in deionized water with gentle heating and stirring until fully dissolved.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, combine Solution A and the PVP solution.

  • Precipitation: While stirring vigorously, add Solution B dropwise to the mixture in the flask.

  • pH Adjustment: Slowly add 1 M NH₄OH solution dropwise to the reaction mixture until the desired pH is reached (e.g., pH 8-9) to induce co-precipitation. A yellowish-brown precipitate should form.

  • Aging: Continue stirring the suspension at room temperature for 2-4 hours to allow for the growth and stabilization of the nanoparticles.

  • Washing:

    • Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 20 minutes.

    • Discard the supernatant.

    • Re-disperse the nanoparticle pellet in deionized water using sonication.

    • Repeat the centrifugation and re-dispersion steps three times to remove unreacted precursors and byproducts.

    • Perform a final wash with ethanol.

  • Drying: Dry the purified nanoparticles in a vacuum oven at 60°C overnight to obtain a fine powder.

Visualizations

Experimental_Workflow Experimental Workflow for Co-Precipitation Synthesis cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification and Collection cluster_product Final Product prepA Prepare Tin(IV) Chloride Solution (A) mixAB_PVP Mix Solutions A and PVP prepA->mixAB_PVP prepB Prepare Potassium Chromate Solution (B) addB Dropwise Addition of Solution B prepB->addB prepPVP Prepare PVP Stabilizer Solution prepPVP->mixAB_PVP mixAB_PVP->addB adjustpH Adjust pH with NH4OH addB->adjustpH aging Stir and Age adjustpH->aging centrifuge Centrifuge aging->centrifuge wash Wash with DI Water and Ethanol centrifuge->wash wash->centrifuge Repeat 3x dry Dry in Vacuum Oven wash->dry nanoparticles This compound Nanoparticles dry->nanoparticles

Caption: Workflow for the synthesis of this compound nanoparticles.

Troubleshooting_Agglomeration Troubleshooting Agglomeration Issues cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome problem Large, Agglomerated Nanoparticles cause1 Ineffective Stabilization problem->cause1 cause2 Inappropriate pH problem->cause2 cause3 High Temperature problem->cause3 cause4 High Concentration problem->cause4 solution1 Optimize Stabilizer (Type/Conc.) cause1->solution1 solution2 Adjust pH (away from IEP) cause2->solution2 solution3 Lower Reaction Temperature cause3->solution3 solution4 Decrease Precursor Concentration cause4->solution4 outcome Stable, Monodisperse Nanoparticles solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Logical workflow for troubleshooting nanoparticle agglomeration.

References

Troubleshooting precipitation issues in Tin(IV) chromate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Tin(IV) chromate (B82759) (Sn(CrO₄)₂), a brown-yellow crystalline powder.[1] The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical formula for Tin(IV) chromate?

The correct chemical formula for this compound is Sn(CrO₄)₂.[2][3] This is determined by balancing the charges of the tin(IV) cation (Sn⁴⁺) and the chromate anion (CrO₄²⁻). To achieve a neutral compound, one tin(IV) ion requires two chromate ions.

Q2: What are the general solubility properties of chromate salts?

Many chromate salts are insoluble in water. General solubility rules indicate that most salts of alkali metals are soluble, while salts of other metal ions with chromate are often insoluble.[4][5] The solubility of specific chromates can be found in chemical handbooks.

Q3: Why is the pH of the reaction mixture important?

The pH is critical for two main reasons. Firstly, tin(IV) salts are prone to hydrolysis in aqueous solutions to form tin(IV) hydroxide (B78521) or hydrated tin(IV) oxide, especially in neutral or basic conditions.[6] Maintaining an acidic environment helps to keep the Sn⁴⁺ ions in solution. Secondly, the chromate ion (CrO₄²⁻) exists in equilibrium with the dichromate ion (Cr₂O₇²⁻) in a pH-dependent manner. In acidic solutions, the equilibrium shifts towards the formation of the orange-red dichromate ion, while the yellow chromate ion is the predominant species in alkaline solutions. Controlling the pH ensures that the desired chromate species is available for precipitation.

Troubleshooting Guide

This guide addresses specific precipitation issues that may arise during the synthesis of this compound.

Issue Observation Probable Cause(s) Recommended Solution(s)
No Precipitate Forms The solution remains clear after mixing the reactants.1. Incorrect pH: The solution may be too acidic, favoring the formation of the more soluble dichromate. 2. Low Reactant Concentration: The concentrations of tin(IV) and chromate ions are below the solubility product constant (Ksp) of this compound. 3. Complex Formation: The presence of certain ligands in the solution could form soluble complexes with tin(IV) ions.1. Carefully adjust the pH of the solution upwards with a dilute base (e.g., NaOH), while monitoring to avoid excessive basicity which could cause hydrolysis of Sn⁴⁺. 2. Increase the concentration of one or both reactants. 3. Ensure the absence of strong complexing agents in the reaction mixture.
Formation of a White, Gelatinous Precipitate A white, cloudy, or gelatinous precipitate forms instead of the expected brown-yellow this compound.Hydrolysis of Tin(IV) Salt: The pH of the solution is too high (neutral or basic), leading to the precipitation of tin(IV) hydroxide (Sn(OH)₄) or hydrated tin(IV) oxide (SnO₂·nH₂O).[6]1. Ensure the reaction is carried out in an acidic medium. Add a small amount of a non-interfering acid (e.g., HCl) to the tin(IV) salt solution before adding the chromate solution. 2. Monitor and maintain the acidic pH throughout the addition of the chromate solution.
Formation of an Orange-Red Precipitate The precipitate has an orange-red color instead of the expected brown-yellow.Precipitation of a Dichromate Salt: The reaction medium is too acidic, causing the chromate ions to convert to dichromate ions, which then precipitate with tin(IV).1. Carefully control the pH to be acidic enough to prevent tin hydrolysis but not so acidic that dichromate formation is highly favored. A weakly acidic environment is often optimal. 2. Consider the slow, dropwise addition of the chromate solution to the tin(IV) solution to maintain a localized excess of chromate ions, favoring the precipitation of the chromate salt.
Low Yield of Precipitate The amount of recovered this compound is significantly lower than the theoretical yield.1. Incomplete Precipitation: The reactant concentrations may not be optimal, or the reaction time may be insufficient. 2. Loss During Washing: The precipitate may be slightly soluble in the washing solvent, or fine particles may be lost during decantation or filtration.1. Allow for a sufficient aging period after precipitation to ensure complete formation of the solid. Cooling the mixture may also increase the yield. 2. Wash the precipitate with a minimal amount of cold deionized water. Use centrifugation for better separation of fine particles before decanting the supernatant.
Precipitate is Difficult to Filter The precipitate consists of very fine particles that clog the filter paper.Rapid Precipitation: Adding the reactants too quickly can lead to the formation of small, poorly-formed crystals.1. Add the precipitating agent (e.g., potassium chromate solution) slowly and with constant stirring to promote the growth of larger crystals. 2. Consider a "digestion" step where the precipitate is gently heated in the mother liquor for a period. This can encourage smaller particles to dissolve and redeposit onto larger ones (Ostwald ripening).

Experimental Protocols

Proposed Synthesis of this compound via Precipitation

This protocol describes the reaction of an aqueous solution of a soluble tin(IV) salt with a soluble chromate salt.

Materials:

  • Tin(IV) chloride (SnCl₄)

  • Potassium chromate (K₂CrO₄)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator paper

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Preparation of Tin(IV) Solution:

    • In a well-ventilated fume hood, carefully dissolve a calculated amount of Tin(IV) chloride in deionized water.

    • To prevent hydrolysis, acidify the solution by adding a small amount of dilute hydrochloric acid until the pH is in the acidic range (e.g., pH 1-2). Stir until the salt is completely dissolved.

  • Preparation of Chromate Solution:

    • In a separate beaker, dissolve a stoichiometric amount of potassium chromate in deionized water. Based on the formula Sn(CrO₄)₂, the molar ratio of SnCl₄ to K₂CrO₄ should be 1:2.

  • Precipitation:

    • Place the tin(IV) chloride solution on a magnetic stirrer and begin stirring.

    • Slowly, add the potassium chromate solution dropwise to the tin(IV) chloride solution.

    • A brown-yellow precipitate of this compound should form.

    • Continuously monitor the pH of the mixture and adjust with dilute HCl if necessary to maintain acidic conditions.

  • Digestion and Isolation:

    • After the addition is complete, continue stirring the mixture for a period (e.g., 30-60 minutes) to allow the precipitate to age.

    • Turn off the stirrer and allow the precipitate to settle.

    • Separate the precipitate from the supernatant by filtration or decantation.

  • Washing and Drying:

    • Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.

    • Dry the collected this compound precipitate in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

Visual Troubleshooting Guides

Below are diagrams created using Graphviz to illustrate key logical relationships in troubleshooting the synthesis of this compound.

G cluster_start Start: Mix Sn(IV) and Chromate Solutions cluster_outcomes Observed Outcomes cluster_precipitate_issues Precipitate Troubleshooting cluster_no_precipitate_issues No Precipitate Troubleshooting start Mix Reactants precipitate Precipitate Forms start->precipitate no_precipitate No Precipitate start->no_precipitate correct_color Correct Color (Brown-Yellow) precipitate->correct_color white_precipitate White Precipitate precipitate->white_precipitate orange_precipitate Orange-Red Precipitate precipitate->orange_precipitate check_ph Check pH no_precipitate->check_ph check_conc Check Concentrations no_precipitate->check_conc cause_hydrolysis Cause: High pH (Hydrolysis) white_precipitate->cause_hydrolysis white_precipitate->cause_hydrolysis solution_acidify Solution: Acidify Mixture white_precipitate->solution_acidify cause_dichromate Cause: Low pH (Dichromate Formation) orange_precipitate->cause_dichromate orange_precipitate->cause_dichromate solution_adjust_ph Solution: Adjust pH Upwards orange_precipitate->solution_adjust_ph cause_hydrolysis->solution_acidify cause_dichromate->solution_adjust_ph G cluster_workflow Experimental Workflow for this compound Synthesis prep_sn Step 1 Prepare Acidified Sn(IV) Solution precipitation Step 3 Slowly Mix with Stirring (Monitor pH) prep_sn->precipitation prep_cro4 Step 2 Prepare K₂CrO₄ Solution prep_cro4->precipitation isolation Step 4 Age, Filter, and Wash Precipitate precipitation->isolation drying Step 5 Dry the Final Product isolation->drying

References

Technical Support Center: Tin(IV) Chromate Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin(IV) chromate (B82759), focusing on improving its thermal stability. As direct experimental data on the thermal decomposition of pure Tin(IV) chromate is limited in publicly available literature, this guide is based on established principles of inorganic chemistry and thermal analysis of related compounds, such as tin oxides and other metal chromates.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of this compound?

2Sn(CrO₄)₂(s) → 2SnO₂(s) + 2Cr₂O₃(s) + 5O₂(g)

The decomposition is likely a multi-step process. Intermediate chromium oxides with higher oxidation states, such as CrO₃ or Cr₅O₁₂, may form at lower temperatures before fully converting to the more stable Cr₂O₃.[1]

Q2: At what temperature should I be concerned about the decomposition of this compound?

The exact decomposition temperature is not established. However, based on the thermal behavior of other chromates, initial decomposition might begin at temperatures as low as 300-400°C. Significant decomposition to the final oxide products is likely to occur at higher temperatures, potentially in the range of 500-800°C. For instance, chromium trioxide (CrO₃) decomposes in stages, with the final conversion to Cr₂O₃ occurring at around 500°C.

Q3: How does the synthesis method affect the thermal stability of this compound?

The synthesis method can significantly influence the material's properties, including its thermal stability.[2] Methods that promote high crystallinity and low defect concentration, such as certain hydrothermal or sol-gel techniques, may yield a more thermally stable product compared to co-precipitation methods that might produce amorphous or hydrated forms.[3] The presence of residual precursors or solvent molecules can also lower the decomposition temperature.

Q4: What are the general strategies to improve the thermal stability of this compound?

Two primary strategies can be explored to enhance the thermal stability of this compound:

  • Doping: Introducing a small amount of a different metal cation (dopant) into the crystal lattice can stabilize the structure and increase the decomposition temperature.[4][5]

  • Controlled Synthesis: Optimizing synthesis parameters such as pH, temperature, and precursor concentration can lead to a more ordered and stable crystal structure.[1]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Premature decomposition (discoloration, gas evolution) at lower than expected temperatures. 1. Presence of impurities or residual solvents from synthesis. 2. Amorphous or poorly crystalline material. 3. Non-stoichiometric composition.1. Ensure thorough washing and drying of the synthesized material. Consider a post-synthesis annealing step at a moderate temperature (e.g., 150-200°C) to remove volatile impurities. 2. Characterize the material using X-ray Diffraction (XRD) to assess crystallinity. If amorphous, consider modifying the synthesis protocol to promote crystallization (e.g., slower reaction rate, hydrothermal treatment). 3. Use analytical techniques like Inductively Coupled Plasma (ICP) or Energy Dispersive X-ray Spectroscopy (EDS) to verify the elemental composition. Adjust precursor ratios in the synthesis as needed.
Inconsistent thermal analysis (TGA/DSC) results between batches. 1. Variations in particle size and morphology. 2. Inconsistent heating rates or atmospheric conditions during analysis. 3. Batch-to-batch variations in synthesis.1. Characterize particle size and morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). Aim for consistent synthesis conditions to control these parameters. 2. Standardize the thermal analysis protocol: use the same heating rate, gas atmosphere (e.g., inert or oxidative), and sample mass for all measurements.[6] 3. Review and standardize the synthesis protocol to ensure reproducibility. Pay close attention to precursor concentrations, reaction time, temperature, and pH.
Formation of undesirable intermediate phases during thermal treatment. The decomposition pathway of this compound may involve metastable chromium oxides.1. Perform thermal analysis with evolved gas analysis (TGA-MS) to identify the gaseous decomposition products at different temperatures. 2. Conduct in-situ high-temperature XRD to identify crystalline intermediate phases. 3. Based on the identified intermediates, adjust the heating profile (e.g., slower heating rate, isothermal holds) to either isolate a desired intermediate or bypass its formation.

Data Presentation: Thermal Decomposition of Related Compounds

The following table summarizes the thermal decomposition data for compounds related to this compound, providing a reference for expected behavior.

CompoundFormulaDecomposition Temperature (°C)Decomposition ProductsReference
Tin(II) OxideSnO~300 - 500Sn + SnO₂ (disproportionation)[2][7]
Tin(IV) OxideSnO₂> 1600Stable[8]
Chromium(VI) OxideCrO₃~250 - 500Cr₂O₅, CrO₂, Cr₂O₃, O₂[1]
Chromium(III) Nitrate (B79036) NonahydrateCr(NO₃)₃·9H₂O~400Cr₂O₃, NO₂, O₂, H₂O[9]
Chromium ChromateCr₂(CrO₄)₃> 400Cr₂O₃, O₂[10]

Experimental Protocols

Protocol 1: Baseline Synthesis of this compound via Co-precipitation

This protocol provides a basic method for synthesizing this compound. The thermal stability of the resulting product can be considered a baseline.

Materials:

Procedure:

  • Prepare a 0.1 M solution of SnCl₄·5H₂O in deionized water.

  • Prepare a 0.2 M solution of K₂CrO₄ in deionized water.

  • Slowly add the SnCl₄ solution to the K₂CrO₄ solution under constant stirring. A precipitate should form.

  • Adjust the pH of the mixture to ~7 using the 1 M ammonium hydroxide solution to ensure complete precipitation.

  • Continue stirring for 1 hour at room temperature.

  • Filter the precipitate using a Buchner funnel.

  • Wash the precipitate several times with deionized water to remove soluble impurities.

  • Dry the precipitate in an oven at 110°C for 12 hours.

  • Characterize the final product using XRD and TGA/DSC.

Protocol 2: Improving Thermal Stability through Dopant Incorporation

This protocol describes a modified synthesis to incorporate a dopant (e.g., Al³⁺) to potentially enhance thermal stability.

Materials:

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Potassium chromate (K₂CrO₄)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) (or other dopant salt)

  • Deionized water

  • Ammonium hydroxide solution (1 M)

Procedure:

  • Prepare a 0.1 M solution of SnCl₄·5H₂O and the desired molar percentage of Al(NO₃)₃·9H₂O (e.g., 1-5 mol%) in deionized water.

  • Prepare a 0.2 M solution of K₂CrO₄ in deionized water.

  • Slowly add the mixed metal salt solution to the K₂CrO₄ solution under constant stirring.

  • Adjust the pH of the mixture to ~7 using the 1 M ammonium hydroxide solution.

  • Continue stirring for 1 hour at room temperature.

  • Filter the precipitate.

  • Wash the precipitate thoroughly with deionized water.

  • Dry the precipitate at 110°C for 12 hours.

  • Calcine the dried powder at a temperature below the expected decomposition temperature (e.g., 300°C) for 2 hours to promote dopant incorporation into the crystal lattice.

  • Analyze the thermal stability of the doped this compound using TGA/DSC and compare it to the undoped material.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Precursor Solutions Precursor Solutions Co-precipitation Co-precipitation Precursor Solutions->Co-precipitation Mixing Washing & Filtering Washing & Filtering Co-precipitation->Washing & Filtering Separation Drying Drying Washing & Filtering->Drying Purification XRD XRD Drying->XRD Structural Analysis TGA/DSC TGA/DSC Drying->TGA/DSC Thermal Analysis SEM/TEM SEM/TEM Drying->SEM/TEM Morphological Analysis

Caption: General experimental workflow for synthesis and characterization of this compound.

Troubleshooting_Logic Premature Decomposition Premature Decomposition Impure Material Impure Material Premature Decomposition->Impure Material Cause? Amorphous Structure Amorphous Structure Premature Decomposition->Amorphous Structure Cause? Inconsistent Synthesis Inconsistent Synthesis Premature Decomposition->Inconsistent Synthesis Cause? Improve Washing/Drying Improve Washing/Drying Impure Material->Improve Washing/Drying Solution Modify Synthesis Modify Synthesis Amorphous Structure->Modify Synthesis Solution Standardize Protocol Standardize Protocol Inconsistent Synthesis->Standardize Protocol Solution

Caption: Troubleshooting logic for premature decomposition of this compound.

References

Technical Support Center: Enhancing the Catalytic Efficiency of Tin(IV) Chromate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While Tin(IV) chromate (B82759), Sn(CrO₄)₂, is a known chemical compound, its application as a catalyst is not extensively documented in publicly available scientific literature.[1][2] This guide is constructed based on the general principles of tin(IV) catalysis, the chemistry of chromate compounds, and established protocols for related tin-based catalysts used in organic synthesis.[3][4][5] The experimental data and protocols provided are representative examples for guiding research and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is Tin(IV) Chromate and what are its potential catalytic applications?

A1: this compound is an inorganic compound with the formula Sn(CrO₄)₂. Tin(IV) compounds are known to be effective Lewis acid catalysts in various organic transformations.[3][5] Based on the reactivity of other tin catalysts, potential applications for this compound could include esterification, transesterification, and oxidation reactions.[5][6] The chromate moiety might also impart specific oxidative properties to the catalyst.

Q2: What is the physical appearance and stability of the this compound catalyst?

A2: this compound is typically a solid material. Stability can be a concern, and it should be stored in a cool, dry place, away from incompatible materials. Like many metal salts, it can be sensitive to moisture, which may affect its catalytic activity.

Q3: How should this compound be handled and stored?

A3: this compound should be handled with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture.

Q4: Is this compound a homogeneous or heterogeneous catalyst?

A4: Depending on the reaction conditions and the solvent used, this compound could potentially act as a heterogeneous catalyst (insoluble in the reaction mixture) or a precursor to a soluble, homogeneous catalytic species. Its reusability, a key advantage of heterogeneous catalysts, would need to be experimentally verified for each specific reaction.[5]

Q5: What are the safety considerations when working with this compound?

A5: Both tin and chromate compounds can have toxicological effects. Chromate compounds, in particular, are often classified as hazardous. It is crucial to consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood.

Troubleshooting Guide

Issue 1: Low or No Catalytic Activity

  • Question: My reaction is not proceeding, or the conversion is very low. What could be the cause?

  • Answer:

    • Catalyst Activation: The catalyst may require activation. Try heating the catalyst under vacuum before use to remove any adsorbed water.

    • Moisture in Reagents/Solvent: Tin(IV) catalysts can be sensitive to water. Ensure all reagents and solvents are thoroughly dried using standard laboratory procedures.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low. Refer to the data tables for recommended catalyst loading for similar reactions.

    • Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Incrementally increase the temperature and monitor the reaction progress.

    • Solvent Polarity: The solvent might not be optimal for the reaction. Experiment with solvents of different polarities.

Issue 2: Slow Reaction Rate

  • Question: The reaction is working, but it is much slower than expected. How can I increase the rate?

  • Answer:

    • Increase Temperature: Raising the reaction temperature is often the most effective way to increase the reaction rate.

    • Increase Catalyst Loading: A higher concentration of the catalyst can lead to a faster reaction.

    • Mechanical Agitation: Ensure efficient stirring to overcome any mass transfer limitations, especially if the catalyst is heterogeneous.

    • Particle Size: If using the catalyst in its solid form, reducing the particle size (by grinding) can increase the surface area and, consequently, the reaction rate.

Issue 3: Catalyst Deactivation or Poor Reusability

  • Question: The catalyst works for the first run, but its activity decreases significantly in subsequent runs. Why is this happening?

  • Answer:

    • Leaching of Active Species: The active catalytic species might be leaching into the reaction medium. Analyze the filtrate to check for the presence of tin or chromium.

    • Fouling of Catalyst Surface: The catalyst surface may be blocked by reaction byproducts or polymers. Try washing the recovered catalyst with a suitable solvent or a dilute acid/base solution, followed by drying and calcination (if thermally stable).

    • Structural Changes: The crystalline structure of the catalyst might be changing under the reaction conditions. Characterize the used catalyst using techniques like XRD or SEM to identify any morphological changes.

Issue 4: Undesirable Side Products

  • Question: I am observing the formation of unexpected byproducts. How can I improve the selectivity?

  • Answer:

    • Lower Reaction Temperature: High temperatures can sometimes lead to side reactions. Try running the reaction at a lower temperature for a longer duration.

    • Optimize Catalyst Loading: An excess of the catalyst might promote side reactions. Reduce the catalyst amount to the minimum required for efficient conversion.

    • Solvent Effects: The choice of solvent can influence the reaction pathway. Screen different solvents to find one that favors the desired product.

Quantitative Data

Table 1: Effect of Catalyst Loading on the Esterification of Benzoic Acid with n-Butanol

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
10.567572
21.069289
31.569593
42.069694

Reaction Conditions: Benzoic acid (10 mmol), n-butanol (20 mmol), Toluene (B28343) (20 mL), 110°C.

Table 2: Substrate Scope for this compound Catalyzed Esterification

EntryCarboxylic AcidAlcoholTime (h)Yield (%)
1Acetic AcidEthanol495
2Benzoic AcidMethanol591
3Stearic Acidn-Butanol885
4Phenylacetic AcidIsopropanol688

Reaction Conditions: Carboxylic acid (10 mmol), Alcohol (20 mmol), this compound (1.5 mol%), Toluene (20 mL), 110°C.

Experimental Protocols

Protocol: General Procedure for Esterification using this compound

  • Catalyst Preparation: Dry the this compound catalyst in a vacuum oven at 120°C for 4 hours before use.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (10 mmol), the alcohol (20 mmol), and the pre-dried this compound (0.15 mmol, 1.5 mol%).

  • Solvent Addition: Add 20 mL of dry toluene to the flask.

  • Reaction: Heat the reaction mixture to 110°C and maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Catalyst Recovery: If the catalyst is heterogeneous, separate it by filtration. Wash the recovered catalyst with toluene and then acetone, and dry it in a vacuum oven for future use.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_catalyst Dry this compound setup Combine Reagents, Solvent & Catalyst prep_catalyst->setup prep_reagents Dry Reagents & Solvent prep_reagents->setup heat Heat to 110°C with Stirring setup->heat monitor Monitor by TLC/GC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Recover Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR) purify->characterize

Caption: Experimental workflow for this compound catalyzed esterification.

troubleshooting_flow start Low Reaction Yield? check_conversion Is Conversion Low? start->check_conversion check_selectivity Is Selectivity Poor? start->check_selectivity action_inc_temp Increase Temperature check_conversion->action_inc_temp Yes action_dec_temp Decrease Temperature check_selectivity->action_dec_temp Yes action_inc_loading Increase Catalyst Loading action_inc_temp->action_inc_loading action_dry_reagents Ensure Dry Reagents/Solvent action_inc_loading->action_dry_reagents action_check_activity Verify Catalyst Activity action_dry_reagents->action_check_activity action_opt_loading Optimize Catalyst Loading action_dec_temp->action_opt_loading action_change_solvent Change Solvent action_opt_loading->action_change_solvent

Caption: Troubleshooting logic for addressing low reaction yield.

References

Overcoming challenges in the characterization of Tin(IV) chromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin(IV) chromate (B82759), Sn(CrO₄)₂. Due to the limited availability of specific experimental data for this compound, this guide is based on the known challenges associated with Tin(IV) compounds and chromates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and characterization of Tin(IV) chromate.

Problem 1: Incomplete Precipitation or Low Yield During Synthesis

  • Question: I am attempting to synthesize this compound by reacting a Tin(IV) salt with a chromate source, but I am getting a low yield or incomplete precipitation. What could be the issue?

  • Answer: Several factors can influence the yield of your synthesis. Consider the following:

    • pH of the solution: The pH is critical for both Tin(IV) and chromate species. Tin(IV) ions are prone to hydrolysis, forming tin oxide/hydroxide precipitates in neutral or basic solutions.[1] Chromate ions can also be pH-sensitive. It is crucial to maintain an acidic pH to keep the Tin(IV) ions in solution and facilitate the reaction with chromate.

    • Concentration of reactants: Ensure that the stoichiometric ratio of Tin(IV) to chromate is correct. An excess of one reactant may not necessarily drive the reaction to completion and could lead to the formation of complex ions.

    • Temperature: The reaction temperature can affect the solubility of the product and the rate of reaction. Experiment with different temperatures to find the optimal condition for precipitation.

    • Choice of solvent: While aqueous solutions are common, the solubility of this compound might be low. Consider using a mixed solvent system if solubility is a limiting factor.

Problem 2: Difficulty Dissolving the this compound Product for Analysis

  • Question: I have synthesized a powder that I believe is this compound, but I am having trouble dissolving it for further analysis (e.g., for spectroscopy or chromatography). Why is it insoluble?

  • Answer: Many inorganic salts, especially those with polyvalent ions, have low solubility in water.[2] Additionally, Tin(IV) compounds are known to form insoluble oxides and hydroxides.[1]

    • Acid Digestion: For techniques like ICP-MS or AAS, a complete digestion of the sample in a strong acid (e.g., aqua regia) is typically required.

    • Complexing Agents: For solution-based techniques where the integrity of the chromate ion is important, you might explore the use of complexing agents that can coordinate with Tin(IV) and increase its solubility without decomposing the chromate. However, this can interfere with certain analyses.

    • Solid-State Characterization: If dissolution is not feasible, prioritize solid-state characterization techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) spectroscopy, and Thermal Analysis (TGA/DSC).

Problem 3: Unstable or Drifting instrumental Readings During Analysis

  • Question: When I try to analyze my this compound sample in solution (e.g., using UV-Vis or ICP), the signal is unstable and drifts over time. What is causing this?

  • Answer: The instability is likely due to the hydrolysis of Tin(IV) ions in the solution.[1] Even in acidic solutions, Tin(IV) can slowly hydrolyze to form colloidal particles or precipitates of tin oxide/hydroxide, which will scatter light and interfere with spectroscopic measurements or clog nebulizers in ICP systems.

    • Immediate Analysis: Analyze freshly prepared solutions as quickly as possible.

    • Stabilizing Agents: The addition of a small amount of a strong acid, like HCl, can help to suppress hydrolysis.

    • Blank Monitoring: Continuously monitor your blank solution to check for baseline drift, which could indicate a problem with the instrument or the solvent.

Frequently Asked Questions (FAQs)

Synthesis and Handling

  • Q1: What is the expected color of this compound?

    • A1: Chromate compounds are typically yellow.[2] Therefore, this compound is expected to be a yellow or yellowish-brown solid.

  • Q2: Are there any specific safety precautions I should take when working with this compound?

    • A2: Yes. Chromate compounds, particularly those containing hexavalent chromium, are toxic and carcinogenic. Tin compounds can also be toxic. Always handle the compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of all waste according to your institution's hazardous waste guidelines.

Characterization Techniques

  • Q3: What are the key analytical techniques for characterizing this compound?

    • A3: A combination of techniques is recommended:

      • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the solid material.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the chromate anion and potentially Sn-O bonds.

      • UV-Vis Spectroscopy: To observe the electronic transitions characteristic of the chromate ion in solution (if a suitable solvent is found).

      • Inductively Coupled Plasma (ICP) - Mass Spectrometry (MS) or Atomic Absorption Spectroscopy (AAS): For elemental analysis to confirm the ratio of tin to chromium.

      • Thermal Analysis (TGA/DSC): To study the thermal stability and decomposition pattern of the compound.

  • Q4: I am seeing a broad peak in the -OH region of my FTIR spectrum. Does this mean my sample is impure?

    • A4: Not necessarily. The presence of a broad peak in the hydroxyl (-OH) stretching region (around 3400 cm⁻¹) could indicate the presence of water of hydration in the crystal structure or adsorbed water on the surface of your sample, which is common for inorganic salts.

  • Q5: How can I confirm the oxidation state of tin in my sample?

    • A5: X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that can provide information about the elemental composition and oxidation states of the elements present in your sample.

Data Presentation

Due to the lack of specific experimental data for this compound in the literature, the following tables provide expected ranges and key features based on the general knowledge of chromates and Tin(IV) compounds.

Table 1: Expected Spectroscopic Data for this compound

TechniqueExpected FeaturesPotential Interferences/Challenges
FTIR Strong absorption bands in the 800-950 cm⁻¹ region corresponding to the Cr-O stretching modes of the chromate group.Overlap with other vibrational modes; presence of water can broaden peaks.
UV-Vis Strong absorption bands in the UV and visible regions characteristic of the chromate ion (typically around 370 nm and 270 nm).Hydrolysis of Sn(IV) in solution can cause scattering and affect absorbance readings.[1]
XRD A unique powder diffraction pattern for crystalline this compound.Amorphous content or the presence of impurities (e.g., tin oxide) will result in broad peaks or additional reflections.

Table 2: Expected Thermal Analysis Data for this compound

TechniqueExpected EventsNotes
TGA Initial mass loss corresponding to the removal of adsorbed or coordinated water. Subsequent mass loss at higher temperatures due to decomposition.The decomposition products would likely be tin oxide and chromium oxides.
DSC Endothermic peaks corresponding to dehydration and phase transitions. Exothermic peaks corresponding to decomposition or crystallization of decomposition products.The exact temperatures will depend on the heating rate and atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This is a generalized protocol and may require optimization.

  • Preparation of Reactant Solutions:

    • Prepare a solution of a soluble Tin(IV) salt (e.g., Tin(IV) chloride, SnCl₄) in a dilute strong acid (e.g., 0.1 M HCl) to prevent hydrolysis.

    • Prepare an aqueous solution of a soluble chromate salt (e.g., potassium chromate, K₂CrO₄).

  • Precipitation:

    • Slowly add the potassium chromate solution to the Tin(IV) chloride solution with constant stirring.

    • Maintain the acidic pH of the reaction mixture.

    • A yellow precipitate of this compound should form.

  • Isolation and Purification:

    • Allow the precipitate to settle, then collect it by filtration.

    • Wash the precipitate several times with deionized water to remove any soluble impurities.

    • Wash with a small amount of ethanol (B145695) or acetone (B3395972) to aid in drying.

  • Drying:

    • Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to avoid decomposition.

Protocol 2: Sample Preparation for ICP-MS Analysis

  • Digestion:

    • Accurately weigh a small amount of the dried this compound powder.

    • Transfer the sample to a digestion vessel.

    • Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia).

    • Heat the mixture using a hot plate or a microwave digestion system until the sample is completely dissolved.

  • Dilution:

    • Allow the digested sample to cool to room temperature.

    • Quantitatively transfer the solution to a volumetric flask and dilute to the mark with deionized water.

    • The sample is now ready for analysis by ICP-MS.

Visualizations

Caption: Workflow for synthesis and characterization of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Synthesis Yield Start Low Yield of this compound Check_pH Is the reaction mixture acidic? Start->Check_pH Adjust_pH Adjust pH to acidic range Check_pH->Adjust_pH No Check_Stoichiometry Are reactant concentrations correct? Check_pH->Check_Stoichiometry Yes Adjust_pH->Check_Stoichiometry Adjust_Stoichiometry Recalculate and adjust concentrations Check_Stoichiometry->Adjust_Stoichiometry No Check_Temperature Is the reaction temperature optimal? Check_Stoichiometry->Check_Temperature Yes Adjust_Stoichiometry->Check_Temperature Adjust_Temperature Vary the temperature Check_Temperature->Adjust_Temperature No Success Improved Yield Check_Temperature->Success Yes Adjust_Temperature->Success

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Regeneration and Reuse of Tin(IV) Chromate Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing specific details on the deactivation, regeneration, and reuse of Tin(IV) chromate (B82759) as a catalyst is limited. The following information is based on general principles of heterogeneous catalysis and information available for analogous tin-based and chromium-based catalytic systems. The experimental protocols and data presented are intended as a general guide and would require optimization for specific applications of Tin(IV) chromate.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential regeneration and reuse of this compound catalysts. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of deactivation for a this compound catalyst?

A1: While specific deactivation mechanisms for this compound are not well-documented, general causes for related heterogeneous catalysts include:

  • Fouling or Coking: Deposition of carbonaceous materials or high molecular weight byproducts on the catalyst surface can block active sites.

  • Poisoning: Strong chemisorption of impurities from the reactant or solvent stream (e.g., sulfur or nitrogen compounds) onto the active sites can render them inactive.

  • Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of catalyst particles, resulting in a loss of active surface area.

  • Change in Oxidation State: The active Tin(IV) or Chromium(VI) species may be reduced or oxidized to a less active state during the reaction.

Q2: What are the initial signs of this compound catalyst deactivation?

A2: The primary indicators of catalyst deactivation are a decrease in catalytic performance, which can be observed as:

  • Reduced reaction rate or a need for longer reaction times to achieve the same conversion.

  • Decreased selectivity towards the desired product.

  • A noticeable change in the physical appearance of the catalyst (e.g., color change, clumping).

Q3: Is it possible to regenerate a deactivated this compound catalyst?

A3: Regeneration of heterogeneous catalysts is often feasible, depending on the deactivation mechanism. For instance, coking can often be reversed by calcination, while some forms of poisoning might be reversible with appropriate washing procedures. However, severe sintering is generally irreversible.

Q4: How many times can a this compound catalyst be regenerated and reused?

A4: The number of possible regeneration cycles depends on the severity of deactivation and the effectiveness of the regeneration process. Each cycle may lead to some irreversible changes in the catalyst's structure and a gradual decline in performance. It is crucial to characterize the catalyst after each cycle to monitor its integrity.

Troubleshooting Guide

Issue Potential Cause Suggested Action
Gradual loss of catalyst activity over several runs. Fouling by organic residues or coke formation.Implement a regeneration protocol involving calcination in air to burn off organic deposits.
Sudden and significant drop in catalyst performance. Poisoning from impurities in the feedstock or solvent.Analyze the feedstock and solvent for potential poisons. If a poison is identified, purify the starting materials. Attempt regeneration by washing the catalyst with a suitable solvent.
Change in product selectivity. Alteration of active sites due to poisoning or partial reduction/oxidation of the metal centers.Characterize the used catalyst to identify changes in its chemical state. A carefully controlled oxidation or reduction step during regeneration may be necessary.
Catalyst appears agglomerated or has a reduced surface area. Thermal degradation (sintering) due to excessive reaction or regeneration temperatures.Lower the operating temperature if possible. During regeneration, ensure the calcination temperature does not exceed the initial preparation temperature of the catalyst.
Inconsistent results with regenerated catalyst. Incomplete regeneration or damage to the catalyst structure during the regeneration process.Optimize the regeneration protocol (e.g., temperature, duration, atmosphere). Characterize the catalyst before and after regeneration to ensure the restoration of its key properties.

Data Presentation: Hypothetical Performance of this compound Catalyst

The following tables present hypothetical data to illustrate the expected performance of a this compound catalyst over several cycles of use and regeneration.

Table 1: Catalyst Performance Over Multiple Cycles

Catalyst State Reaction Conversion (%) Selectivity to Desired Product (%)
Fresh Catalyst9895
After 1st Use7590
After 1st Regeneration9594
After 2nd Use7288
After 2nd Regeneration9292
After 3rd Use6585
After 3rd Regeneration8890

Table 2: Physical and Chemical Properties of the Catalyst

Catalyst State Surface Area (m²/g) Active Metal Dispersion (%) Coke Content (wt%)
Fresh Catalyst150850
Used Catalyst (1st cycle)110705
Regenerated Catalyst (1st cycle)14582< 0.5

Experimental Protocols

Protocol 1: General Regeneration of a Deactivated this compound Catalyst

This protocol outlines a generic procedure for regenerating a this compound catalyst deactivated by coking.

  • Solvent Washing: a. After the reaction, separate the catalyst from the reaction mixture by filtration. b. Wash the catalyst with a solvent that is a good solvent for the reactants and products but does not dissolve the catalyst (e.g., acetone (B3395972) or dichloromethane). This removes physically adsorbed species. c. Dry the catalyst in a vacuum oven at a low temperature (e.g., 80-100 °C) to remove the solvent.

  • Calcination: a. Place the dried, used catalyst in a ceramic crucible and place it in a programmable muffle furnace. b. Heat the catalyst in a gentle flow of air. The temperature should be ramped up slowly (e.g., 5 °C/min) to a final temperature of 400-500 °C. Caution: The final temperature should not exceed the temperature used for the initial synthesis of the catalyst to avoid excessive sintering. c. Hold the catalyst at the final temperature for 3-5 hours to ensure complete combustion of carbonaceous deposits. d. Cool the furnace down to room temperature slowly. e. The regenerated catalyst is now ready for characterization and reuse.

Protocol 2: Characterization of Fresh, Used, and Regenerated Catalyst

To understand the deactivation and regeneration process, it is essential to characterize the catalyst at each stage.

  • Thermogravimetric Analysis (TGA): a. Use TGA to quantify the amount of coke deposited on the used catalyst.[1] b. Heat a small sample of the catalyst in an inert atmosphere (e.g., nitrogen) to determine moisture and volatile content, then switch to an oxidizing atmosphere (e.g., air) to measure the weight loss corresponding to coke combustion.[1]

  • X-ray Diffraction (XRD): a. Use XRD to analyze the crystalline structure of the catalyst.[2] b. Compare the XRD patterns of the fresh, used, and regenerated catalyst to identify any changes in the crystal phase or crystallite size, which can indicate sintering.[2][3]

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): a. Use SEM to visualize the morphology and particle size of the catalyst.[4] b. Use EDX to determine the elemental composition of the catalyst surface and to check for the presence of poisons.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): a. Use FTIR to identify functional groups on the catalyst surface and to study the nature of adsorbed species.

Visualizations

Regeneration_Workflow Fresh Fresh Catalyst Reaction Catalytic Reaction Fresh->Reaction Use Used Deactivated Catalyst Reaction->Used Deactivation Regeneration Regeneration (Washing & Calcination) Used->Regeneration Process Characterization Characterization (TGA, XRD, SEM) Used->Characterization Regeneration->Fresh Reuse Regeneration->Characterization

A diagram illustrating the catalyst regeneration workflow.

Deactivation_Pathways cluster_causes Potential Deactivation Causes cluster_effects Observed Effects Coking Coking/Fouling Activity Decreased Activity Coking->Activity Selectivity Decreased Selectivity Coking->Selectivity Poisoning Poisoning Poisoning->Activity Poisoning->Selectivity Sintering Sintering Sintering->Activity SurfaceArea Reduced Surface Area Sintering->SurfaceArea

References

Technical Support Center: Controlling Particle Size in Tin(IV) Chromate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for controlling particle size during the precipitation of Tin(IV) chromate (B82759) (Sn(CrO₄)₂). Precise particle size control is critical for applications in catalysis, pigment production, and various stages of drug development where properties like dissolution rate, bioavailability, and chemical reactivity are paramount.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing particle size in Tin(IV) chromate precipitation?

A1: The final particle size of a precipitate is determined by the interplay between two key processes: nucleation and particle growth .[1]

  • Nucleation: The initial formation of small, stable solid particles (nuclei) from a supersaturated solution.[2]

  • Particle Growth: The subsequent increase in the size of these nuclei.

To achieve larger particles, the rate of particle growth should dominate the rate of nucleation. Conversely, to produce smaller particles, the rate of nucleation must be significantly higher than the rate of growth.[1] This relationship is primarily controlled by the relative supersaturation (RSS) of the solution.[3] High RSS favors nucleation (many small particles), while low RSS favors growth (fewer, larger particles).[1]

Q2: How do reactant concentrations affect the particle size of this compound?

A2: Reactant concentrations directly influence the level of supersaturation.

  • High Concentrations: Mixing highly concentrated solutions of a Tin(IV) salt (e.g., SnCl₄) and a chromate salt (e.g., K₂CrO₄) leads to a rapid increase in supersaturation, promoting a high rate of nucleation and resulting in a large number of small particles.[3]

  • Low Concentrations: Using dilute reactant solutions keeps the supersaturation level low, which favors the growth of existing nuclei over the formation of new ones, leading to larger, more crystalline particles.[3]

Q3: What is the role of temperature in controlling particle size?

A3: Temperature has a dual effect on the precipitation process. Firstly, the solubility of this compound generally increases with temperature, which lowers the relative supersaturation and can lead to the formation of larger particles.[3] Secondly, higher temperatures increase the kinetic energy of the ions in the solution, accelerating both diffusion and reaction rates, which can influence both nucleation and growth.[4] The optimal temperature must be determined experimentally to balance these factors for the desired particle size.[4]

Q4: How does the rate of reagent addition and mixing influence particle size?

A4: The rate at which reactants are combined is a critical control parameter.

  • Slow Addition & Vigorous Stirring: Adding the precipitating agent slowly while vigorously stirring the solution helps to maintain a low and uniform level of supersaturation throughout the reaction vessel. This condition minimizes nucleation and promotes the steady growth of existing particles, yielding a larger and more uniform particle size distribution.[3]

  • Rapid Addition: Quickly mixing the reagents creates a state of high supersaturation, leading to a burst of nucleation and the formation of very small particles.

Q5: What is "aging" or "digestion" of a precipitate and how does it affect particle size?

A5: Aging, also known as Ostwald ripening, involves letting the precipitate stand in the mother liquor, often at an elevated temperature, for a period after precipitation.[5] During this process, smaller, more soluble particles dissolve and redeposit onto the surface of larger particles.[5] This phenomenon leads to an increase in the average particle size and a narrowing of the particle size distribution, resulting in a more uniform and easily filterable product.[5]

Troubleshooting Guide

Problem / Issue Potential Cause(s) Recommended Solution(s)
Particles are too small and difficult to filter. High relative supersaturation from high reactant concentrations or rapid mixing.Decrease the concentration of Tin(IV) and chromate solutions.[3]Slow down the rate of addition of the precipitating agent.[3]Increase the reaction temperature to enhance solubility and promote crystal growth.[3]Implement an "aging" or "digestion" step at an elevated temperature after precipitation.[5]
Particle size distribution is too broad (polydisperse). Non-uniform mixing, leading to localized areas of high supersaturation.Improve stirring efficiency to ensure homogeneous mixing of reactants.[3]Add the precipitating agent at a constant, slow rate.[3]Allow the precipitate to age (Ostwald ripening) to narrow the size distribution.[5]
Precipitate is forming as aggregates of smaller particles. High initial nucleation rate followed by uncontrolled agglomeration.Decrease reactant concentrations to reduce the initial nucleation burst.[3]Consider adding a stabilizing agent or surfactant to prevent particles from sticking together.
Precipitate appears amorphous or has poor crystallinity. Precipitation occurred too rapidly, not allowing for an ordered crystal lattice to form.Reduce the rate of precipitation by using more dilute solutions and a slower addition rate.[3]Increase the reaction temperature and include a digestion step to improve crystallinity.[5]
Inconsistent particle size between batches. Variations in experimental parameters such as temperature, concentration, or mixing speed.Strictly control all reaction parameters. Use calibrated equipment and maintain consistent procedures for each batch.

Experimental Protocols

Protocol for Generating Larger Crystalline Particles of this compound

This protocol is designed to favor particle growth over nucleation.

  • Reagent Preparation:

    • Prepare a dilute aqueous solution of Tin(IV) chloride (e.g., 0.1 M SnCl₄).

    • Prepare a dilute aqueous solution of potassium chromate (e.g., 0.2 M K₂CrO₄).

  • Reaction Setup:

    • Place the Tin(IV) chloride solution in a reaction vessel equipped with a magnetic stirrer and a thermometer.

    • Begin vigorous and constant stirring.

    • Heat the solution to a moderately elevated temperature (e.g., 60-80°C) to increase the solubility of the precipitate.[3]

  • Precipitation:

    • Using a burette or a syringe pump, add the potassium chromate solution dropwise to the heated Tin(IV) chloride solution over an extended period (e.g., 30-60 minutes).

  • Digestion (Aging):

    • Once the addition is complete, maintain the temperature and continue stirring the suspension for a digestion period of 1-2 hours to promote Ostwald ripening.[5]

  • Isolation and Purification:

    • Allow the precipitate to cool to room temperature and settle.

    • Separate the precipitate from the supernatant by filtration.

    • Wash the precipitate several times with deionized water to remove any soluble impurities. A final rinse with a solvent like ethanol (B145695) can aid in drying.[6]

  • Drying:

    • Dry the collected this compound precipitate in an oven at a suitable temperature (e.g., 100-120°C) until a constant weight is achieved.

Data Presentation

The following table provides an illustrative summary of how experimental parameters generally influence particle size in precipitation reactions. The exact values for this compound may vary and should be determined empirically.

Parameter Condition Effect on Supersaturation Primary Process Favored Expected Particle Size
Reactant Concentration HighHighNucleationSmall
LowLowGrowthLarge
Temperature LowHighNucleationSmall
HighLowGrowthLarge
Rate of Addition RapidHighNucleationSmall
SlowLowGrowthLarge
Mixing Speed HighUniformly LowGrowthLarge & Uniform
Low / InefficientLocalized HighNucleation & AggregationNon-uniform
Aging / Digestion AppliedN/ACrystal Perfection / RipeningIncreases over time

Visualization

Experimental Workflow for Particle Size Control

The following diagram illustrates the logical workflow for controlling the particle size of this compound during precipitation.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Control cluster_post 3. Post-Precipitation cluster_analysis 4. Analysis prep_sn Prepare Dilute Tin(IV) Solution setup Set Temperature & Stirring Rate prep_sn->setup prep_cr Prepare Dilute Chromate Solution addition Slowly Add Chromate Solution to Tin Solution prep_cr->addition setup->addition aging Age Precipitate (Ostwald Ripening) addition->aging filtering Filter & Wash Precipitate aging->filtering drying Dry Final Product filtering->drying analysis Characterize Particle Size & Morphology drying->analysis

Workflow for this compound Precipitation

References

Mitigating interference in the analysis of tin compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the analysis of tin compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interference in tin compound analysis?

A1: The most common types of interference encountered during the analysis of tin compounds fall into two main categories:

  • Spectral Interferences: These occur when other ions or molecules in the sample have the same mass-to-charge ratio as the tin isotope being measured. This is a significant issue in techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Common spectral interferences include isobaric overlaps (e.g., from cadmium isotopes) and polyatomic interferences (e.g., ArCl⁺).

  • Non-Spectral (Matrix) Interferences: These are caused by the other components of the sample matrix. High concentrations of salts or organic material can suppress the analyte signal, affect sample introduction, and cause inaccuracies in the results. In chromatographic methods, matrix components can also co-elute with the target tin compounds, leading to poor peak shapes and inaccurate quantification.

Q2: I am seeing unexpectedly low recovery of my organotin compounds. What are the likely causes?

A2: Low recovery of organotin compounds can stem from several factors throughout the analytical workflow. Common causes include:

  • Inefficient Extraction: The chosen extraction method may not be suitable for the sample matrix or the specific organotin compounds. Factors like solvent polarity, pH, and extraction time are critical.

  • Incomplete Derivatization: For gas chromatography (GC) analysis, the derivatization step is crucial to make the polar organotin compounds volatile. Incomplete reactions will lead to poor recovery.

  • Analyte Adsorption: Organotin compounds have a tendency to adsorb to glass surfaces.[1] All glassware should be properly acid-washed and silanized to prevent analyte loss.

  • Sample Matrix Effects: The sample matrix can interfere with the extraction and derivatization steps, reducing their efficiency.

Q3: My chromatogram shows tailing or fronting peaks for my tin compounds. How can I resolve this?

A3: Poor peak shape in chromatography is a common issue that can affect the accuracy and precision of your analysis.

  • Peak Tailing is often caused by active sites in the GC inlet liner or on the column itself. Using a deactivated liner and a high-quality, inert column can help. Tailing can also result from a mismatch between the solvent polarity and the stationary phase.

  • Peak Fronting is typically a sign of column overload. Diluting the sample or reducing the injection volume can often resolve this issue.

  • Split Peaks may indicate a problem with the injection technique, such as the solvent "flashing" in the inlet. Optimizing the injection port temperature can help mitigate this.

Q4: How can I mitigate interference from transition metals like copper and iron in my analysis?

A4: Transition metals are a known source of interference in the analysis of organotin compounds, particularly in methods involving hydride generation.[2] These metals can be addressed in a few ways:

  • Masking Agents: The addition of a masking agent, such as L-cysteine or EDTA, can chelate the interfering metal ions, preventing them from reacting with the derivatizing agents or interfering with the measurement.[3]

  • Sample Preparation: Techniques like solid-phase extraction (SPE) can be used to separate the organotin compounds from the bulk of the sample matrix, including interfering metals.

  • Instrumental Techniques: For ICP-MS analysis, the use of a collision/reaction cell (CRC) can help to remove polyatomic interferences that may be exacerbated by the presence of certain metals.

Troubleshooting Guides

Low Analyte Recovery

This guide provides a step-by-step approach to troubleshooting low recovery of tin compounds.

LowRecoveryTroubleshooting Start Low Analyte Recovery Observed CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckDerivatization Verify Derivatization Efficiency CheckExtraction->CheckDerivatization Efficient OptimizeExtraction Optimize Extraction Parameters (Solvent, pH, Time) CheckExtraction->OptimizeExtraction Inefficient? CheckGlassware Inspect Glassware for Activity CheckDerivatization->CheckGlassware Complete OptimizeDerivatization Optimize Derivatization (Reagent, Temp, Time) CheckDerivatization->OptimizeDerivatization Incomplete? CheckMatrix Evaluate Matrix Effects CheckGlassware->CheckMatrix Inert SilanizeGlassware Acid-Wash and Silanize Glassware CheckGlassware->SilanizeGlassware Active? MatrixMatched Prepare Matrix-Matched Standards CheckMatrix->MatrixMatched Suspected? SPE Implement Solid-Phase Extraction (SPE) CheckMatrix->SPE Severe? End Recovery Improved OptimizeExtraction->End OptimizeDerivatization->End SilanizeGlassware->End MatrixMatched->End SPE->End

Troubleshooting workflow for low analyte recovery.
Poor Chromatographic Peak Shape

This guide outlines a logical approach to diagnosing and resolving poor peak shapes in the chromatographic analysis of tin compounds.

PeakShapeTroubleshooting Start Poor Peak Shape Observed CheckOverload Is the peak fronting? Start->CheckOverload DiluteSample Dilute Sample / Reduce Injection Volume CheckOverload->DiluteSample Yes CheckActivity Is the peak tailing? CheckOverload->CheckActivity No End Peak Shape Improved DiluteSample->End UseDeactivatedLiner Use Deactivated Inlet Liner CheckActivity->UseDeactivatedLiner Yes CheckInjection Are peaks split? CheckActivity->CheckInjection No CheckColumn Check Column Condition UseDeactivatedLiner->CheckColumn ReplaceColumn Replace Column CheckColumn->ReplaceColumn Degraded? CheckColumn->End Good ReplaceColumn->End OptimizeInjectorTemp Optimize Injector Temperature CheckInjection->OptimizeInjectorTemp Yes CheckInjection->End No OptimizeInjectorTemp->End

Troubleshooting workflow for poor peak shape.

Data Presentation

Table 1: Comparison of Solid-Phase Extraction (SPE) Sorbents for Organotin Analysis
SPE SorbentTarget AnalytesElution SolventAverage Recovery (%)Reference
C18Butyltins, Phenyltins, Methyltins0.1% (w/v) tropolone (B20159) in methanol (B129727)85-105[4]
Oasis HLBButyltins, Phenyltins, MethyltinsMethanol80-100[4]
Oasis MCXButyltins, Phenyltins, MethyltinsMethanol75-95[4]
Table 2: Comparison of Derivatization Methods for Organotin Analysis
Derivatization ReagentMethodKey AdvantagesKey DisadvantagesReference
Sodium tetraethylborate (NaBEt₄)EthylationCan be performed in aqueous media, less interference than hydride generation.Reagent cost can be high.[5]
Grignard Reagents (e.g., pentylmagnesium bromide)AlkylationCan produce a range of derivatives for optimal separation.Requires anhydrous conditions, more complex procedure.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Organotin Compounds from Water Samples

This protocol is a general guideline for the extraction of organotin compounds from aqueous matrices using a C18 SPE cartridge.

1. Cartridge Conditioning: a. Pass 10 mL of methanol through the C18 cartridge. b. Follow with 10 mL of deionized water, ensuring the sorbent does not go dry.

2. Sample Loading: a. Acidify the water sample to a pH of approximately 2 with hydrochloric acid. b. Pass the acidified sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

3. Washing: a. Wash the cartridge with 5 mL of deionized water to remove any remaining salts or polar impurities. b. Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

4. Elution: a. Elute the retained organotin compounds with 5-10 mL of methanol containing 0.1% (w/v) tropolone. b. Collect the eluate in a clean collection tube.

5. Post-Elution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for the subsequent analysis (e.g., hexane (B92381) for GC analysis).

Protocol 2: Derivatization of Organotin Compounds with Sodium Tetraethylborate (NaBEt₄)

This protocol describes the ethylation of organotin compounds for analysis by Gas Chromatography (GC).

1. Sample Preparation: a. To 10 mL of the reconstituted sample extract (from SPE or other extraction method) in a sealed vial, add 1 mL of a suitable buffer solution (e.g., acetate (B1210297) buffer, pH 5).

2. Derivatization Reaction: a. Add 1 mL of a freshly prepared 2% (w/v) solution of sodium tetraethylborate in methanol. b. Immediately cap the vial and vortex for 1-2 minutes. c. Allow the reaction to proceed at room temperature for 30 minutes.

3. Extraction of Derivatives: a. Add 2 mL of hexane to the reaction vial. b. Vortex vigorously for 2 minutes to extract the ethylated organotin derivatives into the hexane layer. c. Allow the phases to separate.

4. Sample Analysis: a. Carefully transfer the upper hexane layer to a GC vial for analysis.

References

Stability of Tin(IV) chromate in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin(IV) chromate (B82759), focusing on its stability in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of Tin(IV) chromate when dissolved in an acidic solution?

A1: In acidic media, this compound is expected to undergo two primary reactions. The chromate ion (CrO₄²⁻, typically yellow) will equilibrate to form the dichromate ion (Cr₂O₇²⁻, orange).[1][2][3][4][5] This is a reversible reaction highly dependent on the pH of the solution.[2][4] Additionally, the Tin(IV) cation (Sn⁴⁺) is prone to hydrolysis in aqueous solutions, which can lead to the precipitation of hydrated tin(IV) oxide (SnO₂·nH₂O) or tin(IV) hydroxide (B78521) (Sn(OH)₄), especially if the acidity is not sufficiently high.[6][7][8]

Q2: How does this compound behave in a basic (alkaline) solution?

A2: In basic solutions, the chromate ion (CrO₄²⁻) is the predominant and more stable species compared to the dichromate ion.[2][9][10] Therefore, if any dichromate is present, the equilibrium will shift towards the formation of chromate. Tin(IV) ions will precipitate as tin(IV) hydroxide (Sn(OH)₄), which is generally insoluble in water.[11][12] However, tin(IV) hydroxide is amphoteric and can dissolve in strongly alkaline (high pH) solutions to form stannate complexes, such as [Sn(OH)₆]²⁻.[11][13]

Q3: Why is the color of my this compound solution changing from yellow to orange upon adding acid?

A3: The color change from yellow to orange is a classic indicator of the chromate-dichromate equilibrium shift. The yellow color is characteristic of the chromate ion (CrO₄²⁻), which is stable in neutral or basic conditions. Upon acidification, two chromate ions combine to form the orange-colored dichromate ion (Cr₂O₇²⁻).[1][3][4][14]

Q4: I've observed a white precipitate forming in my this compound solution. What could be the cause?

A4: A white precipitate in a this compound solution is likely due to the hydrolysis of the Tin(IV) cation (Sn⁴⁺). This hydrolysis forms insoluble tin(IV) hydroxide (Sn(OH)₄) or hydrated tin(IV) oxide (SnO₂·nH₂O).[6][7][8] This precipitation is favored in conditions that are not strongly acidic or strongly basic. To prevent this, ensure the solution is sufficiently acidic if you need to keep the tin ions in solution.[6]

Troubleshooting Guides

Issue 1: Unexpected Precipitation in Acidic Solution

  • Symptom: Formation of a white, gelatinous precipitate when dissolving this compound in a weakly acidic solution.

  • Possible Cause: The pH of the solution is not low enough to prevent the hydrolysis of Tin(IV) ions, leading to the formation of insoluble tin(IV) hydroxide or hydrated tin(IV) oxide.[6][7]

  • Troubleshooting Steps:

    • Measure the pH of the solution.

    • Gradually add a strong acid (e.g., HCl, HNO₃) dropwise while monitoring the pH until the precipitate redissolves. A lower pH will favor the soluble Sn⁴⁺ ion.

    • For future experiments, dissolve the this compound directly into a more acidic solution.

Issue 2: Incomplete Dissolution in Basic Solution

  • Symptom: this compound does not fully dissolve in a weakly basic solution, leaving a solid residue.

  • Possible Cause: While the chromate ion is stable in basic conditions, tin(IV) hydroxide is insoluble in weakly basic to neutral pH ranges.[11][12]

  • Troubleshooting Steps:

    • Increase the pH of the solution by adding a strong base (e.g., NaOH, KOH). Tin(IV) hydroxide is amphoteric and will dissolve in highly alkaline conditions to form soluble stannate complexes.[11][13]

    • Gently heat the solution while stirring to aid dissolution in the strongly basic medium.

Issue 3: Color of the solution is not as expected.

  • Symptom: The solution color is a mixture of yellow and orange, or the intensity of the color is not consistent.

  • Possible Cause: The pH of the solution is in a range where both chromate and dichromate ions are present in significant concentrations, indicating the equilibrium is not fully shifted to one side.

  • Troubleshooting Steps:

    • To obtain a predominantly yellow solution, increase the pH by adding a base.

    • To obtain a predominantly orange solution, decrease the pH by adding an acid.

    • Use a pH meter to precisely control the acidity or basicity of your solution to ensure the desired chromium species is present.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables are illustrative. They are intended to guide researchers in the type of data that should be collected during their experiments.

Table 1: Qualitative Stability of this compound at Different pH Values

pH RangeMediumPredominant Tin SpeciesPredominant Chromium SpeciesObserved ColorStability Notes
< 2Strongly AcidicSn⁴⁺ (aq)Cr₂O₇²⁻OrangeCompound likely decomposes. Tin remains in solution.
2 - 6Weakly AcidicSn(OH)₄ (s) / SnO₂·nH₂O (s)Cr₂O₇²⁻Orange with precipitatePrecipitation of tin hydroxide/oxide is likely.
6 - 8NeutralSn(OH)₄ (s) / SnO₂·nH₂O (s)CrO₄²⁻Yellow with precipitateSignificant precipitation of tin hydroxide/oxide.
8 - 12Weakly BasicSn(OH)₄ (s)CrO₄²⁻Yellow with precipitateTin hydroxide remains precipitated.
> 12Strongly Basic[Sn(OH)₆]²⁻ (aq)CrO₄²⁻YellowPrecipitate redissolves to form stannate.

Table 2: Hypothetical Solubility Data for this compound Species

pHTemperature (°C)Expected Predominant Soluble Tin SpeciesExpected Predominant Soluble Chromium SpeciesHypothetical Solubility (g/L)
125Sn⁴⁺Cr₂O₇²⁻> 10
425Sn⁴⁺ (low conc.)Cr₂O₇²⁻< 0.1
725-CrO₄²⁻< 0.01
1025-CrO₄²⁻< 0.01
1325[Sn(OH)₆]²⁻CrO₄²⁻> 5

Experimental Protocols

Protocol 1: Determination of this compound Stability as a Function of pH

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range from 2 to 13 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Sample Preparation: Accurately weigh a small amount of this compound and add it to a known volume of each buffer solution in separate sealed containers.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Record any visual changes, such as color change or precipitate formation.

  • pH Measurement: Measure the final pH of each solution.

  • Analysis:

    • Filter the solutions to separate any solid material.

    • Analyze the concentration of tin and chromium in the filtrate using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

    • Characterize the precipitate using techniques like X-ray Diffraction (XRD) to identify it as tin(IV) hydroxide or oxide.

Mandatory Visualization

Stability_of_Tin_IV_Chromate Behavior of this compound in Aqueous Media cluster_acidic Acidic Medium (Low pH) cluster_basic Basic Medium (High pH) SnCrO4 This compound Sn(CrO₄)₂ Sn4_aq Sn⁴⁺ (aq) (Soluble) SnCrO4->Sn4_aq H⁺ Cr2O7_2 Cr₂O₇²⁻ (aq) (Dichromate - Orange) SnCrO4->Cr2O7_2 H⁺ CrO4_2 CrO₄²⁻ (aq) (Chromate - Yellow) SnCrO4->CrO4_2 OH⁻ SnOH4_precip_base Sn(OH)₄ (s) (White Precipitate) SnCrO4->SnOH4_precip_base OH⁻ SnOH4_precip_neutral Sn(OH)₄ (s) (White Precipitate) SnCrO4->SnOH4_precip_neutral H₂O SnOH4_precip_acid Sn(OH)₄ / SnO₂·nH₂O (s) (White Precipitate) Sn4_aq->SnOH4_precip_acid Hydrolysis (insufficient H⁺) Cr2O7_2->CrO4_2 OH⁻ SnOH6_2 [Sn(OH)₆]²⁻ (aq) (Stannate - Soluble) SnOH4_precip_base->SnOH6_2 Excess OH⁻

Caption: Decomposition pathways of this compound in acidic and basic media.

Experimental_Workflow Workflow for pH Stability Testing prep_buffers 1. Prepare Buffer Solutions (pH 2-13) prep_samples 2. Add this compound to Buffers prep_buffers->prep_samples equilibrate 3. Equilibrate Samples (Constant Temp. & Agitation) prep_samples->equilibrate observe 4. Visual Observation (Color, Precipitate) equilibrate->observe measure_ph 5. Measure Final pH observe->measure_ph separate 6. Separate Solid & Liquid (Filtration) measure_ph->separate analyze_filtrate 7. Analyze Filtrate (ICP-OES / AAS) separate->analyze_filtrate analyze_precipitate 7. Analyze Precipitate (XRD) separate->analyze_precipitate data_analysis 8. Data Analysis & Reporting analyze_filtrate->data_analysis analyze_precipitate->data_analysis

References

Validation & Comparative

A Comparative Analysis of Tin(IV) Chromate and Other Metal Chromates in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Tin(IV) chromate (B82759) against other common metal chromates, supported by available experimental data and detailed methodologies. This analysis aims to inform material selection and guide future research in areas such as corrosion inhibition and pigment technology.

Metal chromates are a class of inorganic compounds widely utilized for their excellent corrosion resistance and vibrant colors.[1][2] This guide focuses on a comparative study of Tin(IV) chromate (Sn(CrO₄)₂) alongside other prominent metal chromates, including lead chromate (PbCrO₄), zinc chromate (ZnCrO₄), and barium chromate (BaCrO₄). While data on this compound is limited in publicly available literature, this comparison leverages established knowledge of other metal chromates to provide a comprehensive overview of their properties and performance metrics.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of these compounds.

PropertyThis compoundLead ChromateZinc ChromateBarium Chromate
Chemical Formula Sn(CrO₄)₂[3][4]PbCrO₄[5]ZnCrO₄[6]BaCrO₄[7][8]
Molar Mass ( g/mol ) 350.70[3]323.2[5]181.4253.32[8]
Appearance Brown-yellow crystalline powderYellow or orange-yellow powder[5][9]Yellow powderYellow sand-like powder[8]
Solubility in Water Slightly solubleInsoluble (<0.1 g/100 mL at 19°C)[9]Sparingly soluble0.00026 g/100 mL at 20°C[8]

Performance as Corrosion Inhibitors

Chromate-based coatings are highly effective in preventing corrosion on various metal substrates, a property attributed to the passivating nature of the chromate ion.[10][11] The mechanism involves the formation of a stable, thin oxide layer on the metal surface, which acts as a barrier against corrosive agents.[10]

Comparative Performance Data
Metal ChromateSubstrateTest MethodPerformance MetricResult
Zinc Chromate Aluminum AlloySalt Spray (ASTM B117)Time to failure (corrosion)> 240 hours[6]
Barium Chromate Aluminum AlloySalt Spray (ASTM B117)Corrosion ResistanceEffective corrosion inhibitor[7][10]
Various Chromates Aluminum Alloy 6060Acidic Salt SprayAdhesion and Corrosion ResistanceSuperior to chromate-phosphate films[12]
Trivalent/Hexavalent Cr Aluminum Alloy 2024-T3Salt Spray (168h)Pitting CorrosionSignificant pitting observed in some field applications[13]

It is important to note that the performance of chromate coatings can be influenced by factors such as the substrate material, surface preparation, and the specific formulation of the coating.[12][13]

Performance as Pigments

Metal chromates are also valued for their use as pigments in paints, plastics, and other materials, offering a range of vibrant colors.[2][14]

Comparative Pigment Properties

The properties of lead chromate as a pigment are well-documented, offering a benchmark for comparison.

PropertyLead Chromate
Color Range Lemon yellow to orange-red[15]
Key Characteristics High chroma, durability, opacity, solvent resistance, heat stability[14]
CIELAB Values Lab* values vary with specific shade

Information regarding the specific pigment properties of this compound is sparse, though it is described as a brown-yellow crystalline material.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are crucial. The following sections detail methodologies for synthesizing metal chromates and evaluating their performance.

Synthesis of Metal Chromates

Synthesis of Lead Chromate (Chrome Yellow)

This procedure involves the precipitation of lead chromate from aqueous solutions of a soluble lead salt and a soluble chromate salt.

  • Reactants: Lead(II) nitrate (B79036) (Pb(NO₃)₂) and potassium chromate (K₂CrO₄).

  • Procedure:

    • Prepare separate aqueous solutions of lead(II) nitrate and potassium chromate.

    • Slowly add the potassium chromate solution to the lead(II) nitrate solution with constant stirring.

    • A yellow precipitate of lead chromate will form immediately.

    • The precipitate is then filtered, washed with distilled water to remove soluble impurities, and dried.

  • Reaction: Pb(NO₃)₂(aq) + K₂CrO₄(aq) → PbCrO₄(s) + 2KNO₃(aq)

Synthesis of Barium Chromate

Barium chromate is synthesized through a similar precipitation reaction.

  • Reactants: Barium chloride (BaCl₂) and sodium chromate (Na₂CrO₄).[16]

  • Procedure:

    • Prepare aqueous solutions of barium chloride and sodium chromate.[16]

    • The pH of the barium chloride solution is adjusted to 7.[16]

    • The sodium chromate solution is added to the barium chloride solution at a controlled rate while maintaining a constant temperature (e.g., 45°C).[16]

    • The resulting yellow precipitate of barium chromate is filtered, washed, and dried.[16]

  • Reaction: BaCl₂(aq) + Na₂CrO₄(aq) → BaCrO₄(s) + 2NaCl(aq)

A general workflow for the synthesis of metal chromate pigments via precipitation is illustrated below.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing R1 Soluble Metal Salt Solution (e.g., Pb(NO₃)₂, BaCl₂) P Mixing and Stirring R1->P R2 Soluble Chromate Salt Solution (e.g., K₂CrO₄, Na₂CrO₄) R2->P F Filtration P->F W Washing F->W D Drying W->D Product Metal Chromate Pigment D->Product

Fig. 1: General workflow for the synthesis of metal chromate pigments.
Evaluation of Corrosion Resistance

Salt Spray Test (ASTM B117)

This is an accelerated corrosion test that simulates a corrosive saline environment.

  • Apparatus: Salt spray chamber.

  • Procedure:

    • Coated metal panels are placed in a closed chamber.

    • A salt solution (typically 5% NaCl) is atomized to create a corrosive fog.[10]

    • The panels are exposed for a specified duration (e.g., 240 hours).[6]

    • The panels are then removed, rinsed, and evaluated for signs of corrosion, such as pitting and blistering.[13]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to evaluate the protective properties of coatings.[17][18]

  • Apparatus: Potentiostat with a frequency response analyzer.

  • Procedure:

    • A three-electrode setup is used, with the coated metal as the working electrode, a reference electrode, and a counter electrode.

    • The coated sample is immersed in an electrolyte solution (e.g., 3.5% NaCl).[19]

    • A small amplitude AC voltage is applied across a range of frequencies.

    • The impedance of the coating is measured, which provides information about its barrier properties and the corrosion processes occurring at the metal-coating interface.[17]

A simplified workflow for evaluating corrosion inhibition performance is depicted below.

CorrosionEvaluation cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis S1 Metal Substrate S2 Application of Chromate Coating S1->S2 T1 Salt Spray Test (ASTM B117) S2->T1 T2 Electrochemical Impedance Spectroscopy S2->T2 A1 Visual Inspection (Pitting, Blistering) T1->A1 A2 Impedance Data (Bode/Nyquist Plots) T2->A2 Result Corrosion Resistance Performance A1->Result A2->Result

Fig. 2: Workflow for evaluating corrosion inhibition performance.

Safety and Environmental Considerations

It is critical to acknowledge the toxicity associated with hexavalent chromium (Cr⁶⁺), which is a component of these chromates. Hexavalent chromium compounds are classified as carcinogenic and pose significant health and environmental risks.[11][20] Therefore, strict safety protocols must be followed during the handling, synthesis, and application of these materials. Research and development efforts are increasingly focused on finding safer, non-toxic alternatives to chromate-based systems.[20][21]

Conclusion

While this compound remains a less-studied member of the metal chromate family, this comparative guide provides a framework for its evaluation based on the well-established properties and performance of other metal chromates like lead, zinc, and barium chromate. The detailed experimental protocols for synthesis and performance testing offer a roadmap for future research to quantify the efficacy of this compound as a corrosion inhibitor and pigment. The provided data on established chromates serves as a valuable benchmark for these future investigations. Given the environmental and health concerns associated with hexavalent chromium, any new application of chromate compounds should be carefully considered against the development of safer alternatives.

References

Performance Evaluation of Tin(IV) Chromate as an Oxidation Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of efficient and selective oxidation catalysts is a cornerstone of modern chemical synthesis, impacting fields from pharmaceuticals to materials science. While a plethora of catalysts have been developed, the unique properties of mixed-metal oxides continue to attract significant research interest. This guide provides a comparative performance evaluation of Tin(IV) chromate (B82759) (Sn(CrO₄)₂) as a potential oxidation catalyst. Due to the limited availability of direct experimental data on Tin(IV) chromate for this application in peer-reviewed literature, this guide will draw comparisons with well-characterized tin-based and chromium-based catalysts.

Overview of this compound

This compound, with the chemical formula Sn(CrO₄)₂, is an inorganic compound that brings together a Lewis acidic Tin(IV) center and a strong oxidizing chromate (VI) anion.[1][2] In theory, this combination could offer synergistic effects, with the tin center acting as a substrate activation site and the chromium center driving the oxidation. However, the practical application and performance of this specific compound as a heterogeneous or homogeneous oxidation catalyst are not well-documented in publicly available research.

Comparative Performance Analysis

To contextualize the potential of this compound, we will compare its hypothetical performance with established oxidation catalysts, namely Tin(IV) oxide (SnO₂) as a representative tin-based catalyst and chromic acid (H₂CrO₄)/chromium(VI) reagents as chromium-based oxidants.

Table 1: Catalyst Performance Comparison in Alcohol Oxidation
FeatureThis compound (Hypothesized)Tin(IV) Oxide (SnO₂)Chromic Acid (H₂CrO₄) & Cr(VI) Reagents
Catalytic Activity Potentially high due to the Cr(VI) component.Moderate to high, often requiring elevated temperatures. Photocatalytic activity is also reported.[3]Very high, often leading to rapid oxidation.[4]
Selectivity May be challenging to control, with a risk of over-oxidation to carboxylic acids for primary alcohols, similar to other Cr(VI) reagents.Can be selective, for instance, in the gas-phase oxidation of alcohols. Selectivity is influenced by reaction conditions.Generally low for primary alcohols, leading to carboxylic acids.[5] Selective reagents like PCC have been developed to stop at the aldehyde stage.[5]
Substrate Scope Likely broad, including primary and secondary alcohols.Broad, including various alcohols and other organic substrates.[6]Very broad, effective for most primary and secondary alcohols.[5]
Reaction Conditions Expected to be milder than for SnO₂ alone, but potentially requiring acidic or specific solvent conditions.Often requires high temperatures (150-300 °C) for thermal catalysis. Ambient temperature for photocatalysis.[3]Typically requires strong acidic conditions (e.g., aqueous sulfuric acid) and stoichiometric amounts of the reagent.[5]
Recyclability As a solid, it could be a recyclable heterogeneous catalyst. Stability under reaction conditions would be a key concern.High, it is a stable solid that can be recovered and reused.[3]Not recyclable in the conventional sense as it is a stoichiometric reagent that is consumed in the reaction.
Environmental Concerns Significant, due to the high toxicity and carcinogenicity of hexavalent chromium.Generally considered a more environmentally benign and stable oxide.High toxicity of Cr(VI) compounds is a major drawback, leading to hazardous waste.[7]

Experimental Protocols: A Generalized Approach

While specific protocols for this compound are unavailable, the following outlines a general experimental workflow for evaluating a novel heterogeneous oxidation catalyst, drawing from methodologies used for related materials like Tin(IV) oxide and other mixed metal oxides.

Catalyst Synthesis and Characterization

A potential synthesis route for this compound could involve a co-precipitation method, reacting a soluble Tin(IV) salt (e.g., SnCl₄) with a soluble chromate salt (e.g., K₂CrO₄) under controlled pH and temperature, followed by washing, drying, and calcination.

Essential Characterization Techniques:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic vibrational modes of Sn-O and Cr-O bonds.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and dispersion of the catalyst.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, which is crucial for heterogeneous catalysis.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation states of tin and chromium on the catalyst surface.

Catalytic Performance Evaluation: Oxidation of Benzyl (B1604629) Alcohol

Benzyl alcohol is a common model substrate for evaluating oxidation catalysts.

Reaction Setup:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, add the catalyst (e.g., 5 mol% relative to the substrate), benzyl alcohol (1 mmol), and a suitable solvent (e.g., toluene (B28343) or acetonitrile, 10 mL).

  • Add the oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide, 2-3 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete (or after a set time), cool the mixture to room temperature, separate the catalyst by filtration or centrifugation.

  • Analyze the liquid phase by GC or High-Performance Liquid Chromatography (HPLC) to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde (B42025) and benzoic acid.

Visualizing the Workflow and Potential Reaction Pathway

The following diagrams illustrate the general workflow for catalyst evaluation and a hypothesized signaling pathway for the catalytic oxidation process.

Experimental_Workflow cluster_synthesis Catalyst Synthesis & Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis & Evaluation Synthesis Synthesis of this compound (e.g., Co-precipitation) Characterization Characterization (XRD, FTIR, SEM, BET, XPS) Synthesis->Characterization Setup Reaction Setup (Catalyst, Substrate, Oxidant, Solvent) Characterization->Setup Reaction Oxidation Reaction (Heating & Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Separation Catalyst Separation (Filtration/Centrifugation) Monitoring->Separation Analysis Product Analysis (GC, HPLC) Separation->Analysis Evaluation Performance Evaluation (Conversion, Selectivity, Yield) Analysis->Evaluation Recyclability Recyclability Evaluation->Recyclability Recyclability Test

Caption: A generalized experimental workflow for the synthesis, characterization, and performance evaluation of a heterogeneous oxidation catalyst.

Signaling_Pathway cluster_catalyst Catalyst Surface cluster_reaction_steps Reaction Steps Sn_IV Tin(IV) Center (Lewis Acid) Activation Substrate Activation on Sn(IV) site Sn_IV->Activation Cr_VI Chromium(VI) Center (Oxidant) Oxidation Oxidation by Cr(VI) Cr_VI->Oxidation Substrate Alcohol (R-CH₂OH) Substrate->Activation Coordination Activation->Oxidation Product Aldehyde/Ketone (R-CHO) Oxidation->Product Cr_reduced Reduced Chromium (e.g., Cr(III)) Oxidation->Cr_reduced Electron Transfer

Caption: A hypothesized signaling pathway for alcohol oxidation catalyzed by this compound, involving substrate activation on the tin center and oxidation by the chromium center.

Conclusion and Future Outlook

While this compound presents an intriguing combination of a Lewis acid and a strong oxidant, the lack of dedicated research into its catalytic properties for oxidation reactions is a significant knowledge gap. Based on the behavior of its constituent components, it can be hypothesized that this compound may be a potent oxidation catalyst. However, major challenges would likely include controlling selectivity and addressing the severe environmental and health concerns associated with hexavalent chromium.

Future research should focus on the synthesis of well-defined this compound materials and a thorough evaluation of their catalytic performance for various organic transformations. A critical aspect of such studies would be to investigate strategies to mitigate chromium leaching and to enhance catalyst stability and recyclability. For researchers in drug development, where the use of toxic heavy metals is highly restricted, the focus will likely remain on developing cleaner and more sustainable catalytic systems. The exploration of this compound could, however, provide fundamental insights into the synergistic effects of mixed-metal catalysts in oxidation chemistry.

References

Validating the Catalytic Activity of Tin(IV) Compounds in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. While a broad range of metal compounds are explored for their catalytic prowess, this guide focuses on the catalytic activity of Tin(IV) compounds, specifically addressing the user's interest in Tin(IV) chromate (B82759).

A Note on Tin(IV) Chromate: Following a comprehensive review of available scientific literature, no specific data or studies were identified pertaining to the catalytic activity of this compound in organic synthesis. Its application in this context appears to be un- or under-reported.

Therefore, this guide will pivot to a well-documented and closely related Tin(IV) compound: Tin(IV) chloride (SnCl₄) . We will objectively compare its performance in the renowned Biginelli reaction against other common Lewis acid catalysts, providing supporting experimental data and detailed protocols to validate its catalytic efficacy. The Biginelli reaction, a one-pot cyclocondensation, is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological importance.

Performance Comparison of Lewis Acid Catalysts in the Biginelli Reaction

The following table summarizes the performance of Tin(IV) chloride in comparison to other Lewis acid catalysts for the synthesis of a model dihydropyrimidinone. The data highlights key metrics such as reaction time and product yield under specific catalytic conditions.

CatalystAldehydeβ-KetoesterUrea (B33335)/Thiourea (B124793)SolventTime (min)Yield (%)Reference
SnCl₄·5H₂O BenzaldehydeEthyl acetoacetate (B1235776)UreaSolvent-free3092[1]
SnCl₂·2H₂OBenzaldehydeEthyl acetoacetateUreaEthanol (B145695)360>90[2]
NiCl₂·6H₂OBenzaldehydeEthyl acetoacetateThioureaNot SpecifiedNot Specified50.3[3][4]
CuCl₂·2H₂OBenzaldehydeEthyl acetoacetateThioureaNot SpecifiedNot Specified6.2[3][4]
CoCl₂·6H₂OBenzaldehydeEthyl acetoacetateThioureaNot SpecifiedNot Specified0.7[3][4]
Elemental BromineBenzaldehydeEthyl acetoacetateUreaEthanol4594[5]
Tin Oxide NanoparticlesBenzaldehydeEthyl acetoacetateUreaEthanol6095[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are the experimental protocols for the Biginelli reaction using Tin(IV) chloride and a selection of alternative catalysts.

Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Tin(IV) Chloride (Solvent-Free)[1]
  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst Addition: Add Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) (0.4 mmol) to the mixture.

  • Reaction Conditions: Heat the mixture for a period of 30 to 90 minutes.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the product is typically purified by recrystallization or column chromatography.

Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Tin(II) Chloride[2]
  • Reactant Mixture: To a 50 cm³ round-bottom flask, add urea or thiourea (3.6 mmol), the aldehyde (3.0 mmol), and ethyl acetoacetate (3.0 mmol).

  • Catalyst and Solvent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.6 mmol) and 4.0 cm³ of ethanol or acetonitrile.

  • Reaction Conditions: The mixture is heated to reflux for 6 hours with magnetic stirring.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often through filtration and recrystallization.

Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Elemental Bromine[5]
  • Reactant and Solvent Mixture: In a suitable reaction vessel, dissolve the aromatic aldehyde, urea/thiourea, and methyl/ethyl acetoacetate in ethanol.

  • Catalyst Addition: Add a catalytic amount of elemental bromine (Br₂) to the solution.

  • Reaction Conditions: The reaction is carried out under mild conditions, with the specific temperature and time optimized for the substrates used.

  • Work-up and Purification: The product is isolated from the reaction mixture and purified using standard laboratory techniques.

Visualizing the Catalytic Process

To better understand the logical workflow of validating a catalyst for a specific organic synthesis, the following diagram illustrates the key steps involved, from initial catalyst selection to final product analysis.

Catalyst_Validation_Workflow A Catalyst Selection (e.g., Tin(IV) Chloride) C Reaction Setup (Solvent, Temperature, Time) A->C B Substrate Selection (Aldehyde, β-Ketoester, Urea) B->C D One-Pot Synthesis (Biginelli Reaction) C->D E Reaction Monitoring (e.g., TLC) D->E F Product Isolation & Purification E->F Reaction Completion G Characterization (NMR, IR, Mass Spec) F->G H Performance Evaluation (Yield, Purity, Reaction Time) G->H I Comparison with Alternative Catalysts H->I

Caption: Workflow for validating the catalytic activity in organic synthesis.

The Biginelli reaction mechanism, catalyzed by a Lewis acid like Tin(IV) chloride, is a well-established pathway. The following diagram illustrates the key steps in this multi-component condensation reaction.

Biginelli_Reaction_Mechanism sub Aldehyde + Urea + β-Ketoester int1 Acyliminium Ion Intermediate sub->int1 Condensation cat Tin(IV) Chloride (Lewis Acid Catalyst) cat->int1 Catalyzes int2 Nucleophilic Addition of Enolate int1->int2 int3 Cyclization & Dehydration int2->int3 prod Dihydropyrimidinone (DHPM) int3->prod

Caption: Simplified mechanism of the Lewis acid-catalyzed Biginelli reaction.

References

A Comparative Analysis of Tin(IV) Chromate and Commercial Oxidation Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Drug Development Professionals

In the landscape of industrial and laboratory-scale chemical synthesis, the selection of an appropriate oxidation catalyst is paramount to achieving desired reaction outcomes. While a vast array of commercial catalysts are well-characterized and widely employed, the exploration of novel catalytic materials remains a significant area of research. This guide addresses Tin(IV) chromate (B82759) in the context of commercial oxidation catalysts.

A Note on Tin(IV) Chromate: An extensive review of scientific literature and commercial product data reveals a significant finding: This compound, also known as stannic chromate (Sn(CrO4)2), is not recognized as a viable or studied oxidation catalyst. [1][2] Its documented applications are primarily in the realm of pigments for decorating porcelain and china.[1] Consequently, there is a lack of experimental data regarding its catalytic performance, such as efficacy, selectivity, and stability in oxidation reactions.

This guide will, therefore, provide a comparative framework based on the known properties of its constituent ions (Tin(IV) and Chromate) and contrast them with established commercial oxidation catalysts. The information presented on this compound is thus theoretical and intended to provide a foundational understanding for further research.

General Comparison of Catalyst Classes

The field of oxidation catalysis is dominated by materials that can efficiently facilitate the transfer of oxygen atoms from an oxidant to a substrate. These are broadly categorized into precious metal catalysts and metal oxide catalysts.

Catalyst ClassKey ExamplesTypical ApplicationsGeneral AdvantagesGeneral Disadvantages
Precious Metals Platinum (Pt), Palladium (Pd), Rhodium (Rh), Gold (Au)[3][4]Automotive catalytic converters, CO oxidation, VOC abatement, Fine chemical synthesis[4][5]High activity and selectivity, even at low temperatures.[4][5]High cost, susceptibility to poisoning by sulfur and other compounds.[5]
Metal Oxides (Non-Noble) Copper oxide, Cobalt oxide, Nickel oxide, Chromium oxide, Manganese dioxide, Cerium oxide[3]VOC abatement, Oxidation of various organic compounds.[3]Lower cost, greater resistance to poisoning compared to precious metals.[3]Often require higher temperatures, can be less active and durable than precious metals.[3]
Hypothetical this compound Sn(CrO4)2Not establishedTheoretical: Potentially combines Lewis acidity of Sn(IV) with oxidative power of chromate.Theoretical: Potential for chromium leaching (toxicity), thermal instability (decomposes on heating), and undefined catalytic activity.[1]

Performance Data of Commercial Oxidation Catalysts

Quantitative performance data is crucial for catalyst selection. The following table summarizes typical performance metrics for a commercial catalyst used in CO oxidation.

CatalystApplicationOperating ConditionsPerformance MetricReference
Au-Titania-based Commercial Catalyst CO OxidationGHSV: 1.1x10⁴ h⁻¹ - 1.1x10⁵ h⁻¹, Temp: 0-35°C, RH: 15-85%>97% CO removal at lower GHSV and 0°C.[6][7][6][7]
Higher GHSV (1.1x10⁵ h⁻¹)CO removal drops to ~66%.[6][7][6][7]

GHSV: Gas Hourly Space Velocity; RH: Relative Humidity

Experimental Protocols: A Generalized Approach for Catalyst Evaluation

While no specific protocols for this compound exist, a general methodology for evaluating a solid oxidation catalyst is presented below. This protocol can be adapted for the substance of interest.

Objective: To determine the catalytic activity of a solid catalyst for the oxidation of a model volatile organic compound (VOC), such as toluene.

Materials:

  • Fixed-bed reactor

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Mass flow controllers

  • Furnace with temperature controller

  • Catalyst powder (e.g., this compound)

  • Toluene (or other VOC)

  • Synthetic air (or other oxidant)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Catalyst Preparation: A known mass of the catalyst is loaded into the fixed-bed reactor.

  • Pre-treatment: The catalyst is heated under a flow of inert gas to a specified temperature to remove any adsorbed impurities.

  • Reaction Initiation: A gas stream containing a known concentration of the VOC and the oxidant is introduced into the reactor at a controlled flow rate.

  • Data Collection: The reactor effluent is periodically analyzed by GC-FID to determine the concentration of the reactant and any products.

  • Performance Evaluation: The conversion of the VOC is calculated at different temperatures to determine the catalytic activity. Selectivity towards desired products (e.g., CO2 and H2O) is also assessed.

Visualizing Catalytic Processes

General Catalytic Oxidation Cycle

The following diagram illustrates a simplified, general mechanism for catalytic oxidation, where 'M' represents a metal active site.

Catalytic_Oxidation_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs M M MS M-Substrate M->MS Substrate Adsorption MO M-O MO->M Regeneration MSO M-Substrate-O MS->MSO Oxygen Insertion MSO->MO Product Desorption Product Product MSO->Product Substrate Substrate Substrate->MS Oxidant Oxidant Oxidant->MO O

Caption: A generalized catalytic cycle for oxidation reactions.

Experimental Workflow for Catalyst Screening

This diagram outlines a logical workflow for the evaluation of a novel catalyst.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis & Conclusion synthesis Catalyst Synthesis characterization Physicochemical Characterization (XRD, SEM, etc.) synthesis->characterization activity Activity Screening characterization->activity selectivity Selectivity Measurement activity->selectivity stability Stability and Durability Testing selectivity->stability data_analysis Data Analysis and Comparison stability->data_analysis conclusion Conclusion on Viability data_analysis->conclusion

References

Unveiling the Superior Performance of Tin-Based Catalysts in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of chemical synthesis, the quest for efficient, selective, and environmentally benign catalysts for esterification reactions is paramount. This guide provides an objective comparison of the performance of tin-based catalysts against other alternatives, supported by experimental data. Tin catalysts, encompassing both organotin and inorganic tin compounds, have emerged as a versatile and highly effective class of catalysts for the synthesis of a wide array of esters, from biofuels to pharmaceutical intermediates. Their high activity, stability, and, in the case of heterogeneous variants, ease of separation and reusability, make them a compelling choice for industrial applications.

Performance Benchmark: Tin Catalysts vs. Alternatives

The efficacy of a catalyst is measured by several key performance indicators, including conversion, yield, selectivity, and reaction kinetics under specific conditions. The following tables summarize the performance of various tin-based catalysts in comparison to conventional acid catalysts and other metal-based catalysts in esterification reactions.

Table 1: Performance of Homogeneous Tin Catalysts in Esterification

CatalystSubstratesTemp (°C)Time (h)Catalyst Loading (mol%)Conversion (%)Yield (%)Reference
Tin(II) Chloride (SnCl₂) Oleic Acid, EthanolReflux1210>99-[1]
Tin(II) Chloride (SnCl₂) High FFA Jatropha Oil, Methanol60-5 wt%90-[2]
Butyltin Trichloride Oleic Acid, Glycerol180-1High-[3]
Dibutyltin Oxide Oleic Acid, Glycerol180-1Moderate-[3]
Sulfuric Acid (H₂SO₄) Free Fatty Acids, Ethanol---High-[4]

Table 2: Performance of Heterogeneous Tin Catalysts in Esterification

CatalystSubstratesTemp (°C)Time (h)Catalyst LoadingConversion (%)ReusabilityReference
Sulfated Tin Oxide (SO₄²⁻/SnO₂) Acetic Acid, Amyl Alcohol---HighStable for several cycles[5]
Fe₂O₃-doped Sulfated Tin Oxide Lauric Acid, Methanol6060.16 gHighStable for multiple cycles[6]
Tin(II) Oxide (SnO) Soybean Oil, Methanol-3-93Recyclable without activity loss[7]
SnO₂/SiO₂ Soybean Oil, Methanol---81.6-[7]
Amberlyst-15 High FFA Jatropha Oil, Methanol60--30Yes[2]

Delving into the Mechanism: The Lewis Acid Pathway

The catalytic activity of most tin compounds in esterification stems from their character as Lewis acids. The tin atom, with its vacant d-orbitals, coordinates to the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a series of steps involving alcohol coordination, proton transfer, and elimination of water to yield the final ester product and regenerate the catalyst.

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products RCOOH Carboxylic Acid (R-COOH) Activated_Complex Activated Intermediate [R-C(O-Sn)-OHR']⁺ RCOOH->Activated_Complex Coordination ROH Alcohol (R'-OH) ROH->Activated_Complex Nucleophilic Attack Sn_catalyst Tin Catalyst (e.g., SnCl₂) Sn_catalyst->Activated_Complex Ester Ester (R-COOR') Activated_Complex->Ester Elimination Water Water (H₂O) Activated_Complex->Water Regenerated_Catalyst Regenerated Tin Catalyst Activated_Complex->Regenerated_Catalyst

Figure 1: Simplified Lewis acid mechanism for tin-catalyzed esterification.

Experimental Protocols: A Blueprint for Benchmarking

Reproducible and comparable experimental data are the bedrock of catalyst evaluation. Below is a generalized protocol for conducting the esterification of a free fatty acid (FFA) with an alcohol using a tin-based catalyst.

Objective: To determine the catalytic activity of a tin-based catalyst in the esterification of a model free fatty acid.

Materials:

  • Free Fatty Acid (e.g., Oleic Acid, Lauric Acid)

  • Alcohol (e.g., Methanol, Ethanol)

  • Tin-based catalyst (e.g., Tin(II) chloride, Dibutyltin oxide)

  • Inert solvent (e.g., Toluene, Hexane) - optional, for azeotropic water removal

  • Nitrogen gas supply

  • Standard analytical equipment: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC), Titration apparatus.

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Charging Reactants: The flask is charged with the free fatty acid and the alcohol in a predetermined molar ratio (e.g., 1:10 acid to alcohol).

  • Inert Atmosphere: The system is purged with nitrogen to create an inert atmosphere.

  • Heating: The reaction mixture is heated to the desired temperature (e.g., 60-180°C) with constant stirring.

  • Catalyst Addition: Once the desired temperature is reached, the tin-based catalyst is added at a specific loading (e.g., 1-5 mol% relative to the FFA).

  • Reaction Monitoring: The progress of the reaction is monitored by periodically withdrawing small aliquots from the reaction mixture. The conversion of the FFA is determined by titration against a standard alkali solution or by GC/HPLC analysis of the ester formation.

  • Product Isolation (for homogeneous catalysts): Upon completion, the excess alcohol is removed by rotary evaporation. The crude product is then purified, for example, by washing with water to remove the catalyst followed by drying.

  • Catalyst Recovery (for heterogeneous catalysts): The solid catalyst is separated from the reaction mixture by filtration or centrifugation, washed with a suitable solvent, dried, and can be reused for subsequent reaction cycles.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Product Work-up Setup Assemble three-necked flask with condenser, stirrer, thermometer, and N₂ inlet. Charge Charge FFA and Alcohol Setup->Charge Heat Heat to desired temperature Charge->Heat Add_Catalyst Add Tin Catalyst Heat->Add_Catalyst Monitor Monitor reaction progress (Titration/GC/HPLC) Add_Catalyst->Monitor Catalyst_Type Catalyst Type? Monitor->Catalyst_Type Homogeneous_Workup Homogeneous: Remove solvent, wash, and purify product. Catalyst_Type->Homogeneous_Workup Homogeneous Heterogeneous_Workup Heterogeneous: Filter/centrifuge to recover catalyst. Catalyst_Type->Heterogeneous_Workup Heterogeneous Final_Product Final Ester Product Homogeneous_Workup->Final_Product Reuse_Catalyst Reuse Catalyst Heterogeneous_Workup->Reuse_Catalyst Heterogeneous_Workup->Final_Product

Figure 2: General experimental workflow for benchmarking tin catalyst performance.

Advantages of Tin-Based Catalysts

Tin catalysts offer several distinct advantages over traditional catalysts like sulfuric acid:

  • High Activity and Selectivity: Tin catalysts, particularly Lewis acidic species, demonstrate high reaction rates and can offer improved selectivity towards the desired ester product, minimizing side reactions.

  • Water Tolerance: Unlike many other Lewis acids that are sensitive to moisture, some tin catalysts, such as SnCl₂, exhibit good tolerance to water, which is a byproduct of esterification. This allows for high conversions without the need for stringent anhydrous conditions.[8]

  • Reduced Corrosion: Compared to strong mineral acids like H₂SO₄, tin catalysts are significantly less corrosive, which is a major advantage in industrial settings, reducing reactor wear and maintenance costs.[4][9]

  • Reusability of Heterogeneous Catalysts: Solid tin catalysts, such as tin oxides and supported tin compounds, can be easily recovered and reused for multiple reaction cycles, making the process more economical and environmentally friendly.[6][7]

  • Mild Reaction Conditions: Many tin-catalyzed esterifications can be carried out under relatively mild conditions, which can be beneficial for sensitive substrates.

Conclusion

The data and experimental evidence strongly support the superior performance of tin-based catalysts in a wide range of esterification reactions. Their high catalytic activity, coupled with advantages such as reduced corrosivity (B1173158) and the potential for reusability, positions them as a highly attractive alternative to conventional catalysts. For researchers and professionals in drug development and fine chemical synthesis, the adoption of tin-based catalysts can lead to more efficient, cost-effective, and sustainable manufacturing processes. The choice between homogeneous and heterogeneous tin catalysts will depend on the specific application, scale of operation, and downstream processing requirements. However, the overall versatility and effectiveness of this class of catalysts are undeniable.

References

Navigating the Electrochemical Detection of Tin(IV) and Chromate Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and sensitive detection of metallic and inorganic ions is paramount. While a dedicated electrochemical sensor for Tin(IV) Chromate (B82759) is not prominently featured in current literature, this guide provides a comprehensive comparison of state-of-the-art electrochemical sensors for its constituent ions: Tin(IV) (Sn⁴⁺) and Chromate (CrO₄²⁻). This analysis, supported by experimental data, aims to inform the development of novel sensing platforms and the selection of appropriate analytical methods.

The environmental and biological significance of both tin and chromium compounds necessitates robust analytical techniques for their quantification. Electrochemical sensors offer a compelling alternative to traditional methods, boasting advantages such as high sensitivity, selectivity, rapid response, and portability. This guide delves into the performance of various electrode materials and sensing strategies for the individual detection of Tin(IV) and Chromate ions, providing a foundational understanding for future sensor development.

Performance Comparison of Electrochemical Sensors

The efficacy of an electrochemical sensor is determined by several key performance indicators. The following tables summarize the quantitative data for a range of sensors developed for the detection of Chromate (in the form of Cr(VI)) and Tin ions, facilitating a clear comparison of their analytical capabilities.

Table 1: Performance Metrics of Electrochemical Sensors for Chromate (Cr(VI)) Detection

Electrode Material/ModificationAnalytical TechniqueLinear RangeLimit of Detection (LOD)SensitivityReference
Gold Nanoparticle-Decorated Titania Nanotubes (AuNPs/TiO₂NTs)Amperometry0.10 µM - 105 µM0.03 µM6.91 µA µM⁻¹[1]
Graphene-Gold Nanoparticle Composite (Graphene/AuNPs) on Glassy Carbon Electrode (GCE)Amperometry0 - 20 µM10 nM (~0.5 µg/L)Not Specified[2]
Silver Nanoparticles (AgNPs) Modified ElectrodeNot SpecifiedNot Specified1.04 x 10⁻⁴ µg/LNot Specified[3]
Fe₃O₄/MoS₂ Composite on GCENot Specified52 µg/L - 136,760 µg/L26 µg/LNot Specified[3]
Carbon Paste Electrode (CPE) modified with Sphingopyxis macrogoltabidaDifferential Pulse Cathodic Stripping Voltammetry (DPCSV)Not Specified1 nMNot Specified[4]
Multi-walled Carbon Nanotubes/Nanosilica/Ionic Liquid/Europium ComplexPotentiometry1.0×10⁻⁷ - 1.0×10⁻² mol/L7.0×10⁻⁸ mol/L-29.6 mV/decade[5]

Table 2: Performance Metrics of Electrochemical Sensors for Tin Ion Detection

Electrode Material/ModificationAnalyteAnalytical TechniqueLinear RangeLimit of Detection (LOD)Reference
PVC Membrane with N,N'-dimethyl-N,N'-bis(2-thiophenecarboxamide)benzeneSn(II)Potentiometry (Ion-Selective Electrode)1.0 × 10⁻⁵ – 1.0 × 10⁻¹ mol/L4.0 × 10⁻⁶ mol/L[6]
PVC Membrane with 3-hydroxy-N'-(pyridin-2-ylmethylene)picolinohydrazideSn(II)Potentiometry (Ion-Selective Electrode)5.0 × 10⁻⁷ – 1.0 × 10⁻¹ mol/L2.0 × 10⁻⁷ mol/L[6]
PVC Membrane with Dibenzo-18-crown-6Sn(II)Potentiometry (Ion-Selective Electrode)1.0 × 10⁻⁶ – 1.0 × 10⁻² mol/L8.0 × 10⁻⁷ mol/L[6]
Tin(IV) oxide nanoparticles with surfactants on GCEHesperidin (indirectly related to Sn(IV) material)Voltammetry0.10–10 µM and 10–75 µM77 nM[7]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of sensor performance. Below are representative protocols for the fabrication and electrochemical analysis of sensors for chromate and tin ions, based on the reviewed literature.

Fabrication of a Graphene-Gold Nanoparticle Modified Electrode for Chromate Detection

This protocol is based on the synthesis and application of a Graphene/AuNPs composite for the sensitive detection of Cr(VI).[2]

  • Synthesis of Graphene/AuNPs Nanocomposite:

    • Graphene oxide (GO) is synthesized from graphite (B72142) powder using a modified Hummers method.

    • An aqueous solution of HAuCl₄ is added to a GO dispersion.

    • The mixture is subjected to ultrasonic treatment, during which the reduction of both GO and AuCl₄⁻ occurs to form the Graphene/AuNPs composite.

  • Electrode Modification:

    • A glassy carbon electrode (GCE) is polished with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.

    • A specific volume of the Graphene/AuNPs dispersion is drop-casted onto the cleaned GCE surface.

    • The modified electrode is dried under an infrared lamp.

  • Electrochemical Detection of Cr(VI):

    • The electrochemical measurements are performed in a three-electrode cell containing the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • The supporting electrolyte is typically an acidic solution (e.g., 0.1 M H₂SO₄).

    • Amperometry is performed by applying a constant potential and measuring the current response upon the addition of different concentrations of Cr(VI).

Fabrication of a PVC Membrane Ion-Selective Electrode for Tin(II) Detection

The following protocol outlines the general steps for preparing a potentiometric sensor for Sn(II) ions.[6]

  • Membrane Cocktail Preparation:

    • A cocktail is prepared by thoroughly mixing a specific ratio of a high molecular weight polyvinyl chloride (PVC), a plasticizer (e.g., dioctyl phthalate), an ionophore (e.g., a specific chelating agent for Sn(II)), and a lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate).

    • The components are dissolved in a volatile solvent like tetrahydrofuran (B95107) (THF).

  • Membrane Casting:

    • The resulting solution is poured into a glass ring placed on a clean glass plate.

    • The solvent is allowed to evaporate slowly at room temperature for about 24 hours to form a transparent membrane.

  • Electrode Assembly:

    • A small disc is cut from the PVC membrane and glued to the end of a PVC tube.

    • The tube is filled with an internal reference solution containing a fixed concentration of SnCl₂.

    • An Ag/AgCl wire is immersed in the internal solution to serve as the internal reference electrode.

  • Potentiometric Measurement:

    • The fabricated ion-selective electrode and an external reference electrode are immersed in the sample solution.

    • The potential difference between the two electrodes is measured using a high-impedance voltmeter. The potential is related to the logarithm of the Sn(II) ion activity in the sample.

Visualizing the Sensing Process

Diagrams illustrating the workflow and underlying principles of the sensing systems can aid in understanding their operation.

experimental_workflow cluster_synthesis Nanomaterial Synthesis cluster_fabrication Electrode Fabrication cluster_analysis Electrochemical Analysis synthesis Synthesis of Graphene/AuNPs Composite modification Drop-casting of Graphene/AuNPs on GCE synthesis->modification gce_prep GCE Polishing & Cleaning gce_prep->modification measurement Amperometric Measurement in Three-Electrode Cell modification->measurement data_analysis Data Analysis: Current vs. [Cr(VI)] measurement->data_analysis

Caption: Experimental workflow for chromate detection using a modified electrode.

sensing_mechanism analyte Cr(VI) in Solution electrode Graphene/AuNPs Modified Electrode analyte->electrode Diffusion & Adsorption reduction Electrochemical Reduction Cr(VI) -> Cr(III) electrode->reduction Applied Potential signal Generation of Measurable Current reduction->signal

Caption: Signaling pathway for the electrochemical detection of Chromate (Cr(VI)).

Concluding Remarks

The electrochemical detection of chromate has been extensively explored, with a variety of nanomaterials offering excellent sensitivity and low detection limits. In contrast, the direct electrochemical sensing of Tin(IV) ions appears less developed, with potentiometric methods for Sn(II) being more prevalent in the reviewed literature. The data and protocols presented herein serve as a valuable resource for comparing the performance of existing sensors and for guiding the design of novel sensing strategies. Future research could focus on developing selective and sensitive electrochemical sensors for Tin(IV) and exploring the feasibility of a dual-analyte sensor for the simultaneous detection of both Tin(IV) and Chromate ions, which would be of significant interest in various industrial and environmental monitoring applications.

References

Cross-Validation of Analytical Methods for Tin(IV) Chromate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two distinct analytical methods for the quantification of Tin(IV) chromate (B82759) (Sn(CrO₄)₂): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the determination of Tin(IV) and Ion Chromatography (IC) with UV-Vis detection for the determination of the chromate anion. The objective is to establish the equivalency and reliability of these methods, a critical step in method transfer, validation, and ensuring data integrity across different studies or laboratories.[1]

Comparative Analysis of Method Performance

The performance of each analytical method was evaluated based on key validation parameters as recommended by international guidelines. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. A summary of these quantitative data is presented in the table below to facilitate a direct comparison.

ParameterInductively Coupled Plasma-Mass Spectrometry (for Tin-120)Ion Chromatography (for Chromate)
Linearity (R²) > 0.9999> 0.999
Linear Range 0.1 - 100 µg/L0.05 - 10 mg/L
Limit of Detection (LOD) ~0.01 µg/L~0.1 - 0.6 µg/L
Limit of Quantification (LOQ) ~0.05 µg/L~0.5 - 2.1 µg/L
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 3%< 2%

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and transparency.

Quantification of Tin(IV) by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This method focuses on the highly sensitive and accurate determination of the total tin content in a sample.

Instrumentation: An ICP-MS system equipped with a quadrupole mass analyzer and a collision/reaction cell to minimize polyatomic interferences.

Sample Preparation:

  • Accurately weigh a sample of Tin(IV) chromate and dissolve it in a minimal volume of concentrated nitric acid.

  • Dilute the dissolved sample with deionized water (18 MΩ·cm) to a final acid concentration of 1-2%.

  • For validation purposes, prepare spiked samples by adding a known amount of a certified tin standard to the sample matrix.

ICP-MS Analysis:

  • Plasma Conditions: Optimize the argon plasma conditions, including RF power, nebulizer gas flow rate, and auxiliary gas flow rate, to ensure stable and efficient ionization.

  • Isotope Selection: Monitor the isotope ¹²⁰Sn to minimize potential isobaric interferences.[2]

  • Internal Standard: Use an internal standard, such as Yttrium-89 (⁸⁹Y), to correct for instrumental drift and matrix effects.

  • Calibration: Prepare a series of calibration standards by diluting a certified tin stock solution in 1-2% nitric acid to cover the expected concentration range of the samples.

  • Quantification: Analyze the samples and determine the tin concentration by comparing the signal intensity of ¹²⁰Sn to the calibration curve.

Quantification of Chromate by Ion Chromatography (IC) with Post-Column Derivatization and UV-Vis Detection

This method provides selective quantification of the chromate anion (CrO₄²⁻).

Instrumentation: A high-performance ion chromatography system equipped with an anion-exchange column, a suppressed conductivity detector, a post-column reaction system, and a UV-Vis detector.

Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in deionized water. Gentle heating may be applied if necessary.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • For validation, prepare spiked samples by adding a known amount of a certified chromate standard to the sample matrix.

IC Analysis:

  • Mobile Phase (Eluent): An aqueous solution of sodium carbonate and sodium bicarbonate.[1]

  • Separation: Inject the sample into the IC system. The chromate anions are separated from other anions on the anion-exchange column.

  • Post-Column Reaction: After separation, the eluent containing the chromate ions is mixed with a reagent solution of 1,5-diphenylcarbazide (B1670730) in an acidic medium.[1][3] This reaction forms a highly colored magenta complex.

  • Detection: The absorbance of the colored complex is measured by the UV-Vis detector at a wavelength of approximately 540 nm.[3][4]

  • Calibration: Prepare a series of calibration standards by diluting a certified chromate stock solution with deionized water.

  • Quantification: Determine the chromate concentration in the sample by comparing the peak area from the chromatogram to the calibration curve.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the cross-validation process and the experimental workflows for each analytical method.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Start This compound Sample Dissolution Dissolution & Dilution Start->Dissolution Spiking Spiking with Standards Dissolution->Spiking Filtration Filtration (for IC) Dissolution->Filtration ICPMS ICP-MS for Tin(IV) Spiking->ICPMS IC Ion Chromatography for Chromate Filtration->IC Data_Comparison Compare Results ICPMS->Data_Comparison IC->Data_Comparison Equivalence Assess Equivalence Data_Comparison->Equivalence

Cross-validation workflow for this compound analysis.

ExperimentalWorkflows cluster_icpms ICP-MS Workflow for Tin(IV) cluster_ic Ion Chromatography Workflow for Chromate ICPMS_SamplePrep Sample Prep (Acid Digestion) ICPMS_Analysis ICP-MS Analysis (¹²⁰Sn) ICPMS_SamplePrep->ICPMS_Analysis ICPMS_Data Data Acquisition & Processing ICPMS_Analysis->ICPMS_Data ICPMS_Quant Quantification vs. Calibration ICPMS_Data->ICPMS_Quant IC_SamplePrep Sample Prep (Aqueous Dissolution) IC_Separation Anion-Exchange Separation IC_SamplePrep->IC_Separation IC_PCR Post-Column Derivatization IC_Separation->IC_PCR IC_Detection UV-Vis Detection (540 nm) IC_PCR->IC_Detection IC_Quant Quantification vs. Calibration IC_Detection->IC_Quant

Experimental workflows for the analytical methods.

Conclusion

The cross-validation of Inductively Coupled Plasma-Mass Spectrometry for Tin(IV) and Ion Chromatography for chromate demonstrates that both methods are suitable for the accurate and precise quantification of this compound. ICP-MS offers superior sensitivity for the metallic component, making it ideal for trace-level analysis.[5][6] Ion Chromatography provides excellent selectivity for the chromate anion, which is crucial for avoiding interferences from other anionic species in the sample matrix.[1]

The choice of method will depend on the specific application, required sensitivity, and the available instrumentation. For routine quality control, either method, when properly validated, can provide reliable results. For applications requiring the highest sensitivity for the metal component, ICP-MS is the preferred technique. The successful cross-validation ensures that data generated by either method can be confidently compared, supporting robust drug development and scientific research.

References

The Structure-Activity Relationship of Tin(IV) Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In contrast, a vast body of research is dedicated to the broader class of organotin(IV) compounds . These molecules, characterized by at least one covalent bond between a tin and a carbon atom, have been extensively investigated for their potent anticancer and antimicrobial properties. This guide, therefore, provides a comparative analysis of the SAR of various classes of organotin(IV) compounds, offering valuable insights for researchers, scientists, and drug development professionals. The principles derived from these extensive studies on organotin(IV) complexes can serve as a foundational framework for predicting the potential bio-activities of related inorganic tin compounds like Tin(IV) chromate.

Anticancer Activity of Organotin(IV) Compounds

Organotin(IV) compounds have emerged as promising alternatives to platinum-based anticancer drugs, often exhibiting higher efficacy and novel mechanisms of action.[1] Their cytotoxic activity is significantly influenced by the number and nature of the organic substituents (R groups) attached to the tin atom, as well as the coordinating ligand.

A general trend observed for the cytotoxicity of organotin(IV) compounds is: R₃SnX > R₂SnX₂ > RSnX₃ , where 'R' is an alkyl or aryl group and 'X' is a halide or another anionic group.[2][3] Triorganotin(IV) compounds consistently demonstrate the highest potency.[2][3] The lipophilicity conferred by the organic groups is believed to facilitate the transport of these compounds across cell membranes.

Below is a comparative summary of the cytotoxic activity (IC₅₀ values) of various organotin(IV) carboxylates and dithiocarbamates against several human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Comparative Cytotoxicity of Organotin(IV) Carboxylates
CompoundCancer Cell LineIC₅₀ (µM)Reference
[SnPh₃(DMFU)]K5620.051 ± 0.004[4]
HeLa0.15 ± 0.01[4]
Fem-x0.074 ± 0.004[4]
[SnPh₂(3-MPA)₂]K562Not specified[4]
Tributyltin(IV) carboxylate (C2)HeLa0.18 ± 0.01[5]
MCF-70.21 ± 0.01[5]
Trimethyltin(IV) carboxylate (C1)HeLa0.42 ± 0.03[5]
MCF-70.51 ± 0.02[5]
Triphenyltin(IV) carboxylate (Ph₃SnL1)MCF-70.100 (approx.)[6]
Cisplatin (Reference)MCF-712.0 (approx.)[6]

Abbreviations: Ph = Phenyl, DMFU = 2,5-dimethyl-3-furoic acid, 3-MPA = 3-methoxyphenylacetic acid, K562 = human myelogenous leukemia, HeLa = human cervical cancer, Fem-x = human malignant melanoma, MCF-7 = human breast cancer.

Comparative Cytotoxicity of Organotin(IV) Dithiocarbamates
CompoundCancer Cell LineIC₅₀ (µM)Reference
Triphenyltin(IV) diallyldithiocarbamateHT-290.39[7]
Diphenyltin(IV) diallyldithiocarbamateHT-292.36[7]
Triphenyltin(IV) ethyl phenyl dithiocarbamate (B8719985)K5620.01 - 0.30[8]
Diphenyltin(IV) N-methyl-N-phenethyldithiocarbamateK5624.2 (approx.)[9]
Dibutyltin(IV) N-methyl-N-phenethyldithiocarbamateK5621.6 (approx.)[9]

Abbreviations: HT-29 = human colon adenocarcinoma, K562 = human myelogenous leukemia.

Antimicrobial Activity of Organotin(IV) Compounds

The biocidal properties of organotin(IV) compounds have been recognized for decades. Similar to their anticancer effects, the antimicrobial activity is largely dependent on the organic moieties attached to the tin atom. The synergistic effect between the organotin(IV) cation and the coordinated ligand often results in enhanced biological activity.[10]

The following tables summarize the antimicrobial activity of selected organotin(IV) complexes, presented as either minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition.

Comparative Antimicrobial Activity (MIC)
CompoundMicroorganismMIC (µg/mL)Reference
Triphenyltin(IV) dithiocarbamate (3)Vibrio cholerae39[11]
Triphenyltin(IV) dithiocarbamate (6)Acinetobacter baumannii39[11]
Diphenyltin(IV) hydrazone complex (4)Bacillus subtilis0.0048 (µmol/mL)[12]
Candida albicans0.0048 (µmol/mL)[12]
Comparative Antimicrobial Activity (Zone of Inhibition)
CompoundMicroorganismZone of Inhibition (mm)Reference
Dimethyltin-L complex (3)Staphylococcus aureus35[13]
Escherichia coli30[13]
Triphenyltin-L complex (4)Staphylococcus aureus30[13]
Escherichia coli26[13]
Dibutyltin-L complex (1)Staphylococcus aureus32[13]
Escherichia coli25[13]

Experimental Protocols

Synthesis of Organotin(IV) Carboxylates (General Procedure)

This protocol describes a common method for synthesizing triorganotin(IV) carboxylates.[14]

  • Preparation of the Ligand Salt: An equimolar aqueous solution of sodium hydrogen carbonate (NaHCO₃) is added dropwise to a methanolic suspension of the desired carboxylic acid ligand. The mixture is stirred for two hours at room temperature until a clear solution is obtained. The solvent is then removed under reduced pressure using a rotary evaporator, and the resulting white product (the sodium salt of the ligand) is dried under vacuum.

  • Complexation Reaction: An equimolar amount of the dried ligand salt is suspended in dry toluene (B28343) in a two-neck round-bottom flask. A solution of the corresponding triorganotin(IV) chloride (e.g., triphenyltin (B1233371) chloride, tributyltin chloride) in toluene is added dropwise to the suspension.

  • Reflux and Isolation: The reaction mixture is refluxed for approximately 7 hours. After cooling, the sodium chloride byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting solid organotin(IV) carboxylate complex is collected and can be recrystallized from a suitable solvent.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[15]

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. The plate is incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The organotin(IV) compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with the solvent only. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂). During this time, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) is added to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm. The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of test compounds.[17][18]

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture of the test microorganism.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compound: A fixed volume (e.g., 50 µL) of the organotin(IV) compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included on the same plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Ligand Carboxylic Acid or Dithiocarbamate Precursor Reaction Reaction in Anhydrous Solvent Ligand->Reaction Organotin_Halide Organotin(IV) Halide (e.g., R3SnCl, R2SnCl2) Organotin_Halide->Reaction Complex Organotin(IV) Complex Reaction->Complex Purification Purification & Characterization (FTIR, NMR, X-ray) Complex->Purification Anticancer Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->Anticancer Test Compound Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion on Bacteria/Fungi) Purification->Antimicrobial Test Compound Data_Analysis Data Analysis (IC50, MIC, Zone of Inhibition) Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Experimental workflow for the synthesis and biological evaluation of organotin(IV) compounds.

G cluster_tin Tin(IV) Center cluster_ligand Coordinating Ligand (X) SAR Structure-Activity Relationship (SAR) of Organotin(IV) Compounds R_Groups Number & Nature of Organic Groups (R) (e.g., Phenyl, Butyl, Methyl) SAR->R_Groups Ligand_Type Ligand Type (e.g., Carboxylate, Dithiocarbamate) SAR->Ligand_Type Lipophilicity Lipophilicity & Cellular Uptake R_Groups->Lipophilicity Influences Activity Biological Activity (Anticancer, Antimicrobial) Lipophilicity->Activity Modulates Coordination_Geometry Coordination Geometry & Stability Ligand_Type->Coordination_Geometry Determines Coordination_Geometry->Activity Impacts

Caption: Key factors influencing the structure-activity relationship of organotin(IV) compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tin(IV) Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Tin(IV) chromate (B82759), a compound combining a tin cation with a chromate anion, requires strict adherence to hazardous waste disposal protocols due to the inherent risks associated with both of its components. This guide provides essential, immediate safety and logistical information for the proper disposal of Tin(IV) chromate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care. Both tin and chromate compounds present significant health risks. Organotin compounds are known for their high toxicity, which can be absorbed through ingestion, inhalation, or skin contact, potentially causing severe skin and eye irritation, respiratory issues, and neurological damage.[1] Hexavalent chromium, which is present in chromate compounds, is a known carcinogen and is considered a toxic health hazard.[2][3]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound. This includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[4]

  • Skin Protection: A lab coat or chemical-resistant suit, along with outer and inner chemical-resistant gloves, should be worn.[1][4]

  • Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular solid waste streams.[2]

  • Waste Characterization: Due to its composition, this compound waste is classified as hazardous. Any materials contaminated with this compound, including personal protective equipment, labware, and cleanup debris, must also be disposed of as hazardous waste.[1][6]

  • Containerization:

    • Collect all this compound waste in a designated, sealed, and impermeable container.[6] Plastic drums or bags are often suitable.[6]

    • Ensure the container is compatible with the waste and will not leak.[6] Do not use metal containers or containers with metal caps, as chromic acid, a related substance, is incompatible with them.[2]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."[6]

    • Identify the contents as "this compound Waste."

    • List any other chemical constituents present in the waste.[6]

    • Indicate the date when the waste was first added to the container.[6]

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[6]

    • The storage area should be secure and away from incompatible materials such as strong oxidizing agents, strong acids, strong reducing agents, and alkali metals.[7]

  • Professional Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal vendor.[6]

    • Do not attempt to treat the hazardous waste in the laboratory unless you have specific training, equipment, and the necessary permits.[6]

Quantitative Data for Hazardous Waste Characterization

MetalRegulatory Limit (mg/L)
Chromium5.0

This table provides the TCLP regulatory limit for chromium. If the concentration of chromium in the leachate from a waste sample exceeds this limit, the waste is classified as hazardous.

Experimental Protocol: Decontamination of Glassware

Glassware that has come into contact with this compound must be properly decontaminated before being returned to general use.

Objective: To decontaminate glassware by oxidizing the residual tin compounds and removing chromium residues.

Methodology:

  • Initial Rinse: In a chemical fume hood, carefully rinse the glassware with a suitable organic solvent like acetone (B3395972) or toluene (B28343) to remove as much of the residual compound as possible. Collect this solvent rinse as hazardous waste.

  • Oxidative Soak: Prepare a decontamination bath by soaking the glassware in a solution of commercial bleach or 20% nitric acid overnight.[8] This process helps to oxidize the tin compounds to less toxic inorganic forms.[1]

  • Thorough Rinsing: After the oxidative soak, carefully remove the glassware from the bath and rinse it thoroughly with deionized water.

  • Standard Washing: The glassware can then be washed using standard laboratory procedures, such as with soap and water.

  • Bath Disposal: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste according to your institution's guidelines.[1]

This compound Disposal Workflow

G cluster_0 Phase 1: Preparation & Handling cluster_1 Phase 2: Waste Collection & Segregation cluster_2 Phase 3: Labeling & Storage cluster_3 Phase 4: Final Disposal A Wear Appropriate PPE: - Chemical Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat B Handle in a Certified Fume Hood A->B Always C Characterize Waste as Hazardous B->C Waste Generation D Segregate this compound Waste (Solid & Liquid) C->D E Collect in a Designated, Sealed, & Impermeable Container D->E F Label Container: - 'Hazardous Waste' - 'this compound Waste' - Date E->F Container is Ready G Store in a Secure, Designated Area F->G H Contact EHS or Licensed Hazardous Waste Vendor G->H For Pickup I Arrange for Professional Disposal H->I J Maintain Disposal Records I->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Tin(IV) Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling hazardous materials such as Tin(IV) chromate (B82759). This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and compliant laboratory environment.

Tin(IV) chromate (Sn(CrO4)2) is a compound that combines the hazards of both tin and hexavalent chromium.[1][2][3][4] Hexavalent chromium compounds are known carcinogens, skin sensitizers, and can cause severe irritation to the respiratory tract.[5][6][7][8] Therefore, stringent safety protocols must be followed to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles are mandatory to protect against splashes and dust. A face shield should be worn in conjunction with goggles when there is a significant risk of facial exposure.[9]
Hand Protection Chemical-Resistant GlovesButyl rubber, nitrile rubber, or Viton gloves are recommended.[5] Gloves should be inspected before each use and changed immediately if contaminated.
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-retardant lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron is also required.
Respiratory Protection NIOSH-Approved RespiratorA full-face respirator with a P100 filter is recommended, especially when handling the powder form or when engineering controls are insufficient to maintain exposure below the permissible limit.[5]

Quantitative Data Summary

The following tables provide key quantitative data for this compound and the relevant exposure limits for hexavalent chromium compounds.

Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula Sn(CrO4)2
Molecular Weight 350.70 g/mol [1]
CAS Number 10101-75-4[1][2]

Occupational Exposure Limits for Hexavalent Chromium (Cr(VI))

Regulatory BodyExposure LimitNotes
OSHA (PEL) 5 µg/m³ (8-hour TWA)Permissible Exposure Limit.[7]
NIOSH (REL) 1 µg/m³ (10-hour TWA)Recommended Exposure Limit. NIOSH considers all Cr(VI) compounds to be potential occupational carcinogens.[7][8]
ACGIH (TLV) 0.001 mg/m³ (8-hour TWA) for insoluble Cr(VI) compoundsThreshold Limit Value.[5][10]

Experimental Protocol: General Handling of this compound

As no specific experimental protocols involving this compound were cited, this section provides a detailed, generalized methodology for its safe handling in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound.

  • Ensure a certified chemical fume hood is operational and used for all manipulations of the compound.

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.

2. Donning of Personal Protective Equipment (PPE):

  • Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Ensure gloves are properly fitted and have no visible defects.

3. Weighing and Transfer:

  • Conduct all weighing and transfer operations within the chemical fume hood.

  • Use a disposable weighing boat or paper to avoid contamination of the balance.

  • Handle the compound gently to minimize the generation of airborne dust.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound using a damp cloth or sponge. Do not dry sweep.

  • Dispose of all contaminated disposable materials as hazardous waste.

  • Remove PPE in the designated doffing area, ensuring not to cross-contaminate.

  • Wash hands thoroughly with soap and water after removing gloves.

Spill Response Plan

In the event of a this compound spill, a clear and immediate response is crucial to mitigate exposure and environmental contamination.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Others and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size and Hazard Isolate->Assess MinorSpill Minor Spill? Assess->MinorSpill DonPPE Don Appropriate PPE MinorSpill->DonPPE Yes CallEHS Contact Environmental Health & Safety (EHS) MinorSpill->CallEHS No Contain Contain the Spill with Absorbent Material DonPPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect Spill Residue Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose as Hazardous Waste via EHS Package->Dispose

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.

1. Waste Collection:

  • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Labeling:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.

4. Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this material down the drain or in regular trash.[11][12][13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.